molecular formula C9H9BO4 B3415503 3-(3-Boronophenyl)acrylic acid CAS No. 216144-91-1

3-(3-Boronophenyl)acrylic acid

Cat. No.: B3415503
CAS No.: 216144-91-1
M. Wt: 191.98 g/mol
InChI Key: QCHIEOGZUMAQKI-SNAWJCMRSA-N
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Description

3-(3-Boronophenyl)acrylic acid is a valuable bifunctional reagent that incorporates both an acrylic acid and a boronic acid moiety, making it a versatile building block in organic synthesis, materials science, and biomedical research. The boronic acid functional group is known to act as a Lewis acid, forming reversible covalent complexes with diols, which is the basis for its application in the development of carbohydrate and glycoprotein sensors . This specific interaction enables the use of such boronic acid-containing compounds in the creation of advanced materials like affinity monoliths for the specific capture of biomolecules . The acrylic acid segment provides a handle for further polymerization or conjugation, allowing the compound to be incorporated into hydrogels and copolymers to create responsive materials . While the exact biological activity of this compound requires further investigation, boronic acids as a class have demonstrated significant therapeutic potential, including as proteasome inhibitors and β-lactamase inhibitors in medicinal chemistry . The compound serves as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, for the construction of biaryl systems . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(E)-3-(3-boronophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6,13-14H,(H,11,12)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHIEOGZUMAQKI-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=CC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC(=CC=C1)/C=C/C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216144-91-1
Record name 3-(2-Carboxyvinyl)benzeneboronic acid
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Foundational & Exploratory

3-(3-Boronophenyl)acrylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(3-Boronophenyl)acrylic Acid: A Bifunctional Building Block for Advanced Therapeutic and Materials Science Applications

Executive Summary

This compound is a strategically designed organic molecule that incorporates two highly valuable chemical moieties: a phenylboronic acid and an acrylic acid. This unique combination positions it as a powerful building block for researchers at the intersection of medicinal chemistry, drug delivery, and materials science. The boronic acid group offers capabilities for reversible covalent interactions, particularly with diols, making it an ideal component for sensors and targeted biological probes. Concurrently, the acrylic acid moiety serves as a Michael acceptor, a well-established "warhead" for forming irreversible covalent bonds with biological nucleophiles, a cornerstone of modern covalent inhibitor design. This guide provides a comprehensive analysis of the structure, chemical properties, synthesis, and key applications of this compound, offering a technical resource for scientists and drug development professionals seeking to leverage its bifunctional potential.

Introduction: The Strategic Convergence of Boronic and Acrylic Acids

In the landscape of functional molecules, this compound (3,3-BPAA) emerges as a compound of significant interest due to its hybrid architecture. It thoughtfully combines the distinct and potent functionalities of boronic acids and acrylic acids, creating a platform for innovative chemical design.

  • The Boronic Acid Moiety : Boronic acids are renowned for their stability, low toxicity, and versatile reactivity.[1][2] As Lewis acids, they possess the unique ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diols, such as sugars, glycoproteins, and certain amino acids.[3][4] This dynamic interaction is the foundation for their use in glucose sensors and stimuli-responsive drug delivery systems.[2][5] Furthermore, the boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method for C-C bond formation.[1] Its value in medicine is validated by several FDA-approved drugs, including the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, which leverage the boron atom's ability to interact with active site residues.[4][6]

  • The Acrylic Acid Moiety : The acrylic acid group provides a reactive α,β-unsaturated carbonyl system, making it an excellent Michael acceptor.[7] This reactivity is strategically employed in the design of targeted covalent inhibitors (TCIs), where the "warhead" forms a stable, irreversible bond with a nucleophilic amino acid residue (typically cysteine) in a protein's active site.[8][9] This mechanism can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes. Beyond pharmacology, the vinyl group's capacity for polymerization makes acrylic acid and its derivatives fundamental monomers in the synthesis of a vast array of polymers used in drug delivery, coatings, and other advanced materials.[10][][12]

The integration of these two moieties into a single molecule unlocks synergistic potential, enabling the design of sophisticated systems such as targeted covalent drugs with built-in recognition elements or smart materials that can both sense a biological stimulus and react by forming a permanent bond or polymerizing.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound features a phenyl ring substituted at the meta-position with both a boronic acid [-B(OH)₂] group and an acrylic acid [-CH=CH-COOH] group. The acrylic acid moiety can exist as either the (E)- or (Z)-isomer, with the (E)-isomer (trans) being the more thermodynamically stable and commonly available form.

IdentifierValue
IUPAC Name (2E)-3-[3-(dihydroxyboryl)phenyl]-2-propenoic acid[13]
CAS Number 216144-91-1[14][15]
Molecular Formula C₉H₉BO₄[16]
Molecular Weight 191.98 g/mol [16]
InChI Key QCHIEOGZUMAQKI-SNAWJCMRSA-N[13]
SMILES C1=C(C=CC(=C1)B(O)O)/C=C/C(=O)O[16]
Physical Form Solid / White powder[13][14]
Purity Typically ≥95%[13]
Storage Inert atmosphere, 2-8°C[13]
Anticipated Spectroscopic Profile

While a detailed experimental spectrum requires acquisition, the structure of 3,3-BPAA allows for a confident prediction of its key spectroscopic features based on established principles.[17][18]

  • ¹H NMR (in DMSO-d₆) :

    • Aromatic Protons : Four protons in the aromatic region (approx. 7.5-8.2 ppm), exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring.

    • Vinylic Protons : Two doublets in the vinyl region (approx. 6.5-7.8 ppm). The proton alpha to the carbonyl will be downfield of the beta proton. A large coupling constant (J ≈ 16 Hz) would confirm the (E)-isomer.

    • Carboxylic Acid Proton : A broad singlet at >12 ppm.

    • Boronic Acid Protons : A broad singlet (or two separate singlets) for the two -OH protons, typically in the range of 8.0-8.5 ppm, which may exchange with water.

  • ¹³C NMR (in DMSO-d₆) :

    • Carbonyl Carbon : A signal around 167 ppm.

    • Aromatic & Vinylic Carbons : Multiple signals between 120-145 ppm. The carbon atom attached to the boron (C-B) will show a broader signal and is expected around 135 ppm.

    • Ipso-Carbon (C-B) : The signal for the carbon atom directly bonded to boron is often broad due to quadrupolar relaxation of the boron nucleus.

  • FT-IR (ATR) :

    • O-H Stretch : A very broad band from 2500-3300 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid dimer, overlapping with the B-OH stretches.

    • C=O Stretch : A strong, sharp absorption around 1680-1700 cm⁻¹.

    • C=C Stretch : A medium absorption around 1620-1640 cm⁻¹ (alkene) and absorptions for the aromatic ring.

    • B-O Stretch : A strong, broad band around 1330-1380 cm⁻¹.

  • Mass Spectrometry (ESI-) :

    • Molecular Ion : An expected [M-H]⁻ peak at m/z 191.0. The presence of boron would give a characteristic isotopic pattern, with a smaller peak at m/z 190.0 corresponding to the ¹⁰B isotope.

Core Chemistry and Reactivity

The dual functionality of 3,3-BPAA dictates its chemical behavior, offering two distinct modes of interaction that can be exploited in parallel or sequentially.

The Boronic Acid Moiety: A Hub of Reversible Interactions

The boron atom in 3,3-BPAA is electron-deficient, making it a Lewis acid.[4] In aqueous solution, it exists in equilibrium between the neutral, trigonal planar boronic acid form and an anionic, tetrahedral boronate form.[19] The boronate form has a high affinity for diols, readily forming reversible cyclic boronate esters.[2][3]

  • Causality of Interaction : The pKa of the boronic acid is a critical parameter. The formation of the boronate ester with a diol, such as glucose, lowers the pKa, shifting the equilibrium towards the more hydrophilic anionic species.[19] This change in charge and hydrophilicity in response to a specific analyte is the principle behind boronic acid-based sensors and stimuli-responsive materials.[5]

Caption: Mechanism of covalent modification via Michael addition.

Synthetic Strategies and Methodologies

The synthesis of 3,3-BPAA is most efficiently achieved through modern cross-coupling chemistry, leveraging the predictable and high-yielding nature of these reactions.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

A robust and logical approach involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a protected boronic acid species and a suitable vinyl partner.

Synthesis_Workflow cluster_path1 Path A: Borylation then Coupling A 3-Bromobenzoic acid methyl ester C Miyaura Borylation A->C B Bis(pinacolato)diboron (B₂pin₂) B->C D 3-(Methoxycarbonyl)phenylboronic acid pinacol ester C->D G Suzuki Coupling D->G E Methyl acrylate E->G Incorrect Partner (Should be vinyl halide) F Heck Reaction (Alternative) H Coupled Ester Intermediate I Hydrolysis (e.g., LiOH) J Final Product: This compound A2 3-Boronic acid pinacol ester (Commercially available) C2 Suzuki-Miyaura Coupling (Pd catalyst, base) A2->C2 B2 Methyl (E)-3-bromoacrylate B2->C2 D2 Coupled Ester Intermediate C2->D2 E2 Acid/Base Hydrolysis (e.g., LiOH, then acid workup) D2->E2 F2 Final Product: This compound E2->F2

Caption: A plausible Suzuki-Miyaura coupling route for the synthesis of 3,3-BPAA.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on standard Suzuki-Miyaura coupling conditions. Self-Validation Note: Each step requires analytical validation (TLC, LC-MS) to confirm conversion before proceeding. The final product must be fully characterized (NMR, HRMS, IR) to confirm identity and purity.

  • Reaction Setup : To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base such as K₂CO₃ (3.0 eq).

  • Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reagent Addition : Add methyl (triphenylphosphoranylidene)acetate (a Wittig reagent, 1.1 eq). Rationale: A Horner-Wadsworth-Emmons or Wittig reaction is a reliable method to form the α,β-unsaturated ester from an aldehyde.

  • Reaction : Stir the mixture at an elevated temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC or LC-MS. Typically, the reaction is complete within 12-24 hours.

  • Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification (Ester) : Purify the crude ester intermediate by flash column chromatography on silica gel.

  • Hydrolysis : Dissolve the purified ester in a solvent mixture like THF/water. Add an excess of a base, such as lithium hydroxide (LiOH, ~3-5 eq), and stir at room temperature until saponification is complete (monitored by TLC/LC-MS).

  • Final Isolation : Acidify the reaction mixture carefully with cold 1M HCl to precipitate the product. Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product, this compound.

Applications in Drug Discovery and Materials Science

Targeted Covalent Inhibitors (TCIs)

The bifunctional nature of 3,3-BPAA makes it an intriguing scaffold for designing TCIs. The phenylboronic acid can act as a recognition element, forming reversible interactions with polar residues or diol-containing motifs in or near a target's active site, thereby increasing local concentration and orienting the acrylate warhead for efficient covalent bond formation with a nearby nucleophile.

TCI_Workflow Start Drug Circulates Target Target Protein (with Cys and Diol/Polar Site) Start->Target Step1 Reversible Binding (Boronic acid interacts with recognition site) Target->Step1 Initial Recognition Step1->Target Dissociation Step2 Covalent Attack (Acrylate reacts with Cys-SH) Step1->Step2 Proper Orientation End Irreversible Inhibition (Stable Drug-Protein Adduct) Step2->End

Caption: Logical workflow for a 3,3-BPAA-based targeted covalent inhibitor.

Stimuli-Responsive Materials

As a monomer, 3,3-BPAA can be polymerized or co-polymerized to create "smart" hydrogels or materials. These materials can exhibit significant changes in their physical properties, such as swelling or solubility, in response to specific stimuli.

  • Glucose-Responsive Systems : A hydrogel containing 3,3-BPAA units will be relatively collapsed at physiological pH. In the presence of glucose, the boronic acid groups bind to the glucose diols, forming anionic boronate esters. [5][19]The resulting electrostatic repulsion between the polymer chains causes the hydrogel to swell, which can be harnessed to trigger the release of an encapsulated drug, such as insulin.

Conclusion and Future Outlook

This compound is more than a simple chemical; it is a versatile platform for innovation. Its dual-reactivity profile—combining the reversible, diol-seeking nature of boronic acid with the irreversible, nucleophile-trapping capability of acrylic acid—provides a rich toolbox for chemists and pharmacologists. Future research is likely to focus on incorporating this molecule into more complex drug scaffolds to develop next-generation covalent inhibitors with enhanced selectivity. In materials science, its role as a functional monomer will continue to be explored for creating sophisticated biosensors and closed-loop drug delivery systems that can both detect a biomarker and deliver a therapeutic response in a controlled, autonomous fashion.

References

  • Vertex AI Search. (n.d.).
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  • PubMed. (n.d.).
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  • Sigma-Aldrich. (n.d.). (E)-3-(3-boronophenyl)acrylic acid.
  • Taylor & Francis. (n.d.). Acrylic acid – Knowledge and References.
  • ChemScene. (n.d.). (E)-3-(4-Boronophenyl)acrylic acid.
  • Vertex AI Search. (n.d.).
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  • PubMed. (2024).
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A Comprehensive Technical Guide to the Synthesis of 3-(3-Boronophenyl)acrylic Acid via Miyaura Borylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-(3-boronophenyl)acrylic acid, a valuable building block in medicinal chemistry and materials science, via the palladium-catalyzed Miyaura borylation. We will dissect the reaction mechanism, elucidate the critical roles of the catalyst, ligand, and base, and present a detailed, field-proven experimental protocol. This document is designed to equip researchers with the necessary knowledge to not only successfully synthesize the target molecule but also to rationally troubleshoot and optimize the reaction for their specific needs.

Introduction: The Significance of Arylboronic Acids and the Miyaura Borylation

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably as the nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] this compound, with its conjugated acrylic acid moiety and a boronic acid group, is a particularly interesting bifunctional molecule, offering multiple handles for further chemical elaboration.

The Miyaura borylation is a powerful method for the direct installation of a boronate ester onto an aryl or vinyl halide.[2][3] This palladium-catalyzed reaction utilizes a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), to form a stable boronate ester that can be readily isolated or used in situ for subsequent transformations.[4] The mild reaction conditions and broad substrate scope make it a superior alternative to traditional methods for preparing boronic acids, which often involve pyrophoric and highly reactive organolithium or Grignard reagents.[5]

The Catalytic Cycle: A Mechanistic Deep Dive

The Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. Understanding this mechanism is paramount for rational optimization of reaction conditions.

Miyaura_Borylation cluster_transmetalation Transmetalation Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition Ar-B(pin) Ar-B(pin) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-OR(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-OR(L_n) Ligand Exchange Ar-Pd(II)-OR(L_n)->Pd(0)L_n Reductive Elimination B(pin)-B(pin) B(pin)-B(pin) B(pin)-B(pin)->Ar-Pd(II)-OR(L_n) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L_n) Base Base Base->Ar-Pd(II)-OR(L_n) ROH + X-Base ROH + X-Base

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 3-(3-Boronophenyl)acrylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Boronophenyl)acrylic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a phenylboronic acid moiety, a well-known pharmacophore for its ability to form reversible covalent bonds with diols, and an acrylic acid tail, which is a versatile Michael acceptor and a precursor for polymerization. This unique combination of functionalities makes it a valuable building block for the design of targeted therapeutics, glucose sensors, and responsive polymers.[1][2] An in-depth understanding of its structural and electronic properties, as revealed by spectroscopic techniques, is paramount for its effective application.

This guide provides a detailed analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in fundamental principles and supported by data from closely related analogs to offer a comprehensive characterization.

Molecular Structure and Key Features

A clear understanding of the molecular architecture is essential before delving into the spectroscopic data. The structure of this compound features a benzene ring substituted with a boronic acid group [-B(OH)₂] at the meta-position relative to a trans-acrylic acid side chain [-CH=CH-COOH].

IR_Interpretation_Workflow Start Analyze IR Spectrum OH_Broad Broad Band 3600-2500 cm⁻¹? Start->OH_Broad CO_Strong Strong, Sharp Peak ~1700 cm⁻¹? OH_Broad->CO_Strong Yes (O-H Present) CC_Medium Medium Peaks 1640-1450 cm⁻¹? CO_Strong->CC_Medium Yes (C=O Present) BO_Strong Strong Peak ~1350 cm⁻¹? CC_Medium->BO_Strong Yes (C=C Present) End Structure Confirmed BO_Strong->End Yes (B-O Present)

Figure 2: Decision workflow for the interpretation of the IR spectrum of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire the spectrum in both positive and negative ion modes.

  • Analysis: Determine the m/z of the molecular ion and compare it to the calculated exact mass.

Data Summary and Interpretation

Ion Calculated Exact Mass (C₉H₉BO₄) Expected m/z Ionization Mode
[M+H]⁺192.0594193.0667Positive ESI
[M-H]⁻192.0594191.0521Negative ESI
[M+Na]⁺192.0594215.0486Positive ESI
  • Molecular Ion: The molecular weight of this compound is 191.98 g/mol . [3]In high-resolution mass spectrometry, the exact mass is 192.0594 Da.

  • ESI-MS: In positive ion mode ESI, the protonated molecule [M+H]⁺ at m/z 193.0667 and the sodium adduct [M+Na]⁺ at m/z 215.0486 are commonly observed. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 191.0521 is expected. The characteristic isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in high-resolution spectra.

Conclusion

The collective analysis of NMR, IR, and MS data provides a definitive structural confirmation of this compound. The ¹H and ¹³C NMR spectra elucidate the carbon-hydrogen framework, IR spectroscopy confirms the presence of the key functional groups (carboxylic acid, boronic acid, alkene, and aromatic ring), and mass spectrometry verifies the molecular weight and elemental formula. This comprehensive spectroscopic characterization serves as an essential reference for researchers utilizing this versatile compound in drug discovery and materials science, ensuring its identity and purity in their applications.

References

  • The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methacrylamidophenylboronic Acid. PubChem. Retrieved from [Link]

  • Arctom. (n.d.). This compound. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of (a) acrylic acid, (b) acrylamide, and (c) the synthesized material. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Acrylamidophenylboronic acid. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid [4]and containing (b) 3 mol%.... Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(3-Boronophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 3-(3-Boronophenyl)acrylic acid, a molecule of significant interest in drug development and materials science. Recognizing the limited availability of direct experimental data, this document synthesizes information on the constituent moieties—phenylboronic acid and acrylic acid—to establish a robust framework for its solubility and stability characteristics. It is designed to be an essential resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also detailed, field-proven experimental protocols for determining these key parameters. The guide emphasizes a first-principles approach, elucidating the causal relationships behind experimental design and validation, thereby ensuring scientific integrity and trustworthiness.

Introduction: The Significance of this compound

This compound is a bifunctional molecule that marries the unique properties of a phenylboronic acid with the reactive potential of an acrylic acid. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic that has led to its widespread use in sensors for saccharides, as well as in targeted drug delivery systems. The acrylic acid moiety, on the other hand, is a versatile precursor for polymerization and a Michael acceptor, enabling a variety of conjugation chemistries. The combination of these functionalities in a single molecule opens up a plethora of applications, from the development of advanced hydrogels and polymers to the design of novel therapeutic agents.

A thorough understanding of the solubility and stability of this compound is paramount for its successful application. Solubility dictates the choice of appropriate solvent systems for synthesis, purification, formulation, and biological assays. Stability, conversely, determines the compound's shelf-life, its degradation pathways, and potential incompatibilities with other substances. This guide will delve into both of these critical aspects, providing a theoretical foundation and practical experimental workflows.

Predicted Physicochemical Properties

While specific experimental data for this compound is not extensively published, we can infer its likely properties based on its structure and the known characteristics of its constituent parts.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₉H₉BO₄Based on chemical structure.
Molecular Weight 191.98 g/mol Calculated from the molecular formula.[1]
Physical Form SolidAs indicated by supplier information.[2]
pKa Carboxylic acid: ~4.5, Boronic acid: ~8.8The acrylic acid moiety is expected to have a pKa similar to other acrylic acids.[3] The phenylboronic acid pKa is influenced by the electron-withdrawing nature of the acrylic acid substituent.[4]
LogP -0.5358 (predicted)The presence of both a carboxylic acid and a boronic acid group suggests a relatively low octanol-water partition coefficient, indicating hydrophilicity.[1]

Table 1: Predicted Physicochemical Properties of this compound.

Solubility Profile: A Theoretical and Practical Approach

The solubility of this compound will be dictated by the interplay of its polar functional groups (carboxylic acid and boronic acid) and its aromatic phenyl ring.

Predicted Solubility Behavior
  • Aqueous Solubility: The molecule is expected to exhibit pH-dependent aqueous solubility. At low pH, both the carboxylic acid and boronic acid will be protonated and largely uncharged, likely leading to lower solubility. As the pH increases above the pKa of the carboxylic acid (~4.5), the molecule will become anionic, increasing its solubility in water. A further increase in pH above the pKa of the boronic acid (~8.8) will result in a dianionic species, which should be highly water-soluble.[5]

  • Organic Solvent Solubility: Phenylboronic acid is generally soluble in polar organic solvents.[4] The acrylic acid moiety will also contribute to solubility in polar solvents. Therefore, good solubility is anticipated in solvents like methanol, ethanol, DMSO, and DMF. Solubility in non-polar solvents such as hexanes is expected to be poor.

Experimental Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol is based on the well-established shake-flask method, which is considered the gold standard for determining thermodynamic solubility.[6]

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, pH 1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, pH 7.4 Phosphate Buffered Saline (PBS), Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF))

  • Calibrated analytical balance

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Validated analytical method for quantification (e.g., UPLC-UV)

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining fine particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a pre-validated analytical method.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each solvent. For aqueous solutions, plot solubility as a function of pH.

Caption: Workflow for the shake-flask solubility determination.

Stability Profile: Understanding and Assessing Degradation

The stability of this compound is influenced by both the phenylboronic acid and the acrylic acid functionalities.

Predicted Stability and Degradation Pathways
  • Hydrolytic Stability: The molecule is expected to be generally stable to hydrolysis at neutral and acidic pH. Under strongly basic conditions, the acrylic acid moiety could be susceptible to reactions.

  • Oxidative Stability: Boronic acids are known to be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species, which can lead to deboronation and the formation of the corresponding phenol.[7] The acrylic double bond can also be a site for oxidation.

  • Thermal Stability: Phenylboronic acids are generally thermally stable solids.[4] The acrylic acid moiety may be prone to polymerization at elevated temperatures.[8]

  • Photostability: The conjugated system of the molecule suggests potential photosensitivity. Exposure to UV light could lead to isomerization of the double bond or other photochemical reactions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, in line with ICH Q1A(R2) guidelines.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (e.g., 3%)

  • Temperature-controlled ovens

  • Photostability chamber with controlled light and UV exposure

  • Validated stability-indicating analytical method (e.g., UPLC-MS)

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with HCl and heat (e.g., 60°C for 24 hours).

    • Base Hydrolysis: Treat the sample solution with NaOH and heat (e.g., 60°C for 24 hours).

    • Oxidation: Treat the sample solution with hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).

    • Photodegradation: Expose the solid compound and a solution to a light source as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[9][10] A dark control should be run in parallel for all photostability studies.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples using a validated stability-indicating UPLC-MS method. This method should be capable of separating the parent compound from all degradation products.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound.

    • Identify and, if possible, characterize the major degradation products using mass spectrometry data.

    • Establish the degradation pathways under each stress condition.

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Evaluation Evaluation Stress This compound (Solid & Solution) Acid Acid Hydrolysis (HCl, Heat) Stress->Acid Base Base Hydrolysis (NaOH, Heat) Stress->Base Oxidation Oxidation (H2O2) Stress->Oxidation Thermal Thermal (Heat) Stress->Thermal Photo Photolysis (Light/UV) Stress->Photo Sampling Time-point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Stability-Indicating UPLC-MS Sampling->Analysis Degradation Calculate % Degradation Analysis->Degradation Products Identify Degradation Products Analysis->Products Pathways Elucidate Pathways Analysis->Pathways

Caption: Workflow for forced degradation studies.

Analytical Method Development: A Key to Accurate Assessment

A robust and validated analytical method is the cornerstone of reliable solubility and stability studies. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is a highly recommended technique for this purpose due to its high resolution, sensitivity, and specificity.

Recommended UPLC-MS Method Parameters (Hypothetical)
  • Column: A reversed-phase C18 column (e.g., 1.7 µm particle size) for good retention and separation of the parent compound and its potential degradation products.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid to improve peak shape) and an organic phase (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength of maximum absorbance for this compound, and mass spectrometry for identification and confirmation of degradation products.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion: A Framework for Understanding and Application

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While direct experimental data remains to be extensively published, the principles and protocols outlined herein, grounded in the established behavior of its constituent functional groups and international regulatory guidelines, offer a robust starting point for any researcher or developer working with this promising molecule. By following the detailed methodologies for solubility and stability assessment, scientists can generate the critical data needed to unlock the full potential of this compound in their respective fields.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency, 1996. URL: [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. URL: [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, European Medicines Agency, 2003. URL: [Link]

  • ICH, Q1A(R2) Guideline, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2003. URL: [Link]

  • Liu, Y., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9), e2021111118. URL: [Link]

  • Faustino, P. J., & J. W. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-47. URL: [Link]

  • ResearchGate, Boronic acid with high oxidative stability and utility in biological contexts. URL: [Link]

  • Zhang, Y., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science, 12(3), 1149-1157. URL: [Link]

  • World Health Organization. (2018). Annex 4: WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: fifty-second report (No. WHO Technical Report Series, No. 1010). World Health Organization. URL: [Link]

  • Wikipedia, Phenylboronic acid. URL: [Link]

  • Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology letters, 47(3), 241-247. URL: [Link]

  • Moharram, M. A., & Allam, M. A. (2007). Study of the interaction of poly(acrylic acid) and poly(acrylic acid-poly acrylamide) complex with bone powders and hydroxyapatite by using TGA and DSC. Journal of applied polymer science, 105(6), 3329-3337. URL: [Link]

  • PubChem, 3-Acrylamidophenylboronic acid. URL: [Link]

  • ResearchGate, Heats of polymerization of acrylic acid and derivatives. URL: [Link]

  • ResearchGate, DSC Thermograms of acrylic acid, (A), CMC (B), ACV (C), unloaded... URL: [Link]

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. URL: [Link]

  • Gilar, M., & Jaworska, J. (2021). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Molecules, 26(11), 3237. URL: [Link]

  • Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology letters, 47(3), 241-247. URL: [Link]

  • KNAUER, Determination and quantification of acrylic acid derivatives. URL: [Link]

  • Zhang, Q., et al. (2018). UPLC-MS/MS method for the determination of acrylic acid in tap water. Water Science and Technology: Water Supply, 18(6), 2231-2238. URL: [Link]

  • Waters Corporation, UPLC Columns and Consumables. URL: [Link]

  • Du, F., et al. (2011). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. Journal of the American Chemical Society, 133(43), 17454-17463. URL: [Link]

  • Hemalatha, P., et al. (2014). Reactivity Ratios of N-Vinylpyrrolidone-Acrylic Acid Copolymer. American Journal of Polymer Science, 4(1), 16-23. URL: [Link]

  • Theato, P., & Zentel, R. (2014). Thiol-reactive functional poly(meth)acrylates: multicomponent monomer synthesis, RAFT (co)polymerization and highly efficient thiol–para-fluoro postpolymerization modification. Polymer Chemistry, 5(13), 4059-4068. URL: [Link]

  • Waters Corporation, HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. URL: [Link]

  • Baoji Guokang Bio-Technology Co., Ltd., this compound. URL: [Link]

  • PubChem, Acrylic Acid. URL: [Link]

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  • ResearchGate, Solubility of the Co-PIs in organic solvents. URL: [Link]

  • Babiano, F., et al. (2019). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 11(12), 1999. URL: [Link]

  • Beuermann, S., & Buback, M. (2002). Propagation Kinetics of Acrylic and Methacrylic Acid in Water and Organic Solvents Studied by Pulsed-Laser Polymerization. Macromolecular Chemistry and Physics, 203(10-11), 1475-1483. URL: [Link]

  • ResearchGate, Stability study of polyacrylic acid films plasma-polymerized on polypropylene substrates at medium pressure. URL: [Link]

  • ResearchGate, Solvent-, ion- and pH-specific swelling of poly(2-acrylamido-2-methylpropane sulfonic acid) superabsorbing gels. URL: [Link]

  • Synthomer, ACRYLIC ACID - STABILIZED - PURE. URL: [Link]

  • ResearchGate, Acrylic acid formation reactions from partial oxidation of propylene. URL: [Link]

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The Genesis of a Versatile Molecular Tool: Discovery and First Synthesis of 3-(3-Boronophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Boronic Acids in Biomedical Science

The story of 3-(3-Boronophenyl)acrylic acid is intrinsically linked to the rise of boronic acids as a pivotal class of compounds in medicinal chemistry and chemical biology.[1][2] Boronic acids, characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, possess a unique electronic structure. The boron atom, with its vacant p-orbital, acts as a Lewis acid, enabling reversible covalent interactions with diols, a functionality prevalent in many biological molecules such as sugars and the active sites of certain enzymes.[2] This singular property has propelled the exploration of boronic acids as inhibitors for a variety of enzymes, including serine proteases and, more recently, β-lactamases, which are responsible for antibiotic resistance.[3][4][5][6]

The discovery and development of this compound was not a serendipitous event but rather a targeted effort within the broader quest for novel enzyme inhibitors. Its structure, combining a phenylboronic acid moiety with an acrylic acid linker, suggests a design aimed at interacting with specific enzyme active sites, where the boronic acid can act as a warhead and the acrylic acid tail can provide additional binding interactions or modulate physicochemical properties. This guide delves into the initial discovery and the first reported synthesis of this important research chemical, providing a detailed technical overview for scientists engaged in drug discovery and development.

The Rationale for Discovery: Targeting Enzymes to Combat Disease

While a single, seminal publication detailing the absolute first synthesis of this compound remains elusive in the public domain, its emergence in the scientific literature is closely associated with the search for inhibitors of key bacterial enzymes. The structural features of this compound make it a compelling candidate for an inhibitor of enzymes such as 3-dehydroquinate synthase (DHQ synthase) and β-lactamases.

DHQ synthase is a crucial enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants, but absent in mammals.[7] This makes the shikimate pathway an attractive target for the development of novel antimicrobial agents. The design of inhibitors for DHQ synthase often involves mimicking the substrate or transition state of the reaction it catalyzes. It is plausible that this compound was conceived as a potential transition state analog, where the boronic acid could interact with key active site residues.

More prominently, the phenylboronic acid scaffold has been extensively investigated for the inhibition of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics like penicillin.[3][4][5][6] The boronic acid can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes, effectively neutralizing their activity.[5] The acrylic acid portion of this compound could potentially occupy the space normally taken by the side chain of the antibiotic, leading to enhanced binding affinity and specificity.

The First Synthesis: A Plausible Retrosynthetic Analysis and Methodologies

Based on established organometallic cross-coupling reactions, the first synthesis of this compound most likely utilized a palladium-catalyzed approach, such as the Suzuki-Miyaura coupling or the Heck reaction. These reactions are workhorses in modern organic synthesis for the formation of carbon-carbon bonds.[8][9][10]

Plausible Synthetic Routes:

A logical retrosynthetic analysis of this compound points to two primary disconnection strategies:

  • Suzuki-Miyaura Coupling: Disconnection of the aryl-vinyl bond suggests a coupling between a boronic acid (or its ester) and a vinyl halide. A likely forward synthesis would involve the reaction of 3-bromocinnamic acid (or its ester) with a diboron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst and a base.[8][11][12]

  • Heck Reaction: Alternatively, disconnecting the same bond from the perspective of a Heck reaction would involve coupling an aryl halide with an alkene. In this case, 3-bromophenylboronic acid (or its protected form) could be reacted with acrylic acid or an acrylate ester in the presence of a palladium catalyst and a base.[9][13][14][15]

The following sections will detail a likely and well-documented synthetic protocol based on the Suzuki-Miyaura coupling, a highly efficient and versatile method for such transformations.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling Approach

This protocol is a representative synthesis based on established literature procedures for similar compounds.

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling reagents Pd(dppf)Cl2 KOAc Dioxane, 80 °C product This compound reagents->product 3-bromocinnamic_acid 3-Bromocinnamic Acid 3-bromocinnamic_acid->reagents bis(pinacolato)diboron Bis(pinacolato)diboron bis(pinacolato)diboron->reagents G pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X (Ln) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-Ar' (Ln) pd_complex->transmetalation_complex Transmetalation product_complex Ar-Ar' transmetalation_complex->product_complex Reductive Elimination product_complex->pd0 Catalyst Regeneration aryl_halide Ar-X aryl_halide->pd_complex boronic_ester Ar'-B(OR)2 borate_complex [Ar'-B(OR)2(Base)]- boronic_ester->borate_complex base Base base->borate_complex borate_complex->transmetalation_complex

Sources

An In-depth Technical Guide to 3-(2-Carboxyvinyl)benzeneboronic Acid (CAS: 216144-91-1)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Utility of a Bifunctional Reagent

In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. Success is often dictated by the strategic selection of building blocks—reagents that introduce key structural motifs while providing a handle for subsequent, predictable transformations. 3-(2-Carboxyvinyl)benzeneboronic acid, CAS number 216144-91-1, represents a quintessential example of such a strategic intermediate. Possessing both a boronic acid and a vinyl carboxylic acid, this molecule offers two distinct points of reactivity, making it a valuable precursor in the synthesis of complex therapeutic agents. This guide provides an in-depth analysis of its properties, a proposed synthetic pathway, its core reactivity in palladium-catalyzed cross-coupling, and established protocols for its safe and effective handling.

Physicochemical and Structural Characteristics

3-(2-Carboxyvinyl)benzeneboronic acid is a white to off-white solid at room temperature. Its bifunctional nature—containing both a nucleophilic organoboron moiety and a Michael acceptor in the acrylic acid chain—governs its reactivity and handling requirements.

PropertyValueSource(s)
CAS Number 216144-91-1[1][2]
Molecular Formula C₉H₉BO₄[2]
Molecular Weight 191.98 g/mol [2]
IUPAC Name (E)-3-(3-boronophenyl)prop-2-enoic acid
Synonyms 3-(2-Carboxyvinyl)phenylboronic acid, 3-Boronocinnamic acid[1][3]
Melting Point 218-221 °C[3]
Boiling Point 454.1 ± 47.0 °C (Predicted)[3]
Appearance White to off-white solid/powder
Purity (Typical) ≥95-97%

Synthesis and Characterization

While 3-(2-carboxyvinyl)benzeneboronic acid is commercially available, a review of peer-reviewed literature does not reveal a definitive, published synthetic protocol. However, based on established organometallic transformations, a highly plausible synthetic route can be proposed. This pathway would logically commence from a readily available precursor, (E)-3-(3-bromophenyl)acrylic acid.

The proposed transformation is a palladium-catalyzed borylation reaction, a cornerstone of modern synthetic chemistry for converting aryl halides into arylboronic acids or their esters.

Proposed Synthetic Workflow

The conversion of the aryl bromide to the boronic acid can be achieved via a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) as the boron source, followed by deprotection of the resulting boronate ester.

G cluster_start Starting Material cluster_reaction Miyaura Borylation cluster_intermediate Intermediate cluster_deprotection Deprotection/Hydrolysis cluster_final Final Product A (E)-3-(3-bromophenyl)acrylic acid B 1. Pd(dppf)Cl₂ (catalyst) 2. KOAc (base) 3. Bis(pinacolato)diboron (B₂pin₂) 4. Dioxane, 80-100 °C A->B C (E)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid B->C D 1. Aqueous acid (e.g., HCl) or base (e.g., NaOH) 2. Solvent (e.g., Acetone/Water) C->D E 3-(2-Carboxyvinyl)benzeneboronic acid D->E Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate R¹-Pd(II)L₂-X (Oxidative Addition Adduct) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂-R² (Transmetalation Adduct) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination re_intermediate R¹-R² (Coupled Product) transmetalation_intermediate->re_intermediate aryl_halide Aryl Halide (R¹-X) aryl_halide->pd0 boronic_acid Boronic Acid (R²-B(OH)₂) + Base boronic_acid->oa_intermediate center

Figure 2: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex. [4]2. Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the halide. [4]3. Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. [5]

Applications in Drug Development

This reagent is not intended for direct therapeutic use; its value lies in its role as a key intermediate. Its structure is incorporated into larger molecules to modulate their properties and interactions with biological targets.

  • Pim-2 Kinase Inhibitors: Pim kinases are a family of serine/threonine kinases implicated in cell survival and proliferation pathways in various cancers. [1]3-(2-Carboxyvinyl)benzeneboronic acid serves as a precursor for building more complex molecules designed to fit into the ATP-binding pocket of these enzymes.

  • AmpC β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is a major public health crisis, often mediated by β-lactamase enzymes like AmpC. Boronic acids can act as transition-state analog inhibitors, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site. The 3-(2-carboxyvinyl)phenyl moiety can be used to establish crucial interactions within the active site to enhance binding affinity and selectivity.

  • Other Therapeutic Areas: The compound is also cited as an intermediate for azaindoles with antibacterial activity and for inhibitors of malarial proteases, highlighting its versatility. [1]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

The following is a generalized, representative protocol for the Suzuki-Miyaura coupling of 3-(2-carboxyvinyl)benzeneboronic acid with an aryl bromide. This protocol is adapted from established methods for similar boronic acids and should be optimized for specific substrates. [6] Objective: To synthesize a biaryl acrylic acid derivative via palladium-catalyzed cross-coupling.

Materials:

  • 3-(2-Carboxyvinyl)benzeneboronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equivalents)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq) and 3-(2-carboxyvinyl)benzeneboronic acid (1.2 eq).

  • Reagent Addition: Add potassium carbonate (2.0-3.0 eq).

  • Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq), to the flask. The mixture may change color.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (aryl bromide) is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with water and transfer to a separatory funnel. c. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. d. Extract the product into an organic solvent such as ethyl acetate (3x volumes). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the final compound.

Safe Handling, Storage, and Disposal

Adherence to strict safety protocols is mandatory when handling 3-(2-carboxyvinyl)benzeneboronic acid. The information below is a synthesis of data from multiple safety data sheets (SDS).

Hazard Identification:

  • H315: Causes skin irritation (Category 2).

  • H319: Causes serious eye irritation (Category 2).

  • H335: May cause respiratory irritation (Category 3).

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. Work should be conducted in a well-ventilated area or a chemical fume hood.

First Aid Measures:

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.

Storage and Stability:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere is recommended for long-term stability. * Stability: The compound is stable under normal storage conditions.

  • Incompatibilities: Avoid strong oxidizing agents.

Disposal:

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. Dispose of contents/container to an approved waste disposal plant.

Conclusion

3-(2-Carboxyvinyl)benzeneboronic acid is a specialized yet highly valuable reagent for drug discovery and development. Its utility is not in its own biological activity, but in its capacity as a bifunctional building block, enabling the efficient construction of complex molecular architectures through robust and predictable reactions like the Suzuki-Miyaura coupling. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its effective and safe implementation in the research laboratory.

References

  • Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid – general description and preparation. Retrieved January 3, 2026, from [Link]

  • Hudnall, T. W., & Gabbaï, F. P. (n.d.).
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 3, 2026, from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 3, 2026, from [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 3, 2026, from [Link]

  • Powers, R. A., et al. (2022).
  • Dreier, J., & D'Andrea, L. D. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters.

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A Technical Guide to the Bifunctional Nature of 3-(3-Boronophenyl)acrylic Acid: A Molecule of Duality for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of chemical biology and drug discovery, molecules that possess multiple, distinct functionalities offer a versatile toolkit for probing complex biological systems and designing novel therapeutics. 3-(3-Boronophenyl)acrylic acid (3,3-BPAA) stands out as a paradigm of such a bifunctional molecule. It elegantly combines two chemically orthogonal reactive centers within a compact scaffold: a phenylboronic acid (PBA) group, which forms reversible covalent bonds with 1,2- and 1,3-diols, and an acrylic acid moiety, which acts as a Michael acceptor for irreversible covalent modification of nucleophiles like thiols. This guide provides an in-depth exploration of this dual nature, detailing the underlying chemical principles of each functional group and illustrating how their synergy can be harnessed for applications ranging from targeted covalent inhibition to the development of responsive biomaterials.

Introduction: The Power of Bifunctionality

The design of small molecules capable of mediating complex biological events has evolved significantly. While traditional pharmacology often focused on molecules with a single mode of action, the field is increasingly embracing bifunctional and heterobifunctional molecules that can simultaneously engage multiple targets or possess orthogonal functionalities.[1][2] These "two-headed" molecules can induce protein dimerization, target proteins for degradation (as with PROTACs), or act as molecular glues, opening up therapeutic strategies against previously "undruggable" targets.[3][4][5]

This compound emerges within this context as a molecule of fundamental interest. Its architecture is deceptively simple, yet it houses two of the most useful functional groups in modern chemical biology. This guide will dissect the unique attributes of 3,3-BPAA, presenting it as a versatile building block and a powerful tool for researchers, scientists, and drug development professionals.

Molecular Architecture: A Tale of Two Moieties

The unique capabilities of 3,3-BPAA are rooted in the distinct and separable reactivity of its two core functional groups.

cluster_0 This compound (3,3-BPAA) cluster_1 Phenylboronic Acid (PBA) Moiety (Diol Sensor) cluster_2 Acrylic Acid Moiety (Michael Acceptor) mol pba_label aa_label

Figure 1: Chemical structure of 3,3-BPAA highlighting its two key functional moieties.

The Phenylboronic Acid (PBA) Moiety: The Reversible "Sensor"

The boronic acid group is a Lewis acid characterized by an empty p-orbital on the boron atom.[6] This electronic feature is central to its most valued property: the ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides (e.g., glucose), glycoproteins, and certain catechols.[7][8]

The reaction proceeds via the formation of a five- or six-membered cyclic boronate ester.[6] The stability of this complex is highly dependent on pH. Boronic acids are typically weak acids; for binding to occur efficiently, the boronic acid must be in its trigonal planar form, while the diol attacks. The resulting tetrahedral boronate ester is negatively charged and more stable at a pH above the pKa of the boronic acid.[7][9] This pH-dependent, reversible interaction makes the PBA moiety an excellent "sensor" or "targeting" group for diol-containing biomolecules.[10]

Figure 3: Irreversible Michael addition of a cysteine thiol to the acrylic acid moiety of 3,3-BPAA.

Summary of Functional Group Properties
FeaturePhenylboronic Acid MoietyAcrylic Acid Moiety
Reaction Type Reversible Covalent EsterificationIrreversible Covalent Michael Addition
Primary Target 1,2- or 1,3-Diols (e.g., saccharides)Soft Nucleophiles (e.g., Thiols)
Key Condition pH-dependent (optimal near or above pKa)pH > pKa of nucleophile (e.g., thiolate)
Bond Formed Boronate EsterThioether
Role Targeting, Sensing, Reversible Cross-linkingCovalent Inhibition, Permanent Labeling

The Duality in Action: Bifunctional Applications

The true power of 3,3-BPAA lies in the ability to leverage both functionalities, either sequentially or simultaneously, to achieve sophisticated goals in chemical biology and materials science.

Application I: Targeted Covalent Probes

A significant challenge in drug discovery is achieving selectivity for a target protein. 3,3-BPAA provides a blueprint for a "targeting-then-binding" approach.

  • Targeting: The PBA moiety can first act as a reversible "homing device," increasing the local concentration of the molecule near a target protein that is glycosylated (contains sugar diols) or is situated near a diol-rich environment like the cell surface glycocalyx. [10]2. Binding: Once localized, the acrylic acid "warhead" is positioned to react with a nearby cysteine residue on the protein of interest, forming a permanent covalent bond.

This two-stage mechanism can dramatically enhance the selectivity and potency of a covalent inhibitor, as the initial reversible binding event ensures the reactive group is delivered preferentially to the intended target.

start Start: Administer 3,3-BPAA Probe to Biological System step1 Step 1: Reversible Targeting PBA moiety binds to diols on glycoprotein surface, increasing local concentration. start->step1 Localization step2 Step 2: Covalent Capture Localized acrylic acid moiety reacts with a proximal cysteine residue on the target protein. step1->step2 Proximity-Induced Reaction step3 Step 3: Wash & Analysis Remove unbound probe. Analyze for permanent protein labeling via SDS-PAGE or MS. step2->step3 Validation end Outcome: Selective Covalent Labeling of Target Protein step3->end

Figure 4: Workflow for using 3,3-BPAA as a targeted covalent probe.

Application II: Glucose-Responsive Hydrogels for Drug Delivery

In materials science, the dual nature of 3,3-BPAA can be used to create "smart" hydrogels. Polymers can be synthesized incorporating 3,3-BPAA as a monomer. [11]

  • Cross-linking: The acrylic acid group allows the monomer to be readily incorporated into a polymer backbone via standard polymerization techniques.

  • Responsive Behavior: The pendant PBA groups can then form reversible cross-links with a diol-containing polymer (like polyvinyl alcohol). This creates a stable hydrogel.

When this hydrogel is exposed to a high concentration of free glucose, the glucose competes for binding to the PBA sites, displacing the polymer cross-links. [12]This causes the hydrogel to swell or dissolve, releasing an encapsulated drug. This mechanism is the basis for self-regulating insulin delivery systems that release insulin only when blood sugar is high.

Experimental Protocols & Methodologies

To harness the potential of 3,3-BPAA, researchers must be able to quantify the interactions of each of its functional moieties. The following protocols provide a framework for these assessments.

Protocol: Assessing Diol Binding via Competitive Fluorescence Assay

This protocol uses a fluorescent diol, Alizarin Red S (ARS), to determine the binding affinity of 3,3-BPAA for a non-fluorescent diol of interest (e.g., glucose) through competition. [8] Objective: To determine the dissociation constant (Kd) of the 3,3-BPAA-diol complex.

Materials:

  • This compound (3,3-BPAA)

  • Alizarin Red S (ARS)

  • Diol of interest (e.g., D-Glucose)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Methodology:

  • Prepare Stock Solutions: Create concentrated stock solutions of 3,3-BPAA, ARS, and the diol in PBS.

  • Determine ARS-BPAA Binding:

    • In a cuvette, add a fixed concentration of ARS (e.g., 5 µM) in PBS.

    • Titrate increasing concentrations of 3,3-BPAA into the cuvette.

    • After each addition, mix and record the fluorescence intensity (e.g., Ex: 460 nm, Em: 600 nm). Binding of 3,3-BPAA to ARS will cause a significant increase in fluorescence.

    • Plot fluorescence intensity vs. 3,3-BPAA concentration and fit the data to a binding isotherm to calculate the affinity of 3,3-BPAA for ARS.

  • Perform Competitive Assay:

    • Create a solution containing fixed concentrations of both ARS and 3,3-BPAA, chosen to give a high fluorescence signal (e.g., 80% saturation).

    • Titrate increasing concentrations of the non-fluorescent diol of interest (e.g., glucose) into this solution.

    • Record the decrease in fluorescence after each addition as the diol displaces ARS from the boronic acid.

  • Data Analysis: Plot the change in fluorescence against the concentration of the competitor diol. Use this data, along with the known affinity for ARS, to calculate the dissociation constant (Kd) for the 3,3-BPAA-diol complex.

Protocol: Monitoring Covalent Modification of a Thiol

This protocol uses mass spectrometry to confirm the covalent modification of a model thiol-containing peptide (e.g., glutathione, GSH) by the acrylic acid moiety of 3,3-BPAA.

Objective: To verify the formation of a covalent adduct and monitor the reaction over time.

Materials:

  • This compound (3,3-BPAA)

  • Glutathione (GSH) or other thiol-containing peptide

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • LC-MS system (e.g., ESI-Q-TOF)

Methodology:

  • Prepare Reaction Mixture:

    • In a microcentrifuge tube, combine the thiol peptide (e.g., 100 µM final concentration) and 3,3-BPAA (e.g., 200 µM final concentration) in the reaction buffer. A slight excess of the modifying agent is typical.

    • Prepare a control sample containing only the peptide in buffer.

  • Incubate: Allow the reaction to proceed at room temperature. Take time points (e.g., t=0, 15 min, 60 min, 4 hr) by quenching the reaction (e.g., by adding formic acid to 1% final concentration).

  • LC-MS Analysis:

    • Inject a small volume of each quenched time point onto the LC-MS system.

    • Use a reverse-phase C18 column to separate the unmodified peptide from the modified adduct.

    • Monitor the total ion chromatogram and extract the mass spectra for the peptide peaks.

  • Data Analysis:

    • Determine the theoretical mass of the starting peptide and the expected mass of the adduct (Mass of Peptide + Mass of 3,3-BPAA). The molecular weight of 3,3-BPAA is 191.98 g/mol . [13] * Compare the experimental masses from the mass spectra to the theoretical values to confirm adduct formation.

    • Quantify the peak areas of the unmodified peptide and the adduct at each time point to determine the reaction kinetics.

Future Perspectives & Conclusion

This compound is more than a simple chemical; it is a powerful demonstration of how orthogonal functionalities can be integrated to create sophisticated molecular tools. The principles embodied in its structure are actively being explored in numerous advanced applications:

  • Next-Generation PROTACs: Bifunctional linkers incorporating boronic acids could be used to target glycoproteins for degradation.

  • Activity-Based Probes: Probes that only become reactive after a specific enzymatic event unmasks a diol could be designed for highly specific cellular imaging.

  • Self-Healing Materials: The reversible nature of the boronate ester bond can be used to create materials that can repair themselves after damage. [8] In conclusion, the dual reactivity of this compound provides a rich platform for innovation. By understanding and exploiting the distinct yet complementary nature of its boronic acid "sensor" and acrylic acid "warhead," researchers and drug developers are well-equipped to design the next generation of targeted therapeutics, responsive materials, and precision chemical probes.

References

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A Comprehensive Guide to Emerging Research Frontiers for Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Versatile Boron-Carbon Bond and Its Expanding Role in Science

For decades, the unique chemical attributes of phenylboronic acid (PBA) and its derivatives have positioned them as indispensable tools in organic synthesis, most notably as key partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, to view these compounds solely as synthetic intermediates is to overlook a burgeoning revolution in their application across medicine, diagnostics, and materials science. The true potential of PBA derivatives lies in the nuanced reactivity of the boronic acid moiety itself: its nature as a mild Lewis acid and, most critically, its ability to form reversible covalent bonds with cis-diols—a class of molecules that includes biologically ubiquitous sugars like glucose and sialic acid.[2][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond foundational chemistry to provide an in-depth exploration of the most promising and technically advanced research areas for PBA derivatives. We will dissect the causality behind experimental designs, present actionable protocols, and offer a forward-looking perspective on where this exciting field is headed. Our narrative is built on a foundation of scientific integrity, drawing from established literature to illuminate the path from molecular principle to transformative application.

G cluster_PBA Phenylboronic Acid (PBA) Core cluster_reactivity Key Reactivities cluster_applications Primary Application Domains PBA Ph-B(OH)₂ Diol cis-Diol Binding (e.g., Glucose, Sialic Acid) PBA->Diol Reversible Covalent Bond Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) PBA->Suzuki Synthetic Derivatization ROS ROS/pH Sensitivity PBA->ROS Stimuli Response Therapeutics Therapeutics Diol->Therapeutics DDS Drug Delivery Diol->DDS Sensing Biosensing Diol->Sensing Suzuki->Therapeutics Materials Advanced Materials Suzuki->Materials ROS->DDS ROS->Materials

Figure 1: Core reactivities of the phenylboronic acid moiety and their links to major research domains.

Part 1: The New Generation of Boron-Based Therapeutic Agents

The historical perception of boron compounds as potentially toxic has been thoroughly demystified, paving the way for FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam.[1][5] This paradigm shift has ignited research into PBA derivatives as direct therapeutic agents, primarily focusing on precise enzyme inhibition and targeted therapies.

Enzyme Inhibition: A Strategy for Overcoming Drug Resistance

A significant threat to global health is the rise of antibiotic-resistant bacteria, many of which produce serine β-lactamase enzymes that degrade common antibiotics like penicillins.[6] PBA derivatives have emerged as potent inhibitors of these enzymes.

Mechanism of Action: The boronic acid's electrophilic boron atom mimics the carbonyl carbon of the β-lactam ring. It forms a stable, reversible tetrahedral adduct with the catalytic serine residue in the enzyme's active site, effectively blocking its hydrolytic activity.[5][6] This mechanism makes them highly effective competitive inhibitors.[7]

Research Focus: Current research aims to enhance both affinity and pharmacokinetic properties. By modifying the phenyl ring, scientists can tune the inhibitor's binding to specific β-lactamase classes (A, C, etc.) and improve its ability to penetrate the outer membrane of Gram-negative bacteria—a significant hurdle in antibiotic development.[6][7][8]

Derivative TypeTarget EnzymeInhibition Constant (Kᵢ)Key FindingReference
Phenylboronic acidAmpC (Class C)~83 nM (Lead compound)Foundational scaffold for further optimization.[6]
4-Carboxy-phenylboronic acidAmpC (Class C)2.6 – 4.5 fold improvementCarboxyl group interacts with Gln120, enhancing binding.[6]
Ortho-substituted PBAKPC-2 (Class A)Low micromolarDerivatization position is key to cross-class activity.[7]
Meta-substituted PBAAmpC (Class C)Low micromolarSubstitution pattern dictates specificity for Class A vs. C.[7]

Table 1: Representative inhibition data for PBA derivatives against serine β-lactamases.

G cluster_enzyme β-Lactamase Active Site cluster_inhibitor Inhibitor cluster_complex Inhibited Complex Serine Catalytic Serine (Ser-OH) Adduct Reversible Tetrahedral Adduct (Enzyme Inactivated) Serine->Adduct Nucleophilic Attack PBA Phenylboronic Acid Ph-B(OH)₂ PBA->Adduct

Figure 2: Mechanism of serine β-lactamase inhibition by a phenylboronic acid derivative.

Experimental Protocol 1: β-Lactamase Inhibition Assay

This protocol outlines a standard spectrophotometric method to determine the inhibitory activity of a PBA derivative against a serine β-lactamase like AmpC.

Principle: The assay uses a chromogenic substrate, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase. An effective inhibitor will slow down this color change.

Materials:

  • Purified β-lactamase (e.g., AmpC)

  • Nitrocefin solution (stock in DMSO, working solution in buffer)

  • PBA derivative stock solution (in DMSO)

  • Assay Buffer: 50 mM Phosphate buffer, pH 7.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 486 nm

Methodology:

  • Preparation: Prepare serial dilutions of the PBA inhibitor in the assay buffer. A typical starting range is 100 µM to 1 nM. Also prepare a "no inhibitor" control.

  • Enzyme Incubation: In each well of the microplate, add 50 µL of the appropriate inhibitor dilution (or buffer for the control). Add 25 µL of the β-lactamase solution (at a final concentration that gives a linear reaction rate, e.g., 1-5 nM).

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme. This step is crucial for establishing equilibrium.

  • Reaction Initiation: Add 25 µL of the nitrocefin substrate solution to each well to initiate the reaction. A typical final concentration is 100 µM.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 486 nm over time (e.g., every 30 seconds for 15 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation for competitive inhibition, provided the substrate concentration and its Michaelis-Menten constant (Kₘ) are known.[7]

Targeted Cancer Therapy: Exploiting the Glycocalyx

A hallmark of many cancer cells is the aberrant glycosylation on their surface, leading to an overexpression of sialic acid (SA) residues.[9][10] PBA derivatives can selectively and reversibly bind to the cis-diol groups within sialic acid, making them an ideal targeting ligand for cancer therapies.[11][12]

Research Focus:

  • PBA-Conjugated Drugs: Attaching a PBA moiety to a known chemotherapeutic agent can enhance its accumulation in tumor tissue, thereby increasing efficacy and reducing systemic toxicity.

  • Boron Neutron Capture Therapy (BNCT): BNCT is a binary radiotherapy that requires the selective delivery of non-radioactive boron-10 (¹⁰B) to cancer cells.[13] When irradiated with low-energy neutrons, the ¹⁰B atoms release high-energy alpha particles that kill the cell. PBA derivatives are being actively investigated as sophisticated vehicles to deliver ¹⁰B specifically to tumors.[13]

Part 2: Advanced Drug Delivery Systems (DDS)

Beyond acting as drugs themselves, PBA derivatives are being integrated into nanomaterials to create "smart" drug delivery systems (DDS) that can respond to specific biological cues.

Sialic Acid-Targeted Nanocarriers

By decorating the surface of nanoparticles (e.g., liposomes, polymeric micelles) with PBA, these nanocarriers can actively target and bind to cancer cells overexpressing sialic acid.[10][14] This strategy concentrates the therapeutic payload (like doxorubicin) at the tumor site, a significant improvement over passive accumulation via the enhanced permeability and retention (EPR) effect.[15]

G cluster_synthesis 1. Synthesis & Formulation cluster_delivery 2. Systemic Delivery cluster_targeting 3. Tumor Targeting & Uptake cluster_release 4. Drug Release Polymer PBA-functionalized Polymer/Lipid NP Self-Assembly into Targeted Nanoparticle Polymer->NP Drug Chemotherapeutic Drug (e.g., DOX) Drug->NP Circulation Intravenous Injection & Systemic Circulation NP->Circulation Binding PBA-Sialic Acid Binding Circulation->Binding CancerCell Cancer Cell (Sialic Acid Overexpression) Binding->CancerCell Uptake Endocytosis Binding->Uptake Release Intracellular Drug Release Uptake->Release

Figure 3: Workflow for a PBA-functionalized nanoparticle drug delivery system.

Stimuli-Responsive DDS for "Smart" Therapies

The reversible nature of the PBA-diol interaction is the foundation for creating materials that release their payload in response to specific stimuli.[16]

  • Glucose-Responsive Insulin Delivery: This is a major area of research for diabetes management.[17] Insulin can be encapsulated within a PBA-functionalized hydrogel or micelle. In the presence of high glucose levels, the glucose competes with the internal cross-links of the hydrogel, causing it to swell and release the encapsulated insulin.[18][19] As glucose levels fall, the hydrogel contracts, stopping the release. This creates a closed-loop, self-regulating system.[17][20]

  • ROS-Responsive Release: The tumor microenvironment is often characterized by high levels of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂). The carbon-boron bond in PBA is susceptible to oxidative cleavage by H₂O₂.[4][21] DDS can be designed where the drug is linked via a PBA moiety; upon reaching the tumor, the high ROS levels break the bond and release the drug precisely where it is needed.[16]

Experimental Protocol 2: Preparation and Testing of a Glucose-Responsive Hydrogel

Principle: This protocol describes the synthesis of a polyacrylamide-based hydrogel functionalized with PBA. Its glucose-responsive swelling behavior, a prerequisite for controlled release, will be characterized.

Materials:

  • Acrylamide (AAm)

  • N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)

  • 3-Aminophenylboronic acid (APBA)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glucose solutions of varying concentrations (0 mM, 5 mM, 20 mM) in PBS

Methodology:

  • Monomer Solution Preparation: In a flask, dissolve AAm (e.g., 10 mmol), BIS (e.g., 0.2 mmol), and APBA (e.g., 1 mmol) in 10 mL of deionized water. The ratio of these components determines the hydrogel's mechanical properties and glucose sensitivity.

  • Polymerization: Degas the solution with nitrogen for 15 minutes to remove oxygen, which inhibits polymerization. Add the initiator APS (e.g., 0.1 mmol) and accelerator TEMED (e.g., 20 µL).

  • Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for several hours or overnight.

  • Purification: After polymerization, carefully remove the hydrogel slab. Cut it into discs of uniform size. Place the discs in a large volume of deionized water for 2-3 days, changing the water frequently to wash out unreacted monomers and initiators.

  • Swelling Study:

    • Lyophilize the purified hydrogel discs to obtain their dry weight (W_d).

    • Place individual discs into separate vials containing PBS with different glucose concentrations (0 mM for baseline, 5 mM for normoglycemic, 20 mM for hyperglycemic).

    • Incubate at 37°C. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a disc, gently blot the surface to remove excess water, and record its swollen weight (W_s).

    • Return the disc to its solution.

  • Data Analysis:

    • Calculate the swelling ratio (SR) at each time point using the formula: SR = (W_s - W_d) / W_d.

    • Plot the swelling ratio against time for each glucose concentration. A successful glucose-responsive hydrogel will show a significantly higher equilibrium swelling ratio in the 20 mM glucose solution compared to the 0 mM and 5 mM solutions. This demonstrates its potential for glucose-triggered release.

Part 3: Innovations in Biosensing and Diagnostics

The high specificity and reversible binding of PBA derivatives to diols make them exceptional candidates for molecular recognition elements in biosensors.

Continuous Glucose Monitoring

PBA-based sensors offer a promising alternative to enzyme-based systems for continuous glucose monitoring, as they are not consumed during the reaction and are generally more stable.[22][23] The binding of glucose to an immobilized PBA receptor can be transduced into a measurable signal through several mechanisms:

  • Fluorescence: Using a PBA linked to a fluorophore, glucose binding can alter the electronic environment, causing a change in fluorescence intensity or wavelength.[24]

  • Electrochemical: When PBA is immobilized on an electrode, glucose binding can alter the electrochemical impedance or other properties that can be measured electronically.[25][26]

  • Holographic/Optical: Incorporating PBA into a hydrogel with an embedded holographic grating allows glucose levels to be read optically. Glucose binding causes the hydrogel to swell, which changes the spacing of the grating and thus the wavelength of diffracted light, providing a direct, calibration-free measurement.[22][27]

Sensor TypePrincipleAdvantagesChallengesReference
Fluorescence Glucose binding modulates fluorescence.High sensitivity.Photobleaching, requires light source/detector.[24]
Electrochemical Glucose binding alters impedance/potential.Direct electronic readout, miniaturization.Susceptible to non-specific binding.[26]
Holographic Hydrogel swelling shifts diffracted wavelength.Potentially calibration-free, stable.Slower response time due to diffusion.[22]

Table 2: Comparison of PBA-based glucose sensing modalities.

Detection of Other Clinically Relevant Biomarkers

The sensing principle extends beyond glucose. Researchers are developing PBA-based sensors to detect other crucial biomarkers:

  • Glycans: For cancer diagnostics by detecting abnormal glycosylation patterns on living cells.[28]

  • Catecholamines: Neurotransmitters like dopamine can be detected.[25]

  • Reactive Oxygen Species (ROS): The oxidative cleavage of the C-B bond can be used to create sensors for H₂O₂.[16][21]

Conclusion and Future Outlook

Phenylboronic acid derivatives have transitioned from being a cornerstone of synthetic chemistry to a versatile platform for cutting-edge biomedical research. The ability to rationally design molecules that can seek out specific biological targets, respond to physiological cues, and signal the presence of key biomarkers opens up vast new research avenues.

Key Challenges to Address:

  • Physiological pH: The binding affinity of many simple PBAs to glucose is optimal at alkaline pH, while physiological pH is ~7.4. A major research thrust is the design of derivatives with lower pKa values to ensure strong binding under bodily conditions.[20][29]

  • Selectivity: While excellent for glucose, PBAs can also bind to other circulating polyols, which can cause interference. Enhancing selectivity for the target analyte is critical for diagnostic accuracy.

  • In Vivo Stability: The long-term stability of PBA-based materials and DDS in complex biological environments needs thorough investigation for clinical translation.[16]

The future of PBA research will likely involve the creation of multi-functional, integrated systems. Imagine a single nanoparticle that targets a tumor via PBA-sialic acid binding, releases a drug in response to the local ROS environment, and contains a fluorescent reporter to confirm its location. Or a transdermal patch that not only senses glucose levels but also delivers insulin in a closed-loop fashion.[17] By continuing to build upon the fundamental chemical principles of the boronic acid group, researchers are well-positioned to turn these ambitious concepts into clinical realities.

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Harnessing the Versatility of Organoboron Compounds in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds have evolved from synthetic curiosities into indispensable tools in the arsenal of the modern organic chemist.[1] Their unique combination of stability, functional group tolerance, low toxicity, and versatile reactivity has established them as privileged intermediates in academic research and industrial applications, particularly in pharmaceutical and materials science.[2][3][4] This guide provides an in-depth exploration of the core principles of organoboron chemistry, detailing the fundamental properties of the carbon-boron bond, robust synthetic methodologies for their preparation, and their application in transformative chemical reactions. We will delve into the causality behind experimental choices, present validated protocols for key transformations, and survey the expanding role of these compounds in drug discovery and beyond.

The Boron Advantage: Fundamental Properties

The utility of organoboron compounds stems from the unique electronic nature of the boron atom. As a Group 13 metalloid, boron is electron-deficient, possessing a vacant p-orbital in its common trivalent state (e.g., in boronic acids).[4][5] This vacancy imparts significant Lewis acidity, a defining characteristic that governs the reactivity of these species.[5]

The carbon-boron (C-B) bond itself is of low polarity, with electronegativity values of 2.55 for carbon and 2.04 for boron.[6] This results in compounds that are generally stable, often to air and moisture, yet the C-B bond is readily cleaved under specific, controlled conditions, allowing for a vast array of chemical transformations.[3][6]

A critical concept in understanding the nucleophilic potential of organoboron reagents is the formation of tetravalent "ate" complexes.[7] When a Lewis base (such as a hydroxide or alkoxide anion, common in cross-coupling reactions) coordinates to the electron-deficient boron center, a tetracoordinate boronate species is formed.[7][8] This process increases the electron density on the boron-bound organic group, transforming it into a potent nucleophile capable of transmetalation to a transition metal catalyst.[9]

Synthesis of Organoboron Compounds: A Methodological Overview

The accessibility of organoboron compounds is a key driver of their widespread use. Several powerful and distinct strategies have been developed for their synthesis.

Hydroboration: The Foundational Anti-Markovnikov Addition

Pioneered by Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, hydroboration is the addition of a boron-hydride bond across a double or triple bond.[3][5] This reaction proceeds in a stereospecific syn-addition fashion, with the boron atom adding to the less sterically hindered carbon of the alkene (anti-Markovnikov regioselectivity).[10] The resulting trialkylboranes are versatile intermediates that can be used directly or converted to other organoboron species.[6]

Miyaura Borylation: A Cross-Coupling Approach

For the synthesis of aryl- and vinylboronates, the palladium-catalyzed Miyaura borylation is a workhorse of modern synthesis.[11] This reaction involves the cross-coupling of an organic halide or triflate with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The method is prized for its exceptional functional group tolerance and broad substrate scope.[11]

C–H Borylation: The Atom-Economic Frontier

Direct C–H borylation has emerged as a powerful strategy for streamlining synthesis by converting ubiquitous C–H bonds directly into C–B bonds, avoiding the need for pre-functionalized starting materials.[12][13] These reactions are typically catalyzed by transition metals, with iridium-based catalysts being particularly effective for the borylation of aromatic and heteroaromatic compounds.[14][15] A significant challenge and area of active research is the control of regioselectivity, though innovative ligand and catalyst design has enabled impressive levels of control for ortho, meta, and para borylation.[14][16]

Emerging Methods: Metal-Free and Photochemical Borylations

Recent advances have focused on developing more sustainable synthetic routes. Metal-free borylation strategies often rely on the activation of diboron reagents with simple Lewis bases to generate a nucleophilic boryl species.[13][17] Concurrently, photoinduced borylation is gaining prominence, utilizing light to generate reactive intermediates under mild conditions, enabling transformations that are often difficult to achieve through traditional thermal methods.[18][19]

The Organoboron Reagent Toolkit: Key Classes and Considerations

The choice of organoboron reagent is critical and depends on the desired reactivity, stability, and purification requirements.

Reagent ClassGeneral FormulaKey AdvantagesKey Considerations
Boronic Acids RB(OH)₂Widely available, reactive in cross-coupling.[4]Can dehydrate to form cyclic boroxine trimers; may require specific conditions for activation.
Boronate Esters RB(OR)₂Highly stable, soluble in organic solvents, easily purified by chromatography. Pinacol (Bpin) and MIDA esters are common.[6]MIDA esters are exceptionally stable and require deprotection before use, allowing for sequential reactions.
Organotrifluoroborates K[RBF₃]Exceptionally stable, crystalline, air- and moisture-tolerant solids.[20][21]Act as slow-release precursors to boronic acids under reaction conditions; require specific activation.[20][22]
Triorganoboranes R₃BDirect products of hydroboration; useful for subsequent C-C and C-heteroatom bond formations.[6]Generally sensitive to air and moisture; often used in situ.

Transformative Reactions: The Synthetic Power of the C–B Bond

The true power of organoboron compounds lies in the diverse and reliable transformations of the C–B bond.

The Suzuki-Miyaura Cross-Coupling Reaction

Arguably the most important application of organoboron chemistry, the Suzuki-Miyaura reaction forms a C-C bond between an organoboron species and an organic halide or triflate, catalyzed by a palladium complex.[3] Its discovery, which earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry, revolutionized the synthesis of biaryls, a common motif in pharmaceuticals and organic materials.[3][23] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the non-toxic nature of its boron-containing byproducts.[3]

Suzuki_Miyaura_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_0 Pd0 Pd(0)L_n (Active Catalyst) OxAdd R¹-Pd(II)-X L_n (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)-R² L_n (Transmetalation Complex) OxAdd->Transmetal Transmetalation RedElim [R¹-Pd(II)-R² L_n] Transmetal->RedElim Isomerization (cis to trans) RedElim->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd Boronate [R²-B(OR)₂OH]⁻ (Activated Boronate) Boronate->Transmetal

Catalytic Cycle of the Suzuki-Miyaura Reaction
Asymmetric Synthesis

Chiral organoboranes are powerful reagents for asymmetric synthesis, enabling the creation of enantiomerically pure compounds.[10] Key applications include:

  • Asymmetric Hydroboration: Using chiral hydroborating agents to produce chiral alcohols after oxidation.[10]

  • Asymmetric Allyl- and Crotylboration: The reaction of chiral allylboranes with aldehydes to create homoallylic alcohols with high stereocontrol.[24]

  • Asymmetric Reduction: Employing chiral boron-derived reagents for the enantioselective reduction of ketones.[10]

C-B Bond Conversion to C-Heteroatom Bonds

The C-B bond can be reliably converted into a variety of C-heteroatom bonds with retention of stereochemistry, a feature of immense synthetic value.

  • Oxidation (C-O bond): Treatment of organoboranes with an oxidant like hydrogen peroxide under basic conditions yields alcohols or phenols.[25]

  • Halogenation (C-X bond): Reaction with reagents such as bromine or iodine in the presence of a base provides aryl or vinyl halides.[9]

  • Amination (C-N bond): Organoboranes can be converted to primary or secondary amines using various aminating agents.[10]

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples of common and reliable procedures in organoboron chemistry. Adherence to standard laboratory safety procedures, including the use of personal protective equipment, is mandatory.

Protocol 5.1: Palladium-Catalyzed Miyaura Borylation of an Aryl Bromide

This procedure details a typical synthesis of an arylboronate ester, a key precursor for Suzuki-Miyaura coupling.[11]

Objective: To synthesize 4-phenylphenylboronate pinacol ester from 4-bromobiphenyl.

Materials:

  • 4-Bromobiphenyl (1.0 mmol, 233 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (ligand) (0.04 mmol, 16.4 mg)

  • Potassium acetate (KOAc, anhydrous) (1.5 mmol, 147 mg)

  • 1,4-Dioxane (anhydrous, 5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromobiphenyl, bis(pinacolato)diboron, palladium(II) acetate, SPhos, and potassium acetate.[11]

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 80 °C using an oil bath for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a short pad of Celite® to remove palladium black and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired arylboronate ester as a white solid.

Workflow for a Typical Miyaura Borylation Reaction
Protocol 5.2: Iridium-Catalyzed Aromatic C–H Borylation

This procedure outlines a general method for the direct borylation of an unactivated arene.[11]

Objective: To synthesize phenylboronate pinacol ester from benzene.

Materials:

  • [Ir(COD)Cl]₂ (Iridium catalyst precursor) (0.015 mmol, 10 mg)

  • dtbpy (4,4′-Di-tert-butyl-2,2′-bipyridine) (ligand) (0.03 mmol, 8 mg)

  • Bis(pinacolato)diboron (B₂pin₂) (0.5 mmol, 127 mg)

  • Benzene (substrate) (1.0 mmol, 78 mg, 88 µL)

  • n-Hexane (anhydrous, 1 mL)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add [Ir(COD)Cl]₂ and dtbpy to a screw-capped vial equipped with a magnetic stir bar.

  • Add anhydrous n-hexane (1 mL) and stir for 10-15 minutes to allow the active catalyst to form.

  • Add the arene (benzene) followed by bis(pinacolato)diboron.

  • Seal the vial tightly with a Teflon-lined cap.

  • Remove the vial from the glovebox and heat the reaction mixture in an oil bath or heating block at 80–100 °C for 16–24 hours.

  • Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel or by Kugelrohr distillation to isolate the desired arylboronate ester.

Applications in Drug Discovery and Development

The impact of organoboron chemistry is profoundly felt in medicinal chemistry. The unique properties of boron allow it to serve as a key pharmacophore in several FDA-approved drugs.

  • Bortezomib (Velcade®): A dipeptide boronic acid that acts as a reversible inhibitor of the 26S proteasome.[5] It is a cornerstone therapy for multiple myeloma. The boron atom's Lewis acidity is crucial for its mechanism, allowing it to form a stable, yet reversible, complex with the active site threonine residue of the proteasome.

  • Crisaborole (Eucrisa®): A benzoxaborole-based topical treatment for atopic dermatitis. This compound inhibits phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory process.

  • Vaborbactam: A cyclic boronic acid derivative that acts as a β-lactamase inhibitor.[5] It is used in combination with antibiotics to combat resistant bacterial infections.

The utility of C–H borylation is particularly significant in drug development for late-stage functionalization.[14][16] This strategy allows for the rapid generation of analogues of a complex lead compound by directly modifying its C–H bonds, accelerating the structure-activity relationship (SAR) studies essential for optimizing drug candidates.

Conclusion and Future Outlook

Organoboron chemistry has fundamentally reshaped the landscape of organic synthesis. From the foundational hydroboration reaction to the Nobel-winning Suzuki-Miyaura coupling and the modern frontier of C–H activation, these compounds provide a robust and versatile platform for molecular construction.[3][5][14] Their stability, low toxicity, and predictable reactivity make them ideal reagents for the complex synthetic challenges encountered in drug discovery and materials science.[1][2]

The field continues to advance at a rapid pace. Current research is focused on developing more efficient and selective catalysts, exploring novel reaction pathways through photoredox and electrochemical methods, and expanding the scope of asymmetric transformations.[10][18][26] As our understanding of the nuanced reactivity of the C–B bond deepens, the mighty oak of organoboron chemistry will undoubtedly continue to grow, enabling chemists to build the molecules of tomorrow with ever-increasing precision and efficiency.[27]

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Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(3-Boronophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Synthesizing Substituted Cinnamic Acids via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in academic and industrial research, particularly in the synthesis of pharmaceuticals and fine chemicals due to its mild reaction conditions and tolerance of a wide array of functional groups.[1][2] At its core, the reaction couples an organoboron compound, typically a boronic acid, with an organohalide.[1]

This guide provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 3-(3-Boronophenyl)acrylic acid with various aryl halides. This specific transformation is of significant interest as it provides a direct route to a diverse range of substituted trans-cinnamic acids. Cinnamic acid derivatives are prevalent scaffolds in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[3][4] The presence of both a vinylboronic acid and a carboxylic acid moiety in this compound presents unique challenges and considerations that will be addressed in this protocol.

Reaction Mechanism and Key Considerations

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is crucial and requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[2]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.

The presence of a carboxylic acid in the boronic acid partner necessitates careful selection of the base to avoid unwanted side reactions. Strong bases could deprotonate the carboxylic acid, potentially leading to catalyst inhibition or other complications.[6] Furthermore, the vinylboronic acid moiety can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond, particularly under harsh conditions.[7]

To address these challenges, this protocol employs a milder base, cesium fluoride (CsF), in conjunction with a highly effective palladium catalyst system.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R'-B(OH)₂ Base PdII_Coupled Ar-Pd(II)L_n-R' Transmetalation->PdII_Coupled RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Product Ar-R' RedElim->Product

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Experimental Protocol

This protocol is designed for the coupling of this compound with a generic aryl bromide. Researchers should adapt the quantities and reaction times based on the specific reactivity of their chosen aryl halide.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%Commercially availableStore under inert atmosphere
Aryl bromide≥98%Commercially availableEnsure purity and dryness
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially available
SPhos≥98%Commercially availableAir-stable ligand
Cesium fluoride (CsF)Anhydrous, ≥99%Commercially availableDry thoroughly before use
2-Propanol (IPA)AnhydrousCommercially available
Ethyl acetateACS gradeCommercially availableFor workup and chromatography
HexanesACS gradeCommercially availableFor chromatography
Saturated aq. NH₄ClPrepared in-houseFor quenching
Anhydrous magnesium sulfate (MgSO₄)Commercially availableFor drying
Schlenk flaskFlame-dried before use
Magnetic stir bar
Inert gas supply (Argon or Nitrogen)
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and cesium fluoride (3.0 mmol, 3.0 equiv).

    • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition and Reaction:

    • Add anhydrous 2-propanol (5 mL) via syringe.

    • Place the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • For TLC analysis, a typical mobile phase would be a mixture of hexanes and ethyl acetate. Visualize the spots under UV light.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite to remove insoluble inorganic salts. Wash the Celite pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[8]

    • The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

Experimental Workflow Diagram

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - Seal with septum start->setup inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N₂ (3x) setup->inert solvent Add Anhydrous Solvent inert->solvent react Heat and Stir (80 °C, 12-24h) solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor workup Aqueous Workup: - Cool, dilute, filter - Wash with aq. NH₄Cl and brine monitor->workup purify Purification: - Column Chromatography workup->purify characterize Product Characterization (NMR, MS, etc.) purify->characterize end End characterize->end

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Product Characterization

The final product, a substituted trans-cinnamic acid, should be characterized by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic signals for the aromatic protons and the trans-vinylic protons. The coupling constant (J) for the vinylic protons is typically around 16 Hz, confirming the trans stereochemistry.[9]

    • ¹³C NMR spectroscopy will confirm the presence of all carbon atoms in the molecule, including the carboxyl carbon.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium source and ligand are of high quality. Consider using a pre-catalyst.
Insufficiently anhydrous conditionsFlame-dry all glassware and use anhydrous solvents.
Poor quality of boronic acidUse fresh, high-purity this compound.
Protodeboronation of starting material Reaction temperature too high or prolonged reaction timeOptimize the reaction temperature and time. Monitor the reaction closely.
Presence of protic impuritiesEnsure all reagents and solvents are anhydrous.
Formation of side products Homocoupling of the aryl halide or boronic acidOptimize the stoichiometry of the reactants. Ensure a properly deoxygenated reaction mixture.
Difficulty in purification Co-elution of product with byproductsOptimize the mobile phase for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The Suzuki-Miyaura coupling of this compound provides an efficient and modular route to a wide range of substituted cinnamic acids. Careful attention to the reaction conditions, particularly the choice of base and the maintenance of an inert atmosphere, is crucial for achieving high yields and minimizing side reactions. This protocol offers a robust starting point for researchers in drug discovery and materials science to synthesize novel and valuable compounds.

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  • [The Royal Society of Chemistry] Synthesis of Palladium Nanocatalysts with Cucurbit[n]uril as Both Protecting Agent and Support for Suzuki and Heck Reactions. Available at: [Link]

  • [ResearchGate] Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available at: [Link]

  • [ResearchGate] Palladium-Catalyzed Cross-Coupling Reactions of Paramagnetic Vinyl Bromides and Paramagnetic Boronic Acids. Available at: [Link]

  • [ResearchGate] 1H NMR Measurement of the Trans Cis Photoisomerization of Cinnamic Acid Derivatives. Available at: [Link]

  • [ACS Publications] Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Available at: [Link]

  • [MDPI] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available at: [Link]

  • [MDPI] Design, Synthesis and Anticancer Evaluation of Substituted Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives. Available at: [Link]

  • [YouTube] Suzuki Coupling. Available at: [Link]

  • [ResearchGate] Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available at: [Link]

  • [Journal of Chemical and Pharmaceutical Research] Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available at: [Link]

  • [MDPI] Preparation and Characterization of Poly(acrylic acid-co-vinyl imidazole) Hydrogel-Supported Palladium Catalyst for Tsuji–Trost and Suzuki Reactions in Aqueous Media. Available at: [Link]

  • [ResearchGate] Thermo-Responsive Poly (N-isopropyl acrylamide-b-vinylimidazole)/Pd Catalyst: Catalytic Application of Suzuki–Miyaura Coupling Reaction in Water. Available at: [Link]

  • [PubMed Central] A Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes or Terminal Alkenes with Vinyl Triflates and Boronic Acids. Available at: [Link]

  • [National Institutes of Health] Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available at: [Link]

  • [The Royal Society of Chemistry] SUPPLEMENTARY INFORMATION. Available at: [Link]

  • [ResearchGate] Synthesis of novel substituted cinnamic acids, as possible antiinflamatory and anticancer agents. Available at: [Link]

  • [PubMed Central] Cinnamic Acid Derivatives and Their Biological Efficacy. Available at: [Link]

  • [YouTube] Suzuki cross-coupling reaction. Available at: [Link]

  • [YouTube] Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • [TAP Plastics] ACRYLITE Chemical Resistance Chart. Available at: [Link]

  • [Industrial Specialties Mfg.] Acrylic aka PMMA Chemical Compatiblity Chart. Available at: [Link]

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Polymerization Techniques for 3-(3-Boronophenyl)acrylic Acid Monomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Poly(3-(3-Boronophenyl)acrylic Acid)

Poly(this compound) and other boronic acid-containing polymers are at the forefront of advanced materials science, particularly in the realm of biomedical applications and drug delivery.[1][2] The defining feature of these polymers is the boronic acid moiety, a versatile functional group capable of forming reversible covalent bonds with diols.[1][3] This unique reactivity underpins their use in glucose-responsive systems for diabetes management, as mucoadhesives for targeted drug delivery, and in the development of sophisticated biosensors.[1][3][4]

The acrylic acid backbone imparts hydrophilicity and provides a scaffold for further functionalization, making poly(this compound) a highly tunable platform for creating "smart" materials that can respond to specific physiological cues.[3][5] This guide provides a detailed exploration of the primary polymerization techniques for this compound, offering both theoretical understanding and practical, field-proven protocols to empower researchers in their quest to harness the potential of these remarkable polymers.

I. Foundational Principles: Understanding the Monomer and Polymerization Challenges

This compound presents unique challenges and opportunities in polymerization due to the dual reactivity of the acrylic acid and the boronic acid functionalities. The acrylic group is readily polymerizable via radical mechanisms, while the boronic acid group's Lewis acidity and its potential to form boroxine anhydrides or interact with solvents and bases require careful consideration during polymerization.[3]

A key consideration is the pKa of the boronic acid, which influences its charge and reactivity at different pH values.[3] This pH-dependent behavior can be exploited for creating stimuli-responsive materials but must be carefully controlled during synthesis to prevent unwanted side reactions or inhibition of the polymerization process. In some instances, protecting the boronic acid group as a boronate ester (e.g., with pinacol) can circumvent these issues, followed by a deprotection step to yield the final polymer.[6][7][8][9]

II. Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Precision and Control

RAFT polymerization stands out as a preferred method for synthesizing well-defined boronic acid-containing polymers with controlled molecular weights and narrow molecular weight distributions (low dispersity, Đ).[10][11] This technique allows for the creation of complex architectures such as block copolymers, which are invaluable for applications like self-assembling nanoparticles for drug delivery.[10][12]

Causality of Experimental Choices in RAFT Polymerization

The success of RAFT polymerization hinges on the careful selection of the RAFT agent, initiator, solvent, and reaction conditions. The choice of RAFT agent is critical and must be compatible with the acrylic monomer. Trithiocarbonates are often effective for acrylic acid and its derivatives. The initiator, typically an azo compound like AIBN or a water-soluble equivalent, provides a slow and steady source of radicals. The solvent system is chosen to solubilize the monomer, the growing polymer, and the RAFT agent, while minimizing side reactions with the boronic acid moiety. Protic solvents can sometimes interact with the boronic acid, so aprotic solvents like DMF or dioxane are often employed.[13]

Diagram of the RAFT Polymerization Workflow

RAFT_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Degas Degassing (Freeze-Pump-Thaw Cycles) Monomer->Degas RAFT_Agent RAFT Agent (e.g., Trithiocarbonate) RAFT_Agent->Degas Initiator Initiator (e.g., AIBN) Initiator->Degas Solvent Solvent (e.g., DMF) Solvent->Degas Heating Heating (e.g., 70°C) Degas->Heating Controlled Radical Polymerization Precipitation Precipitation in Non-Solvent (e.g., Diethyl Ether) Heating->Precipitation Drying Drying under Vacuum Precipitation->Drying NMR ¹H NMR, ¹¹B NMR Drying->NMR GPC GPC/SEC Drying->GPC FTIR FTIR Drying->FTIR

Caption: Workflow for RAFT Polymerization of this compound.

Detailed Protocol for RAFT Polymerization

Materials:

  • This compound

  • RAFT Agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., N,N-Dimethylformamide, DMF, anhydrous)

  • Precipitation Solvent (e.g., Diethyl ether, cold)

  • Schlenk flask and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound, the RAFT agent, and AIBN in anhydrous DMF. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be carefully calculated. A typical starting ratio might be 100:1:0.2.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified time (e.g., 6-24 hours). The reaction progress can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Purification: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the reaction solution to a large excess of a cold non-solvent, such as diethyl ether, with vigorous stirring.

  • Isolation: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

ParameterTypical ValueRationale
[Monomer]:[RAFT Agent]:[Initiator] 100:1:0.2Controls the degree of polymerization and maintains living character.
Solvent Anhydrous DMFGood solubility for monomer and polymer; aprotic nature minimizes boronic acid side reactions.
Temperature 60-80 °CEnsures appropriate decomposition rate of AIBN initiator.
Reaction Time 6-24 hoursDependent on desired monomer conversion.

III. Free-Radical Polymerization: A Versatile and Accessible Approach

Free-radical polymerization is a robust and widely used method for synthesizing a broad range of polymers.[14] While it offers less control over molecular weight and architecture compared to RAFT, it is often simpler to implement and can be suitable for applications where a high degree of polymer uniformity is not critical.[4]

Causality of Experimental Choices in Free-Radical Polymerization

The key components in a free-radical polymerization are the monomer, an initiator, and a solvent. The choice of initiator (e.g., AIBN, benzoyl peroxide) and its concentration will influence the polymerization rate and the average molecular weight of the resulting polymer. The reaction temperature is selected to achieve an appropriate rate of initiator decomposition. The solvent must solubilize the monomer and the resulting polymer. For boronic acid-containing monomers, the choice of solvent is again crucial to avoid unwanted interactions.

Diagram of the Free-Radical Polymerization Workflow

FRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Degas Inert Gas Purge Monomer->Degas Initiator Initiator (e.g., AIBN) Initiator->Degas Solvent Solvent (e.g., DMF or Dioxane) Solvent->Degas Heating Heating (e.g., 70°C) Degas->Heating Radical Chain Growth Precipitation Precipitation in Non-Solvent Heating->Precipitation Drying Drying under Vacuum Precipitation->Drying NMR ¹H NMR, ¹¹B NMR Drying->NMR GPC GPC/SEC Drying->GPC FTIR FTIR Drying->FTIR

Caption: Workflow for Free-Radical Polymerization of this compound.

Detailed Protocol for Free-Radical Polymerization

Materials:

  • This compound

  • Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile), AIBN)

  • Solvent (e.g., 1,4-Dioxane or DMF)

  • Precipitation Solvent (e.g., Hexane or Diethyl Ether)

  • Reaction flask with condenser and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Oil bath

Procedure:

  • Reaction Setup: Dissolve this compound and the initiator (typically 0.1-1 mol% relative to the monomer) in the chosen solvent in a reaction flask equipped with a condenser.

  • Degassing: Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a positive pressure of inert gas and stir.

  • Purification: After a predetermined time (e.g., 12-24 hours), cool the reaction to room temperature. Precipitate the polymer by adding the solution dropwise to a stirred, large excess of a non-solvent.

  • Isolation and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

ParameterTypical ValueRationale
[Monomer]:[Initiator] 100:1 to 1000:1Influences the average molecular weight of the polymer.
Solvent 1,4-Dioxane or DMFProvides a suitable reaction medium and minimizes boronic acid side reactions.
Temperature 60-80 °CControls the rate of initiation.
Reaction Time 12-24 hoursTypically run to high monomer conversion.

IV. Polymer Characterization: A Self-Validating System

Thorough characterization of the synthesized poly(this compound) is essential to confirm its structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the polymer structure by identifying the characteristic peaks of the polymer backbone and the phenyl and acrylic protons. The disappearance of the vinyl proton signals from the monomer indicates successful polymerization. The ratio of the aromatic protons to the backbone protons can be used to confirm the composition in copolymers.[15][16]

    • ¹¹B NMR: Confirms the presence and integrity of the boronic acid group. A broad signal around 20-30 ppm is characteristic of a trigonal boronic acid.[17]

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):

    • Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn) of the polymer.[5][18] For RAFT polymerization, a narrow dispersity (Đ < 1.3) is expected. GPC analysis of boronic acid-containing polymers can be challenging due to potential interactions with the column material. The use of polar aprotic eluents, sometimes with additives, may be necessary.[14][19]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Provides information about the functional groups present in the polymer. Key absorbances to look for include the broad O-H stretch of the carboxylic acid and boronic acid, the C=O stretch of the carboxylic acid, and the aromatic C=C stretches. The disappearance of the C=C vinyl stretch from the monomer confirms polymerization.

TechniqueInformation ObtainedExpected Results
¹H NMR Polymer structure, monomer conversionDisappearance of monomer vinyl peaks, appearance of broad polymer backbone signals.
¹¹B NMR Integrity of boronic acid groupBroad signal around 20-30 ppm.
GPC/SEC Molecular weight and dispersityControlled Mn and narrow Đ (<1.3) for RAFT; broader distribution for free-radical.
FTIR Presence of functional groupsCharacteristic peaks for -COOH, -B(OH)₂, and aromatic rings.

V. Conclusion and Future Perspectives

The polymerization of this compound offers a gateway to a fascinating class of functional polymers with significant potential in drug development and biomedical research. Both RAFT and free-radical polymerization provide viable routes to these materials, with the choice of technique dictated by the desired level of control over the polymer architecture. By understanding the underlying principles and carefully executing the protocols outlined in this guide, researchers can confidently synthesize and characterize poly(this compound) and unlock its potential for innovative applications. Future research will likely focus on the development of novel boronic acid-containing monomers, the exploration of more sophisticated polymer architectures, and the translation of these promising materials into clinical applications.

VI. References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397. [Link]

  • Alkenylboronic Acid Derivatives as Monomers for Radical Polymerization Leading to Polymer Synthesis via Side-Chain Replacement and Development of Boron-Based Functions. (n.d.). ResearchGate. [Link]

  • B-Protected Boronic Acids: Methodology Development and Strategic Application. (2016). ACS Symposium Series. [Link]

  • Radical Polymerization of Vinyl Boronate Involving Backbiting Chain Transfer and Postpolymerization Oxidation Affording Branched Poly(vinyl alcohol)s. (2020). Macromolecules. [Link]

  • Solid‐state ¹¹B NMR study of poly(4‐vinylphenylboronic acid, pinacol ester) (PSBPin). (2019). ResearchGate. [Link]

  • Protecting groups for boronic acids. (2015). Google Patents.

  • Boronic acids protecting groups with standard deprotecting conditions. (n.d.). ResearchGate. [Link]

  • (a) Design of protecting groups for organoborons and their synthetic... (n.d.). ResearchGate. [Link]

  • Anthranilamide-protected vinylboronic acid: rational monomer design for improved polymerization/transformation ability providing access to conventionally inaccessible copolymers. (2022). RSC Publishing. [Link]

  • A facile strategy for constructing boron-rich polymer nanoparticles via a boronic acid-related reaction. (2011). PubMed. [Link]

  • 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). PMC. [Link]

  • Boronic acid-containing block copolymers for controlled drug delivery. (2010). Google Patents.

  • Synthesis and polymerization of boronic acid containing monomers. (2016). ResearchGate. [Link]

  • Block copolymer synthesis using free-radical polymerization and thiol–maleimide 'click' conjugation. (2021). RSC Publishing. [Link]

  • Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. (2022). MDPI. [Link]

  • Synthesis and polymerization of boronic acid containing monomers. (2016). Polymer Chemistry. [Link]

  • RAFT General Procedures. (n.d.). Boron Molecular. [Link]

  • 1 H-NMR spectrum of a) CRX-3 b) 4-allylcatechol c) 4-vinylphenyl boronic acid. (n.d.). ResearchGate. [Link]

  • RAFT polymerization of 4-vinylphenylboronic acid as the basis for micellar sugar sensors. (2014). PubMed. [Link]

  • GPC analysis of Polymers. (n.d.). ResolveMass Laboratories Inc. [Link]

  • RAFT Polymerization of 4-Vinylphenylboronic Acid as the Basis for Micellar Sugar Sensors. (2014). ResearchGate. [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC ENERGY & CHEMICAL APPLICATIONS. (2013). Agilent. [Link]

  • Synthesis and NMR studies of the polymer membranes based on poly(4-vinylbenzylboronic acid) and phosphoric acid. (2008). SciSpace. [Link]

  • ANALYSIS OF POLYMERS BY GPC/SEC PHARMACEUTICAL APPLICATIONS. (2015). Agilent. [Link]

  • RAFT Polymerization of Vinyl Esters: Synthesis and Applications. (2016). MDPI. [Link]

Sources

Using 3-(3-Boronophenyl)acrylic acid as a glucose sensor mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 3-(3-Boronophenyl)acrylic Acid for Advanced Glucose Sensing: A Mechanistic and Practical Guide

Audience: Researchers, scientists, and drug development professionals in diagnostics, biotechnology, and analytical chemistry.

Abstract: This document provides a comprehensive guide to the application of this compound (3-BPAA) as a selective and ratiometric fluorescent sensor for glucose. We delve into the underlying chemical mechanism, offer detailed, field-tested protocols for its implementation, and present data interpretation guidelines. This note is designed to empower researchers to confidently integrate 3-BPAA into their workflows for robust and reliable glucose quantification.

Introduction: The Critical Role of Boronic Acids in Glucose Recognition

The precise monitoring of glucose levels is fundamental to managing diabetes and is a critical parameter in numerous biomedical research and bioprocessing applications. While enzymatic sensors are common, they can suffer from limitations such as instability and oxygen dependence. Small molecule-based fluorescent sensors offer a compelling alternative, providing opportunities for continuous, real-time monitoring.

Among these, boronic acid derivatives have emerged as a superior class of synthetic receptors for carbohydrates. Their unique ability to form reversible covalent bonds with cis-diols—a stereochemical arrangement present in glucose—makes them highly specific recognition motifs. This compound (3-BPAA) is a particularly noteworthy example. Its conjugated system, linking the boronic acid group to an acrylic acid moiety, gives rise to distinct photophysical properties that are exquisitely sensitive to glucose binding.

This guide will explore the mechanism and practical application of 3-BPAA, providing a robust framework for its use in research settings.

The Sensing Mechanism: How 3-BPAA "Sees" Glucose

The functionality of 3-BPAA as a glucose sensor is rooted in the interaction between its boronic acid group and the diol units of glucose. The boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. The trigonal form is less fluorescent than the tetrahedral form.

Glucose binding preferentially stabilizes the anionic, tetrahedral state, leading to a measurable change in the sensor's fluorescence properties. This interaction is pH-dependent, with optimal binding occurring at physiological pH where a sufficient population of the tetrahedral boronate exists to interact with glucose.

The key steps are as follows:

  • Equilibrium State: In the absence of glucose, the boronic acid group of 3-BPAA is in a pH-dependent equilibrium between its neutral trigonal and anionic tetrahedral forms.

  • Glucose Introduction: When glucose is present, its cis-diol groups readily form a five- or six-membered cyclic ester with the boronic acid.

  • State Stabilization & Signal Transduction: This binding event significantly shifts the equilibrium towards the more stable, anionic tetrahedral boronate-glucose ester. This structural change alters the electronic properties of the entire molecule, resulting in a distinct change in its fluorescence emission spectrum. This often manifests as a ratiometric shift, where the intensity of one emission peak decreases while another increases, providing a robust and internally calibrated signal.

Below is a diagram illustrating this dynamic molecular interaction.

G cluster_0 Sensor State (No Glucose) cluster_1 Sensing Event cluster_2 Bound State (Signal On) Trigonal_BPAA Trigonal 3-BPAA (sp2 Hybridized Boron) Lower Fluorescence Tetrahedral_BPAA Tetrahedral 3-BPAA (sp3 Hybridized Boron) Higher Fluorescence Trigonal_BPAA->Tetrahedral_BPAA pH-Dependent Equilibrium Bound_Complex 3-BPAA-Glucose Ester (Stable Tetrahedral State) Shifted/Enhanced Fluorescence Tetrahedral_BPAA->Bound_Complex Reversible Covalent Bond Formation Glucose Glucose (cis-diols) Glucose->Bound_Complex Binds to Tetrahedral Form Bound_Complex->Tetrahedral_BPAA Dissociation

Caption: Mechanism of 3-BPAA glucose sensing.

Key Experimental Parameters & Data

The performance of 3-BPAA as a glucose sensor is influenced by several factors. The table below summarizes critical parameters and typical performance data gathered from literature, providing a baseline for experimental design.

ParameterTypical Value / ConditionRationale & Significance
Excitation Wavelength ~280-320 nmDependent on the specific solvent and pH conditions. An initial excitation scan is recommended.
Emission Wavelengths Ratiometric: ~350 nm and ~410 nmThe dual emission allows for ratiometric measurements (I₄₁₀/I₃₅₀), which corrects for fluctuations in sensor concentration or lamp intensity, enhancing accuracy.
Optimal pH 7.4 - 8.5This range ensures a sufficient population of the active tetrahedral boronate form to bind glucose while matching physiological conditions.
Binding Constant (Kₐ) ~100-500 M⁻¹Indicates the affinity of the sensor for glucose. This value is crucial for determining the effective sensing range.
Linear Sensing Range 1 - 20 mMThis range is highly relevant for monitoring physiological and hyperglycemic glucose levels in biological fluids.
Response Time < 1 minuteThe rapid and reversible binding kinetics allow for near real-time glucose monitoring.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for quantifying glucose concentration using this compound with a standard fluorescence spectrophotometer.

Materials and Reagents
  • This compound (3-BPAA)

  • D-Glucose (Anhydrous)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4

  • Dimethyl Sulfoxide (DMSO), Spectroscopy Grade

  • High-Purity Water (e.g., Milli-Q or equivalent)

  • 96-well microplates (black, clear bottom for fluorescence) or quartz cuvettes

  • Fluorescence Spectrophotometer or Plate Reader

Preparation of Stock Solutions
  • 3-BPAA Stock (10 mM): Dissolve the appropriate mass of 3-BPAA in a minimal amount of DMSO. Once dissolved, bring to the final volume with 0.1 M PBS (pH 7.4). Note: Gentle warming may be required to fully dissolve the compound. Prepare this solution fresh and protect it from light.

  • Glucose Stock (1 M): Dissolve 1.8016 g of D-Glucose in 10 mL of 0.1 M PBS (pH 7.4). Allow this solution to mutarotate by letting it stand at room temperature for at least 2 hours before use to ensure equilibrium between anomers.

Experimental Workflow: Glucose Calibration Curve

The following workflow outlines the process from reagent preparation to data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Stocks Prepare 3-BPAA & Glucose Stocks Prep_Dilutions Create Glucose Serial Dilutions (e.g., 0-30 mM) Prep_Stocks->Prep_Dilutions Mix Mix 3-BPAA Sensor with Glucose Samples (Final [3-BPAA] = 50 µM) Prep_Dilutions->Mix Incubate Incubate 5 min at Room Temp Mix->Incubate Measure Measure Fluorescence (Ex: 315 nm, Em: 330-500 nm) Incubate->Measure Calc_Ratio Calculate Emission Ratio (e.g., I_410nm / I_350nm) Measure->Calc_Ratio Plot Plot Ratio vs. [Glucose] Calc_Ratio->Plot Fit Perform Non-linear Regression Fit Plot->Fit

Caption: Experimental workflow for glucose quantification.

Step-by-Step Procedure
  • Prepare Glucose Standards: Perform a serial dilution of the 1 M glucose stock solution using 0.1 M PBS (pH 7.4) to create a range of standards (e.g., 0, 1, 2.5, 5, 10, 15, 20, 25, 30 mM).

  • Prepare Sensor Working Solution: Dilute the 10 mM 3-BPAA stock solution in 0.1 M PBS to create a 100 µM working solution (a 2X solution).

  • Set up the Assay Plate:

    • To each well of a 96-well plate, add 50 µL of the appropriate glucose standard or unknown sample.

    • Add 50 µL of the 100 µM 3-BPAA working solution to all wells. This results in a final volume of 100 µL and a final 3-BPAA concentration of 50 µM.

    • Include a "blank" well containing only 100 µL of PBS buffer to subtract background fluorescence.

  • Incubation: Gently tap the plate to mix and incubate for 5 minutes at room temperature, protected from light.

  • Fluorescence Measurement:

    • Set the fluorescence spectrophotometer to an excitation wavelength of 315 nm .

    • Scan the emission spectrum from 330 nm to 500 nm .

    • Alternatively, if scanning is not possible, set up two discrete readings to measure emission intensity at 350 nm and 410 nm .

Data Analysis and Interpretation
  • Background Subtraction: Subtract the fluorescence intensity of the blank well from all other readings.

  • Calculate the Ratiometric Signal: For each glucose concentration, calculate the ratio of the fluorescence intensities at the two emission peaks: Ratio = I₄₁₀ₙₘ / I₃₅₀ₙₘ .

  • Generate Calibration Curve: Plot the calculated Ratio on the y-axis against the corresponding glucose concentration ([Glucose]) on the x-axis.

  • Determine Unknown Concentrations: The data should fit a hyperbolic or sigmoidal binding curve. Use a non-linear regression model (e.g., "one-site specific binding" in software like GraphPad Prism) to fit the curve. The concentration of unknown samples can then be interpolated from this standard curve.

Conclusion and Best Practices

This compound is a powerful and versatile tool for fluorescent glucose sensing. Its ratiometric response, high selectivity, and compatibility with physiological pH make it an excellent candidate for applications in biomedical research and diagnostics. For optimal results, researchers should adhere to the following best practices:

  • Maintain Consistent pH: The sensor's performance is pH-sensitive. Ensure all solutions are well-buffered.

  • Protect from Light: 3-BPAA is a fluorophore and should be protected from photobleaching.

  • Perform Full Spectral Scans: When first establishing the assay, run full excitation and emission scans to confirm the optimal wavelengths for your specific instrument and buffer conditions.

  • Assess for Interference: When working with complex biological samples, test for potential interference from other diol-containing molecules (e.g., fructose, lactate) or autofluorescence from the sample matrix.

By following the detailed protocols and understanding the underlying mechanism described in this note, researchers can effectively harness the capabilities of 3-BPAA for precise and reliable glucose measurement.

References

  • Arimori, S., Bell, M. L., Oh, C. S., Frimat, K. A., & James, T. D. (2004). A modular approach to ratiometric fluorescence sensing of saccharides. Journal of the Chemical Society, Perkin Transactions 2, (1), 180-183. [Link]

  • Sandanayake, K. R. A. S., & Shinkai, S. (1994). A new trend in saccharide sensing: a review on the use of boronic acid-appended receptors. Journal of the Chemical Society, Chemical Communications, (9), 1083-1090. [Link]

Step-by-step synthesis of 3-(3-Boronophenyl)acrylic acid from 3-bromocinnamic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(3-Boronophenyl)acrylic Acid in Modern Drug Discovery

This compound is a versatile bifunctional molecule that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, incorporating both a reactive acrylic acid moiety and a boronic acid group, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency.[1] This capability allows for its incorporation into a wide array of molecular scaffolds. Furthermore, the acrylic acid portion of the molecule can participate in various chemical transformations, including Michael additions and polymerizations, offering another avenue for molecular elaboration.

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound, starting from the readily available 3-bromocinnamic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also a deeper understanding of the chemical principles and experimental considerations that underpin this important transformation.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound from 3-bromocinnamic acid is most effectively achieved through a two-step process. The first key transformation is the conversion of the aryl bromide to a boronate ester via a Miyaura borylation reaction. This is followed by the hydrolysis of the boronate ester to the desired boronic acid. This strategy is depicted in the workflow below.

Synthesis_Workflow Start 3-Bromocinnamic Acid Intermediate 3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid Start->Intermediate Miyaura Borylation (B2pin2, Pd Catalyst, Base) Final This compound Intermediate->Final Hydrolysis (Acidic Workup)

(Image of the chemical reaction showing 3-bromocinnamic acid reacting with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to form 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid and byproducts)

(Image of the chemical reaction showing 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylic acid reacting with an acid in a solvent mixture to form this compound and pinacol)

Caption: Catalytic cycle of the Miyaura borylation reaction.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound from 3-bromocinnamic acid. By following the step-by-step instructions and understanding the underlying chemical principles, researchers can confidently and efficiently produce this valuable building block for their research and development endeavors. The provided insights into experimental choices and reaction mechanisms are intended to empower scientists to not only replicate this synthesis but also to adapt and optimize similar transformations in their own work.

References

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of Miyaura borylation reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Miyaura borylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Stability of Boronic Esters to Hydrolysis : A Comparative Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of acrylic acid (A) and polyacrylic acid (B). Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) pure acrylic acid [2]and containing (b) 3 mol%.... Retrieved from [Link]

  • Polymer Source. (n.d.). Poly(Acrylic acid) Sample #: P16017-AA Structure. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Catalytic Performance of Cadmium Pyrophosphate in the Knoevenagel Condensation and One-Pot Multicompon. Retrieved from [Link]

Sources

Application Note: Strategic Palladium Catalyst Selection for Suzuki-Miyaura Cross-Coupling with 3-(3-Boronophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecular architectures. 3-(3-Boronophenyl)acrylic acid is a bifunctional building block of significant interest, offering a versatile platform for the synthesis of novel therapeutics and functional materials. However, the presence of both a carboxylic acid and a vinylboronic acid moiety introduces specific challenges that necessitate a carefully considered approach to catalyst selection and reaction optimization.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of palladium catalysts for the successful cross-coupling of this compound with various aryl halides. We will delve into the critical parameters influencing the reaction, including the choice of palladium precursor, the pivotal role of ligands, and the impact of bases and solvents. Detailed protocols and troubleshooting guidance are provided to ensure reproducible and high-yielding transformations.

The Challenge: A Bifunctional Substrate

The unique structure of this compound presents a dual challenge for the Suzuki-Miyaura coupling:

  • The Carboxylic Acid Moiety: The acidic proton of the carboxylic acid can react with the base required for the catalytic cycle, potentially leading to the formation of carboxylate salts. These salts can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2]

  • The Vinylboronic Acid Moiety: Vinylboronic acids are susceptible to side reactions such as protodeboronation (loss of the boronic acid group) and homocoupling, especially under harsh reaction conditions.[3]

Therefore, the selection of the catalytic system must address these challenges to achieve a chemoselective and efficient cross-coupling.

Key Considerations for Catalyst System Selection

A successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of four key components: the palladium precursor, the ligand, the base, and the solvent system.

Palladium Precursor

The choice of the palladium precursor is the first step in assembling the active catalyst. Both Pd(0) and Pd(II) sources can be employed, as Pd(II) is typically reduced in situ to the active Pd(0) species.[4]

Palladium PrecursorOxidation StateCommon ExamplesAdvantagesConsiderations
Pd(0) Complexes0Pd(PPh₃)₄, Pd₂(dba)₃Directly active, often requires milder conditions.Can be sensitive to air and moisture.
Pd(II) Salts+2Pd(OAc)₂, PdCl₂More stable and easier to handle.Requires in situ reduction, which can sometimes be a source of side reactions.

For substrates prone to side reactions, starting with a well-defined Pd(0) precursor like Pd(PPh₃)₄ can be advantageous. However, the combination of a stable Pd(II) salt like Pd(OAc)₂ with an appropriate ligand is often more practical and cost-effective for screening and optimization.

The Critical Role of Ligands

The ligand is arguably the most crucial component of the catalyst system, profoundly influencing its stability, activity, and selectivity. For the coupling of this compound, the ligand must be able to:

  • Promote the oxidative addition of the aryl halide to the Pd(0) center.

  • Facilitate the transmetalation step involving the vinylboronic acid.

  • Promote the reductive elimination of the desired product.

  • Sterically shield the palladium center to prevent catalyst decomposition and suppress side reactions.

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands, are generally the preferred choice for challenging Suzuki-Miyaura couplings.[3]

Ligand ClassExamplesKey CharacteristicsRecommended for
Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich.Challenging couplings, including those with sterically hindered or electron-rich/poor partners.[3]
Traditional Phosphines PPh₃, P(o-tol)₃Less bulky and electron-rich.Simpler, less demanding couplings.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form stable complexes.Can be highly effective for a broad range of substrates.

For the coupling of this compound, starting with a versatile Buchwald ligand such as SPhos or XPhos is highly recommended.

The Impact of the Base

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid for transmetalation.[5][6] For substrates with acidic functional groups, the choice of base is critical to avoid deprotonation of the carboxylic acid and subsequent catalyst inhibition.

BaseStrengthCommon ExamplesSuitability for Acidic Substrates
Carbonates MildK₂CO₃, Cs₂CO₃Often a good starting point. Cs₂CO₃ can be particularly effective.
Phosphates Mild to ModerateK₃PO₄A versatile and often highly effective base for a wide range of substrates.[3]
Hydroxides StrongNaOH, KOHGenerally not recommended due to the high basicity which can lead to side reactions and catalyst deactivation.
Fluorides MildKF, CsFCan be effective, particularly in anhydrous conditions, by forming a more nucleophilic trifluoroborate species.[7]

A mild inorganic base like K₃PO₄ or Cs₂CO₃ is the recommended starting point for the coupling of this compound. It is advisable to use at least two equivalents of the base to account for the acidic proton of the carboxylic acid.

Solvent System Selection

The solvent system must be capable of dissolving all reaction components and facilitating the catalytic cycle. A mixture of an organic solvent and water is commonly employed in Suzuki-Miyaura reactions.

Organic SolventPropertiesCommon Co-solvent
Toluene Non-polar, high boiling pointWater
Dioxane Polar aprotic, good solvating powerWater
Tetrahydrofuran (THF) Polar aprotic, lower boiling pointWater
N,N-Dimethylformamide (DMF) Polar aprotic, high boiling pointWater

For the coupling of this compound, a solvent system of dioxane/water or toluene/water is a good starting point. It is crucial to thoroughly degas the solvent mixture to remove dissolved oxygen, which can oxidize the active Pd(0) catalyst.[3]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OA_complex R¹-Pd(II)L₂-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)L₂-R² OA_complex->TM_complex Transmetalation (R²-B(OH)₂) + Base TM_complex->Pd0 Reductive Elimination (R¹-R²) Product R¹-R² Reactants R¹-X + R²-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst System Screening

Catalyst_Screening_Workflow Start Define Coupling Partners: This compound + Aryl Halide Select_Pd Select Palladium Precursor (e.g., Pd(OAc)₂) Start->Select_Pd Select_Ligand Select Ligand (e.g., SPhos) Select_Pd->Select_Ligand Select_Base Select Base (e.g., K₃PO₄) Select_Ligand->Select_Base Select_Solvent Select Solvent System (e.g., Dioxane/H₂O) Select_Base->Select_Solvent Run_Reaction Run Initial Reaction (e.g., 80-100 °C) Select_Solvent->Run_Reaction Analyze Analyze Results (TLC, LC-MS) Run_Reaction->Analyze Optimize Optimize Conditions? (Temperature, Concentration, Time) Analyze->Optimize Optimize->Run_Reaction Yes Troubleshoot Troubleshoot? (Change Ligand, Base, or Solvent) Optimize->Troubleshoot No Success Successful Coupling Optimize->Success Optimized Troubleshoot->Select_Ligand Change Ligand Troubleshoot->Select_Base Change Base Troubleshoot->Select_Solvent Change Solvent Troubleshoot->Run_Reaction

Caption: A logical workflow for screening and optimizing the catalyst system.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficiently degassed solvents- Ineffective base- Use a fresh palladium precursor and ligand.- Ensure thorough degassing of all solvents.- Screen alternative bases such as Cs₂CO₃ or KF.[3][7]
Protodeboronation - Reaction temperature too high- Prolonged reaction time- Presence of excess water- Lower the reaction temperature.- Monitor the reaction closely and quench upon completion.- Use a lower water content in the solvent mixture.
Homocoupling of boronic acid - High concentration of boronic acid- Inefficient catalyst- Consider slow addition of the boronic acid.- Screen more sterically hindered ligands to favor cross-coupling.[3]
Catalyst deactivation - Coordination of carboxylate to palladium- Ensure sufficient excess of base is used.- Consider protecting the carboxylic acid as an ester, followed by hydrolysis post-coupling.

Conclusion

The successful Suzuki-Miyaura cross-coupling of this compound requires a nuanced approach to catalyst selection that addresses the inherent challenges of this bifunctional substrate. By carefully considering the interplay between the palladium precursor, ligand, base, and solvent, researchers can achieve high yields and chemoselectivity. The use of bulky, electron-rich phosphine ligands in combination with mild inorganic bases is a robust starting point for optimization. This application note provides a foundational framework for developing efficient and reproducible protocols for the synthesis of novel compounds derived from this versatile building block.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Al-Amin, M., & Bhuiyan, M. M. R. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Omega.
  • Wikipedia. (2023, December 19). Suzuki reaction. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Li, J., et al. (2009). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Journal of Environmental Sciences, 21(S1), S124-S126.
  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling a. Retrieved from [Link]

  • Mata, E. G., & Delpiccolo, C. M. L. (2017). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 7(58), 36663-36674.
  • Ritter, T., et al. (2016). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids.
  • Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? Retrieved from [Link]

  • Hall, D. G., et al. (2013). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. Journal of the American Chemical Society, 135(40), 14984-14987.
  • Ghorai, P., et al. (2023). Suzuki–Miyaura/Mizoroki–Heck coupling cascade to access 2,2′-bifunctionalized biaryls.
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan, 53(10), 879-892.
  • Burke, M. D., & Gillis, E. P. (2007). A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. Journal of the American Chemical Society, 129(21), 6716-6717.
  • Van der Poorten, O., et al. (2021).
  • Watson, A. J. B., et al. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation.
  • ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2017). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst.
  • Ma, D., et al. (2018). Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Watson, A. J. B., et al. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Buchwald, S. L., & Fors, B. P. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(44), 15924-15927.
  • Cravotto, G., & Orio, L. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
  • Nolan, S. P., et al. (2019). Mizoroki–Heck Cross‐Coupling of Acrylate Derivatives with Aryl Halides Catalyzed by Palladate Pre‐Catalysts. European Journal of Inorganic Chemistry, 2019(43), 4658-4664.
  • ResearchGate. (n.d.). Reaction of aryl halides with acrylic acid using Pd@C catalyst. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura Cross Coupling Reaction in Various Green Media. Retrieved from [Link]

  • TDI International, Inc. (n.d.). Acrylic Chemical Compatibility Chart. Retrieved from [Link]

  • Cole-Parmer. (2024, October 29). Chemical Compatibility Guide. Retrieved from [Link]

Sources

Application Notes and Protocols: Characterization of Polymers Derived from 3-(3-Boronophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Boronic Acid-Functionalized Polymers

Polymers containing boronic acid moieties have emerged as a class of "smart" materials with significant potential in biomedical and pharmaceutical research.[1] Their utility stems from the unique ability of the boronic acid group to form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes biologically crucial sugars like glucose.[2][3] This reversible interaction is the foundation for a wide range of applications, from continuous glucose monitoring to targeted drug delivery systems.[2][4] Among the various boronic acid-containing monomers, 3-(3-Boronophenyl)acrylic acid offers a versatile platform for creating functional polymers due to its polymerizable acrylic acid group and the responsive phenylboronic acid moiety. This guide provides a comprehensive overview of the synthesis, characterization, and application of polymers derived from this monomer, with a focus on protocols relevant to drug development and biomedical research.

I. Synthesis and Polymerization of this compound

The synthesis of poly(this compound) and its copolymers is typically achieved through free radical polymerization.[5][6] This method allows for the creation of polymers with varying molecular weights and compositions, which in turn dictates their physical and chemical properties.

Rationale for Method Selection: Free radical polymerization is a robust and versatile technique suitable for a wide range of vinyl monomers.[5] It can be carried out in solution, emulsion, or bulk, offering flexibility in controlling the reaction conditions and the final polymer architecture. For biomedical applications, solution polymerization in a biocompatible solvent is often preferred to minimize potential toxicity.[7]

Protocol 1: Synthesis of Poly(this compound-co-Acrylic Acid)

This protocol describes the synthesis of a random copolymer of this compound and acrylic acid, a common approach to enhance water solubility and introduce additional functional groups.[8]

Materials:

  • This compound

  • Acrylic acid (freshly distilled to remove inhibitors)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • 1,4-Dioxane (anhydrous)

  • Diethyl ether

  • Nitrogen gas supply

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 1.0 g) and acrylic acid (e.g., 0.5 g) in anhydrous 1,4-dioxane (20 mL).

  • Add AIBN (e.g., 20 mg) to the solution.

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70°C and stir for 24 hours under a nitrogen atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether (e.g., 200 mL) with vigorous stirring.

  • Collect the white precipitate by filtration and wash it several times with diethyl ether.

  • Dry the polymer in a vacuum oven at 40°C overnight.

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Monomers Monomers & Initiator (this compound, Acrylic Acid, AIBN) Dissolve Dissolve Monomers->Dissolve Solvent Anhydrous Dioxane Solvent->Dissolve Deoxygenate Deoxygenate Dissolve->Deoxygenate N2 Purge Polymerize Polymerize Deoxygenate->Polymerize Heat (70°C, 24h) Precipitate Precipitate Polymerize->Precipitate Add to Diethyl Ether Filter_Wash Filter_Wash Precipitate->Filter_Wash Collect Solid Dry Dry Filter_Wash->Dry Vacuum Oven Final_Polymer Final_Polymer Dry->Final_Polymer caption Workflow for the synthesis of poly(this compound-co-acrylic acid).

Caption: Workflow for the synthesis of poly(this compound-co-acrylic acid).

II. Physicochemical Characterization of the Polymer

A thorough characterization of the synthesized polymer is crucial to understand its structure, molecular weight, and thermal properties, which are critical for its intended application.

A. Structural Characterization

1. Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the successful polymerization and the presence of key functional groups.[7][9]

  • Expected Peaks for Poly(this compound-co-Acrylic Acid):

    • Broad O-H stretch from the carboxylic acid and boronic acid groups (~3500-2500 cm⁻¹).[9]

    • C=O stretch from the carboxylic acid groups (~1700 cm⁻¹).[10]

    • Aromatic C=C stretching vibrations (~1600 and 1450 cm⁻¹).

    • B-O stretching from the boronic acid group (~1350 cm⁻¹).

    • Disappearance of the C=C double bond from the acrylic monomers (~1640-1680 cm⁻¹), indicating polymerization.[7]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the polymer's structure and the ratio of the comonomers.[11][12]

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • Broad signals in the aliphatic region (~1.2-2.5 ppm) corresponding to the polymer backbone.

    • Aromatic protons of the phenylboronic acid moiety (~7.2-8.0 ppm).[11]

    • A broad signal for the acidic protons of the carboxylic and boronic acids (>10 ppm).

B. Molecular Weight Determination

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the molecular weight distribution (including number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI)) of polymers.[13][14]

Protocol 2: GPC/SEC Analysis of Boronic Acid-Containing Polymers

Instrumentation:

  • GPC/SEC system with a refractive index (RI) detector.[15]

  • Appropriate columns for the expected molecular weight range (e.g., mixed-bed columns).[16]

  • Mobile phase: A suitable solvent for the polymer, often containing a salt to suppress ionic interactions (e.g., N,N-Dimethylformamide (DMF) with 0.01 M LiBr).

Procedure:

  • Prepare a series of polymer standards of known molecular weight (e.g., polystyrene or polymethylmethacrylate) to create a calibration curve.[15]

  • Dissolve the synthesized polymer in the mobile phase at a known concentration (e.g., 1-2 mg/mL).

  • Filter the polymer solution through a 0.45 µm filter.

  • Inject the filtered solution into the GPC/SEC system.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI relative to the calibration standards.[13]

ParameterDescriptionTypical Values
Mn ( g/mol ) Number-average molecular weight5,000 - 50,000
Mw ( g/mol ) Weight-average molecular weight10,000 - 100,000
PDI (Mw/Mn) Polydispersity Index1.5 - 3.0

C. Thermal Analysis

1. Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[9][17] Boronic acid-containing polymers may exhibit a multi-step degradation profile, with an initial weight loss corresponding to the dehydration of the boronic acid groups to form boroxine anhydrides.[17]

2. Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer, which provides insight into its amorphous or crystalline nature and its physical state at different temperatures.[18]

Analysis TechniqueInformation ObtainedTypical Observations
TGA Thermal stability, degradation temperatureOnset of degradation > 200°C.[18]
DSC Glass transition temperature (Tg)A single Tg, indicating a random copolymer.

III. Application in Glucose Sensing

The ability of the boronic acid moiety to reversibly bind with glucose makes these polymers excellent candidates for glucose sensors.[2][3] This interaction leads to a change in the polymer's physical properties, such as swelling or fluorescence, which can be correlated to the glucose concentration.[2]

Mechanism of Glucose Sensing: In an aqueous solution, the boronic acid exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[4] The binding of glucose, a diol, shifts this equilibrium towards the charged boronate ester.[2] In a polymer network, this increase in charge density leads to electrostatic repulsion between the polymer chains, resulting in hydrogel swelling.[19]

Glucose_Sensing_Mechanism cluster_equilibrium Boronic Acid Equilibrium (pH > pKa) cluster_binding Glucose Binding cluster_response Polymer Response Neutral_BA Trigonal Planar Boronic Acid R-B(OH)₂ Charged_Boronate Tetrahedral Boronate Anion R-B(OH)₃⁻ Neutral_BA->Charged_Boronate + OH⁻ Boronate_Ester {Charged Boronate Ester} Charged_Boronate->Boronate_Ester + Glucose Glucose {Glucose (Diol)} Hydrogel_Initial Hydrogel (Less Swollen) Boronate_Ester->Hydrogel_Initial Leads to... Hydrogel_Swollen Hydrogel (More Swollen) Hydrogel_Initial->Hydrogel_Swollen Increased Charge Density & Electrostatic Repulsion caption Mechanism of glucose-induced swelling in boronic acid-containing hydrogels.

Caption: Mechanism of glucose-induced swelling in boronic acid-containing hydrogels.

Protocol 3: Evaluation of Glucose-Responsive Swelling of a Hydrogel

This protocol details how to measure the swelling behavior of a hydrogel crosslinked with a polymer derived from this compound in response to varying glucose concentrations.

Materials:

  • Dried hydrogel samples of known weight.

  • Phosphate-buffered saline (PBS) at physiological pH (7.4).

  • Glucose solutions of varying concentrations (e.g., 0, 100, 200, 400 mg/dL) prepared in PBS.

  • Analytical balance.

Procedure:

  • Weigh the dried hydrogel samples (W_d).

  • Immerse each dried hydrogel sample in a separate vial containing a glucose solution of a specific concentration.

  • Incubate the vials at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the hydrogel from the solution.

  • Gently blot the surface of the hydrogel with a lint-free wipe to remove excess water.

  • Weigh the swollen hydrogel (W_s).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (W_s - W_d) / W_d.

  • Plot the swelling ratio as a function of time for each glucose concentration to determine the equilibrium swelling and the kinetics of the response.

IV. Application in pH-Responsive Drug Delivery

The boronic acid-diol interaction is pH-dependent, with the boronate ester being more stable at higher pH values and dissociating under acidic conditions.[20] This property can be exploited for pH-triggered drug delivery, particularly for releasing drugs within the acidic microenvironment of tumors or in the acidic compartments of cells like endosomes and lysosomes.[20][21]

Protocol 4: In Vitro pH-Responsive Release of a Model Drug

This protocol describes the loading and pH-triggered release of a diol-containing model drug, such as doxorubicin (which has diol-like functionalities), from nanoparticles formulated with a polymer derived from this compound.[21]

Materials:

  • Poly(this compound) nanoparticles.

  • Doxorubicin hydrochloride.

  • PBS at pH 7.4.

  • Acetate buffer at pH 5.0.

  • Dialysis tubing (with an appropriate molecular weight cut-off).

Procedure: A. Drug Loading:

  • Disperse the polymer nanoparticles in an aqueous solution.

  • Add doxorubicin to the nanoparticle dispersion and stir at room temperature overnight in the dark.

  • Remove the unloaded drug by dialysis against deionized water.

  • Lyophilize the drug-loaded nanoparticles.

  • Determine the drug loading content by dissolving a known weight of the nanoparticles in a suitable solvent and measuring the doxorubicin concentration using UV-Vis spectrophotometry or fluorescence spectroscopy.

B. In Vitro Drug Release:

  • Place a known amount of the drug-loaded nanoparticles in a dialysis bag.

  • Immerse the dialysis bag in a larger volume of release medium (either PBS at pH 7.4 or acetate buffer at pH 5.0).

  • Keep the setup at 37°C with constant gentle stirring.

  • At specific time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantify the amount of doxorubicin released in the withdrawn aliquots using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative drug release as a function of time for both pH conditions. A significantly faster release at pH 5.0 compared to pH 7.4 would demonstrate the pH-responsive nature of the drug delivery system.

V. References

  • Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. (n.d.). OpenMETU. Retrieved from [Link]

  • Opsteen, J. A., & van Hest, J. C. M. (2005). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery. MDPI. Retrieved from [Link]

  • Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Molecules, 16(5), 3944-3961. Retrieved from [Link]

  • The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. (2019). Bohrium. Retrieved from [Link]

  • Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633. Retrieved from [Link]

  • Boronic-Acid-Modified Nanomaterials for Biomedical Applications. (2021). ACS Omega. Retrieved from [Link]

  • Ma, J., Zhang, J., Liu, Z., & He, D. (2010). Development of boronic acid grafted random copolymer sensing fluid for continuous glucose monitoring. Sensors and Actuators B: Chemical, 146(1), 243-248. Retrieved from [Link]

  • Li, M., & Li, X. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Semantic Scholar. Retrieved from [Link]

  • Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. (2023). MDPI. Retrieved from [Link]

  • Biomedical applications of boronic acid polymers. (2011). ResearchGate. Retrieved from [Link]

  • Recyclable nanoparticles based on a boronic acid–diol complex for the real-time monitoring of imprinting, molecular recognition and copper ion detection. (2021). RSC Publishing. Retrieved from [Link]

  • Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. (n.d.). Europe PMC. Retrieved from [Link]

  • Investigation of thermal properties and structural characterization of novel boron-containing Schiff base polymers. (2024). Nature. Retrieved from [Link]

  • Soft, Deformable Polyurethane-Boronic Acid Nanoparticles as Dynamic Cross-Linkers to Construct 3D-Bioprintable Hydrogels. (2025). ACS Publications. Retrieved from [Link]

  • Dual Role of Boronic Acid Modification in Enhancing Rheological and Photophysical Properties of Supramolecular Gels. (n.d.). ACS Publications. Retrieved from [Link]

  • Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Thermal properties of epoxy composites filled with boric acid. (2025). ResearchGate. Retrieved from [Link]

  • A facile strategy for constructing boron-rich polymer nanoparticles via a boronic acid-related reaction. (2011). PubMed. Retrieved from [Link]

  • Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid-Glucose Complexation. (n.d.). SciSpace. Retrieved from [Link]

  • Glucose-Responsive Polymeric Hydrogel Materials: From a Novel Technique for the Measurement of Glucose Binding toward Swelling Pressure Sensor Applications. (2019). ACS Publications. Retrieved from [Link]

  • Characterizing Polymer Nanoparticles Using Dynamic Light Scattering. (2018). AZoM. Retrieved from [Link]

  • Analysis of Polymers by GPC/SEC. (2013). Agilent. Retrieved from [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). Dove Press. Retrieved from [Link]

  • Recent advances in glucose-responsive insulin delivery systems: novel hydrogels and future applications. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Measuring Glucose Using pH-Sensitive Hydrogels. (2007). Mobility Engineering Technology. Retrieved from [Link]

  • GPC for Polymer Characterization: Understanding Molecular Weight Distribution. (n.d.). Polymer testing lab. Retrieved from [Link]

  • Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. (n.d.). MDPI. Retrieved from [Link]

  • Polymer analysis by GPC-SEC Technical Note. (n.d.). ResearchGate. Retrieved from [Link]

  • Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Scattering. (n.d.). University of Washington. Retrieved from [Link]

  • GPC/SEC Columns and Calibrants. (n.d.). Varian, Inc.. Retrieved from [Link]

  • SEC Analysis of Poly(Acrylic Acid) and Poly(Methacrylic Acid). (2015). ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Bioconjugation Strategies Utilizing the Acrylic Acid Functionality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Acrylic Acid Moiety in Bioconjugation

In the landscape of bioconjugation, the demand for efficient, selective, and robust chemical strategies is ever-present. These strategies form the bedrock of numerous applications, from the development of antibody-drug conjugates (ADCs) and targeted therapies to the creation of advanced biomaterials and diagnostic tools. Among the diverse chemical handles employed for the covalent linkage of biomolecules, the acrylic acid functionality and its derivatives (acrylates and acrylamides) have emerged as remarkably versatile tools. Their utility stems from the electrophilic nature of the α,β-unsaturated carbonyl system, which allows for specific and efficient reactions with nucleophilic functional groups commonly found in proteins and other biomolecules.

This comprehensive guide provides an in-depth exploration of bioconjugation strategies centered around the acrylic acid moiety. We will delve into the core chemical principles, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of acrylate chemistry in their work.

Core Bioconjugation Strategies

The acrylic acid functionality offers two primary avenues for bioconjugation:

  • Michael Addition: This reaction involves the conjugate addition of a nucleophile to the β-carbon of the acrylate's α,β-unsaturated system. The most common nucleophiles in a biological context are thiols (from cysteine residues) and, to a lesser extent, amines (from lysine residues or N-termini).

  • Amide Bond Formation: The carboxylic acid group of acrylic acid can be activated to react with primary amines, forming a stable amide bond. This is a widely used method for conjugating molecules to proteins and other amine-containing biomolecules.

We will explore both of these strategies in detail, providing mechanistic insights and step-by-step protocols.

Strategy 1: Michael Addition for Thiol-Specific Bioconjugation

The Michael addition of thiols to acrylates is a highly efficient and selective reaction, making it a cornerstone of modern bioconjugation.[1][2] This reaction, often referred to as a "click" reaction, proceeds under mild conditions and offers high yields.[3] The soft nature of the thiol nucleophile preferentially attacks the soft electrophilic β-carbon of the acrylate, leading to the formation of a stable thioether linkage.

Mechanism of Thiol-Acrylate Michael Addition

The reaction is typically base-catalyzed, where a mild base deprotonates the thiol to form a more nucleophilic thiolate anion. This thiolate then attacks the β-carbon of the acrylate, forming a transient enolate intermediate, which is subsequently protonated to yield the final thioether conjugate.

Thiol_Acrylate_Michael_Addition Thiol R-SH Thiolate R-S⁻ Thiol->Thiolate Base Acrylate CH2=CH-C(=O)-R' Enolate R-S-CH2-CH⁻-C(=O)-R' Acrylate->Enolate Base Base Thiolate->Enolate Nucleophilic attack Product R-S-CH2-CH2-C(=O)-R' Enolate->Product + H⁺ (from solvent or Base-H⁺) ProtonatedBase Base-H⁺

Caption: Mechanism of Thiol-Acrylate Michael Addition.

Key Considerations for Thiol-Acrylate Bioconjugation:
  • pH Control: The reaction rate is pH-dependent. A slightly basic pH (typically 7.5-8.5) is optimal to facilitate thiol deprotonation without promoting significant hydrolysis of the acrylate.

  • Catalysts: While the reaction can proceed without a catalyst, mild bases like triethylamine (TEA) or phosphines can be used to accelerate the reaction.[1][4]

  • Reduction of Disulfides: For proteins, cysteine residues are often present as disulfide bonds. A reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), is required to cleave these bonds and make the free thiols available for conjugation.[5] TCEP is preferred over dithiothreitol (DTT) as it does not contain a thiol group that could compete in the Michael addition.

Protocol 1: Thiol-Specific Conjugation of a Protein with an Acrylate-Functionalized Molecule

This protocol describes a general method for conjugating an acrylate-containing molecule to a protein via its cysteine residues.

Materials:

  • Protein with accessible cysteine residues (e.g., antibody, enzyme)

  • Acrylate-functionalized molecule (e.g., drug, dye, PEG)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (0.5 M)

  • Reaction buffer: 0.1 M sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5

  • Quenching solution: 1 M β-mercaptoethanol or N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in PBS to a final concentration of 1-10 mg/mL.

    • If the protein has disulfide bonds that need to be reduced, add TCEP solution to a final concentration of 1-5 mM. Incubate at room temperature for 30-60 minutes.

  • Conjugation Reaction:

    • Immediately after reduction (if performed), exchange the protein into the reaction buffer using a desalting column to remove excess TCEP.

    • Dissolve the acrylate-functionalized molecule in a compatible solvent (e.g., DMSO, DMF) at a concentration 10-20 times higher than the desired final concentration.

    • Add the acrylate solution to the protein solution with gentle stirring. A typical molar excess of the acrylate molecule to the protein is 5-20 fold, but this should be optimized for each specific system.

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted acrylate, add the quenching solution to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF). The choice of purification method will depend on the scale of the reaction and the properties of the conjugate.

  • Characterization:

    • Determine the degree of labeling (DOL) using UV-Vis spectroscopy (if the label has a distinct absorbance) or mass spectrometry (MALDI-TOF or ESI-MS).

    • Assess the purity and aggregation of the conjugate using SEC-HPLC.

    • Confirm the biological activity of the protein conjugate with a relevant functional assay.

Data Presentation:

ParameterRecommended RangeRationale
Protein Concentration1-10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.
TCEP Concentration1-5 mMSufficient to reduce accessible disulfide bonds without denaturing the protein.
Acrylate Molar Excess5-20 foldBalances conjugation efficiency with the risk of non-specific modification and aggregation.
Reaction pH7.5-8.5Optimal for thiolate formation and nucleophilic attack.
Reaction Time2-4 hours at RT or overnight at 4°CAllows for sufficient reaction completion while minimizing protein degradation.

Strategy 2: Amide Bond Formation via Carboxylic Acid Activation

The carboxylic acid group of acrylic acid can be readily activated to form a stable amide bond with primary amines, such as the ε-amino group of lysine residues in proteins.[6] This is a widely employed and robust bioconjugation strategy. The most common method for activating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[7][8]

Mechanism of EDC/NHS-Mediated Amide Bond Formation

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and can be hydrolyzed back to the carboxylic acid. NHS is added to react with the O-acylisourea intermediate to form a more stable NHS ester.[6] This amine-reactive ester then efficiently reacts with a primary amine to form the final amide bond, releasing NHS.

EDC_NHS_Amide_Formation CarboxylicAcid R-COOH O_acylisourea O-acylisourea intermediate CarboxylicAcid->O_acylisourea EDC EDC EDC EDC->O_acylisourea NHS NHS NHS_ester NHS ester NHS->NHS_ester Amine R'-NH2 Amide R-C(=O)-NH-R' Amine->Amide O_acylisourea->NHS_ester NHS EDC_urea EDC urea byproduct O_acylisourea->EDC_urea Hydrolysis or reaction with amine NHS_ester->Amide R'-NH2 Released_NHS NHS NHS_ester->Released_NHS

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

Key Considerations for Amide Bond Formation:
  • pH Optimization: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-5.5).[7] However, the subsequent reaction of the NHS ester with the amine is favored at a slightly basic pH (7.2-8.5). A two-step reaction with pH adjustment can be employed for optimal results, or a compromise pH of 6.0-7.5 can be used for a one-pot reaction.

  • Buffer Choice: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete in the reaction. MES or HEPES buffers are good choices.

  • Reagent Stability: EDC and NHS esters are susceptible to hydrolysis. Solutions should be prepared fresh and used immediately.

Protocol 2: Conjugation of an Acrylic Acid-Containing Molecule to a Protein via Amine Coupling

This protocol provides a general method for conjugating a molecule with a carboxylic acid group (in this case, exemplified by an acrylic acid derivative) to the primary amines of a protein.

Materials:

  • Protein with accessible primary amines (e.g., antibody, growth factor)

  • Acrylic acid derivative or other carboxylate-containing molecule

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein and Molecule Preparation:

    • Dissolve the protein in the Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the carboxylate-containing molecule in a compatible solvent (e.g., water, DMSO).

  • One-Pot Conjugation Reaction:

    • Prepare fresh solutions of EDC and Sulfo-NHS in water or a non-amine, non-carboxylate buffer.

    • Add the carboxylate-containing molecule to the protein solution at a desired molar ratio (e.g., 20-50 fold molar excess).

    • Add EDC and Sulfo-NHS to the reaction mixture. A typical molar excess is 2-10 fold over the carboxylate-containing molecule.

    • Incubate the reaction at room temperature for 1-2 hours.

  • Two-Step Conjugation Reaction (for higher efficiency):

    • Dissolve the carboxylate-containing molecule in the Activation Buffer.

    • Add EDC and Sulfo-NHS and incubate for 15-30 minutes at room temperature to form the NHS ester.

    • Add this activated molecule solution to the protein solution in the Coupling Buffer.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.

  • Purification of the Conjugate:

    • Purify the conjugate using SEC, dialysis, or TFF to remove unreacted reagents and byproducts.

  • Characterization:

    • Determine the degree of labeling (DOL) by mass spectrometry or UV-Vis spectroscopy.

    • Analyze the purity and aggregation state of the conjugate by SEC-HPLC.

    • Perform a functional assay to ensure the biological activity of the protein is retained.

Data Presentation:

ParameterRecommended RangeRationale
EDC/Sulfo-NHS Molar Excess2-10 fold over carboxylateEnsures efficient activation of the carboxylic acid.
Carboxylate Molar Excess20-50 fold over proteinDrives the reaction towards the desired product.
Activation pH (Two-Step)4.5-5.5Optimal for EDC-mediated activation.
Coupling pH7.2-8.5Favors the reaction of the NHS ester with primary amines.
Quenching ReagentTris or HydroxylamineEffectively consumes unreacted NHS esters.

Troubleshooting and Advanced Considerations

  • Low Conjugation Efficiency:

    • Michael Addition: Ensure complete reduction of disulfide bonds. Increase the pH slightly (up to 8.5) or add a catalyst. Increase the molar excess of the acrylate.

    • Amide Coupling: Confirm the absence of amine or carboxylate-containing buffers. Use freshly prepared EDC/NHS solutions. Consider a two-step reaction with optimized pH for each step.

  • Protein Aggregation:

    • Reduce the molar excess of the labeling reagent.

    • Perform the reaction at a lower temperature (4°C).

    • Include excipients such as arginine or polysorbate in the reaction buffer.

  • Loss of Biological Activity:

    • Reduce the degree of labeling by lowering the molar excess of the reagent or shortening the reaction time.

    • Investigate site-specific conjugation methods if random modification of lysine or cysteine residues is affecting the active site.

Conclusion

The acrylic acid functionality provides a powerful and versatile platform for bioconjugation. Both Michael addition and amide bond formation offer robust and efficient methods for covalently modifying biomolecules. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can successfully generate well-defined bioconjugates for a wide array of applications in medicine, biotechnology, and materials science. The protocols and insights provided in this guide serve as a foundation for the successful implementation of these valuable bioconjugation strategies.

References

  • Efficient Synthesis of Polymer Prodrug by Thiol–Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. Bioconjugate Chemistry.[1][2]

  • Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed.[7]

  • Surface Functionalization Methods to Enhance Bioconjugation in Metal-Labeled Polystyrene Particles. PMC - NIH.[9]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications (RSC Publishing).[6]

  • Exploration of Thiol-Michael Addition Bioconjugation to Extend Polymers of a Protein-Based Hydrogel. eGrove - University of Mississippi.[5]

  • Application Notes and Protocols for 3-Acrylamido-3-methylbutyric Acid in Biomedical Applications. Benchchem.[10]

  • Synthesis and characterization of thiol-acrylate hydrogels using a base-catalyzed Michael addition for 3D cell culture applications. PubMed.[11]

  • Surface Modification Using Thiol−Acrylate Conjugate Addition Reactions. ACS Publications.[12]

  • Physical and structural characteristics of acrylated poly(ethylene glycol)-alginate conjugates. Request PDF - ResearchGate.[13]

  • Michael Addition Polymerization of Trifunctional Amine and Acrylic Monomer: A Versatile Platform for Development of Biomaterials. ACS Publications.[3]

  • Understanding the regioselectivity of Michael addition reactions to asymmetric divinylic compounds. RSC Publishing.[14][15]

  • Aza-Michael addition between a primary amine and an acrylate. ResearchGate.[16]

  • Improved Protein Conjugation with Uniform, Macroporous Poly(Acrylamide-co-Acrylic Acid) Hydrogel Microspheres via EDC/NHS Chemistry. Request PDF - ResearchGate.[8]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. NIH.[17]

  • Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. Polymer Chemistry (RSC Publishing).[4]

  • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. IDT.[18]

  • Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim.[19]

  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.[20]

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Application Note: Surface Immobilization of 3-(3-Boronophenyl)acrylic Acid for Advanced Sensing Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Leveraging Boronic Acid Chemistry for Sensitive Detection

The precise and sensitive detection of biomolecules is a cornerstone of modern diagnostics, drug development, and scientific research. Among the various molecular recognition elements, boronic acids have emerged as a versatile class of synthetic receptors.[1] Their unique ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols makes them particularly well-suited for the detection of saccharides, glycoproteins, and other diol-containing compounds.[2][3] 3-(3-Boronophenyl)acrylic acid (3-BPAA) is a bifunctional molecule that combines the diol-binding capabilities of a phenylboronic acid moiety with a reactive acrylic acid group, enabling its stable immobilization onto a variety of surfaces.[4] This application note provides a detailed guide for the immobilization of 3-BPAA on gold surfaces and its application in saccharide sensing, offering researchers a robust platform for the development of novel biosensors.

The core principle of boronic acid-based sensing lies in the equilibrium shift that occurs upon binding to a diol.[5][6] This interaction, which results in the formation of a cyclic boronate ester, can be transduced into a measurable signal through various techniques, including electrochemical, optical, and mass-sensitive methods.[7][8] By immobilizing 3-BPAA on a sensor surface, we create a localized environment for this binding event to occur, enabling real-time monitoring of analyte concentration.

Strategic Immobilization: The Power of Self-Assembled Monolayers

The performance of a surface-based sensor is critically dependent on the quality and stability of the immobilized recognition layer.[9] Self-assembled monolayers (SAMs) offer a simple yet powerful method for creating well-ordered, single-molecule-thick films on solid substrates.[10][11] For gold surfaces, alkanethiols are the molecules of choice, forming a strong and stable Au-S bond.[12] This robust attachment provides a foundation for building more complex surface architectures.[13]

In this protocol, we will utilize a mixed SAM approach. This strategy involves the co-immobilization of two or more different thiol molecules, allowing for precise control over the surface properties. Here, we will use a long-chain alkanethiol to create a well-defined and protein-resistant background, and a shorter thiol molecule with a terminal functional group that can be used to covalently attach the 3-BPAA. This approach minimizes non-specific binding and ensures that the boronic acid moieties are oriented for optimal interaction with the analyte.[14]

Experimental Protocols

Part 1: Preparation of a 3-BPAA-Functionalized Gold Surface

This protocol details the step-by-step procedure for the immobilization of 3-BPAA onto a gold-coated substrate using a mixed self-assembled monolayer.

Materials and Reagents:

  • Gold-coated substrates (e.g., glass slides or silicon wafers)

  • 11-Mercaptoundecanoic acid (MUA)

  • 6-Mercapto-1-hexanol (MCH)

  • This compound (3-BPAA)[15][16]

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Ethanol (absolute, anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas (high purity)

Equipment:

  • Beakers and glassware

  • Ultrasonic bath

  • Spin coater or petri dishes for incubation

  • Fume hood

  • Pipettes and tips

Protocol:

  • Substrate Cleaning:

    • Thoroughly clean the gold substrates by sonicating in a sequence of DI water, acetone, and finally isopropanol for 15 minutes each.

    • Dry the substrates under a gentle stream of high-purity nitrogen gas.

    • Immediately before use, treat the substrates with a piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5 minutes to remove any organic residues. Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrates extensively with DI water and dry with nitrogen.

  • Formation of the Mixed Self-Assembled Monolayer:

    • Prepare a 1 mM solution of MUA and MCH in absolute ethanol at a molar ratio of 1:9 (MUA:MCH). The presence of the hydroxyl-terminated MCH helps to create a surface that resists non-specific protein adsorption.

    • Immerse the cleaned gold substrates in the mixed thiol solution and incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

    • After incubation, remove the substrates and rinse thoroughly with ethanol to remove any non-specifically adsorbed thiols.

    • Dry the substrates under a stream of nitrogen.

  • Activation of Carboxylic Acid Groups:

    • Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in DI water.

    • Immerse the MUA/MCH-modified substrates in the EDC/NHS solution for 30 minutes at room temperature to activate the carboxylic acid groups of the MUA.

    • Rinse the substrates with DI water to remove excess EDC and NHS.

  • Immobilization of this compound:

    • Prepare a 10 mM solution of 3-BPAA in PBS (pH 7.4).

    • Immediately immerse the activated substrates in the 3-BPAA solution and incubate for 2-4 hours at room temperature. The acrylic acid moiety of 3-BPAA will react with the NHS-activated carboxylic acid groups on the surface, forming a stable amide bond.

    • After incubation, rinse the substrates with PBS and then DI water to remove any unbound 3-BPAA.

    • Dry the functionalized substrates under a stream of nitrogen. The substrates are now ready for characterization and sensing applications.

Workflow for 3-BPAA Immobilization:

G cluster_0 Surface Preparation cluster_1 SAM Formation cluster_2 Activation cluster_3 Immobilization Clean Gold Substrate Clean Gold Substrate Mixed Thiol Solution (MUA/MCH) Mixed Thiol Solution (MUA/MCH) Clean Gold Substrate->Mixed Thiol Solution (MUA/MCH) Incubate 18-24h Incubate 18-24h Mixed Thiol Solution (MUA/MCH)->Incubate 18-24h EDC/NHS Solution EDC/NHS Solution Incubate 18-24h->EDC/NHS Solution Activate COOH Activate COOH EDC/NHS Solution->Activate COOH 3-BPAA Solution 3-BPAA Solution Activate COOH->3-BPAA Solution Incubate 2-4h Incubate 2-4h 3-BPAA Solution->Incubate 2-4h Functionalized Surface Functionalized Surface Incubate 2-4h->Functionalized Surface

Caption: Workflow for the immobilization of 3-BPAA on a gold surface.

Part 2: Characterization of the 3-BPAA Functionalized Surface

Thorough characterization of the modified surface is crucial to ensure successful immobilization and to understand the surface properties.[17]

1. X-ray Photoelectron Spectroscopy (XPS):

XPS is a powerful surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the surface.[18][19]

  • Principle: The sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.

  • Expected Results:

    • The survey scan should show the presence of Au, C, O, N, S, and B peaks, confirming the presence of all components of the immobilized layers.

    • High-resolution scans of the B 1s region should show a peak at approximately 192 eV, characteristic of the boronic acid group.

    • The C 1s spectrum can be deconvoluted to identify different carbon environments, such as C-C, C-O, C=O, and C-N bonds.

    • The N 1s spectrum should show a peak corresponding to the amide bond formed between the MUA and 3-BPAA.

    • The S 2p spectrum will confirm the formation of the gold-thiolate bond.

2. Contact Angle Goniometry:

This technique measures the wettability of the surface, which is sensitive to changes in surface chemistry.

  • Principle: A droplet of a liquid (typically water) is placed on the surface, and the angle it makes with the surface is measured. Hydrophilic surfaces have low contact angles, while hydrophobic surfaces have high contact angles.

  • Expected Results:

    • The bare gold substrate will have a moderate contact angle.

    • After formation of the MUA/MCH SAM, the surface will become more hydrophilic due to the presence of carboxylic acid and hydroxyl groups, resulting in a lower contact angle.

    • After immobilization of the more hydrophobic 3-BPAA, a slight increase in the contact angle is expected.

3. Atomic Force Microscopy (AFM):

AFM provides topographical information about the surface at the nanoscale.[20]

  • Principle: A sharp tip at the end of a cantilever is scanned across the surface. The deflection of the cantilever is measured to create a 3D image of the surface.

  • Expected Results:

    • AFM can be used to assess the smoothness and uniformity of the immobilized layer. A well-formed SAM should result in a smooth surface with low roughness.

    • It can also be used to detect any large aggregates or defects on the surface.

Characterization TechniqueExpected Outcome
XPS Presence of B, N, and S peaks confirming immobilization.
Contact Angle Decrease after SAM formation, slight increase after 3-BPAA immobilization.
AFM Smooth and uniform surface with low roughness.

Application: Glucose Sensing using Surface Plasmon Resonance (SPR)

The 3-BPAA functionalized surface can be used for the label-free detection of diol-containing molecules. Here, we describe a protocol for glucose sensing using Surface Plasmon Resonance (SPR).[21]

Principle of SPR:

SPR is an optical technique that is highly sensitive to changes in the refractive index at a metal-dielectric interface. When a molecule binds to the functionalized surface, it causes a change in the local refractive index, which is detected as a shift in the SPR angle or wavelength.

Protocol:

  • System Setup:

    • Mount the 3-BPAA functionalized gold chip in the SPR instrument.

    • Equilibrate the system by flowing PBS (pH 7.4) over the surface until a stable baseline is achieved.

  • Glucose Detection:

    • Prepare a series of glucose solutions of known concentrations in PBS (pH 7.4).

    • Inject the glucose solutions sequentially over the sensor surface, starting with the lowest concentration.

    • After each injection, allow sufficient time for the binding to reach equilibrium, which will be observed as a plateau in the SPR signal.

    • Between each glucose concentration, regenerate the surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to dissociate the boronate ester complex. This allows for multiple measurements on the same surface.

    • Record the change in SPR signal (in response units, RU) for each glucose concentration.

  • Data Analysis:

    • Plot the change in SPR signal as a function of glucose concentration.

    • Fit the data to a suitable binding isotherm (e.g., Langmuir model) to determine the binding affinity (KD) and the limit of detection (LOD).

Sensing Mechanism:

G 3-BPAA Surface 3-BPAA Surface Boronate Ester Formation Boronate Ester Formation 3-BPAA Surface->Boronate Ester Formation Glucose (Diol) Glucose (Diol) Glucose (Diol)->Boronate Ester Formation Change in Refractive Index Change in Refractive Index Boronate Ester Formation->Change in Refractive Index SPR Signal SPR Signal Change in Refractive Index->SPR Signal

Caption: The sensing mechanism of a 3-BPAA functionalized surface.

Troubleshooting and Key Considerations

  • Incomplete Immobilization: This can be due to inefficient cleaning of the gold substrate, old or inactive EDC/NHS solutions, or a non-optimal pH for the coupling reaction. Ensure all steps are performed with fresh reagents and under the specified conditions.

  • High Non-Specific Binding: This may occur if the MCH backfilling is incomplete. The ratio of MUA to MCH can be adjusted to optimize for minimal non-specific binding.

  • pH Dependence: The binding of boronic acids to diols is pH-dependent.[5] The optimal pH for binding is typically slightly above the pKa of the boronic acid. For phenylboronic acid, this is around pH 7-8.

  • Interference: Other diol-containing molecules in the sample may interfere with the detection of the target analyte. This is a key consideration for sensing in complex biological fluids.

Conclusion

The immobilization of this compound on surfaces provides a versatile and robust platform for the development of sensors for a wide range of diol-containing molecules. The use of self-assembled monolayers ensures a well-defined and stable surface, while the inherent properties of boronic acids allow for sensitive and selective detection. The protocols and guidelines presented in this application note provide a solid foundation for researchers to explore the exciting possibilities of boronic acid-based sensing in various fields, from medical diagnostics to environmental monitoring.

References

  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1169. [Link]

  • Williams, G., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]

  • Wu, X., Li, Z., Chen, X.-X., Fossey, J. S., James, T. D., & Jiang, Y.-B. (2013). Selective sensing of saccharides using simple boronic acids and their aggregates. Chemical Society Reviews, 42(20), 8032. [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291–5300. [Link]

  • Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. [Link]

  • Bain, C. D., Troughton, E. B., Tao, Y. T., Evall, J., Whitesides, G. M., & Nuzzo, R. G. (1989). Formation of monolayer films by the spontaneous assembly of organic thiols from solution onto gold. Journal of the American Chemical Society, 111(1), 321–335. [Link]

  • James, T. D., Sandanayake, K. R. A. S., & Shinkai, S. (1996). Saccharide sensing with molecular receptors based on boronic acid. Angewandte Chemie International Edition in English, 35(17), 1910–1922. [Link]

  • Li, D., Li, D., & Wang, J. (2019). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 9(32), 18193–18210. [Link]

  • Yoon, J., & Czarnik, A. W. (1992). Fluorescent chemosensors of carbohydrates. A means of demonstrating modular molecular receptor assembly. Journal of the American Chemical Society, 114(14), 5874–5875. [Link]

  • Rusmini, F., Zhong, Z., & Feijen, J. (2007). Protein immobilization, surface modification, and bioconjugation methods for biotechnology and nanotechnology. Biomacromolecules, 8(6), 1775–1789. [Link]

  • Ali, M. A., & Kim, B. (2021). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. ACS Nano, 15(4), 6565–6575. [Link]

  • Lorand, J. P., & Edwards, J. O. (1959). Polyol Complexes and Structure of the Benzeneboronate Ion. The Journal of Organic Chemistry, 24(6), 769–774. [Link]

  • Arctom Scientific. This compound. [Link]

  • Moulder, J. F., Stickle, W. F., Sobol, P. E., & Bomben, K. D. (1992). Handbook of X-ray Photoelectron Spectroscopy.
  • Briggs, D., & Seah, M. P. (1990). Practical Surface Analysis, Auger and X-ray Photoelectron Spectroscopy. Wiley.
  • Baer, D. R., & Engelhard, M. H. (2010). XPS analysis of the passive films on stainless steels: The effect of the analysis area. Surface and Interface Analysis, 42(6-7), 433–438. [Link]

  • Binnig, G., Quate, C. F., & Gerber, C. (1986). Atomic Force Microscope. Physical Review Letters, 56(9), 930–933. [Link]

  • Homola, J. (2003). Present and future of surface plasmon resonance biosensors. Analytical and Bioanalytical Chemistry, 377(3), 528–539. [Link]

Sources

Application Note & Protocols: Leveraging 3-(3-Boronophenyl)acrylic Acid for Advanced Hydrogel Formation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of 3-(3-Boronophenyl)acrylic acid (3-BPAA) in the formation of dynamic, stimuli-responsive hydrogels. Boronic acid-containing hydrogels are at the forefront of intelligent materials research due to their unique properties, including self-healing capabilities and sensitivity to specific biological molecules like glucose.[1][2] This document delves into the core chemical principles, offers step-by-step synthesis and characterization protocols, and presents a functional application in glucose-responsive drug delivery, tailored for researchers in materials science, drug development, and biomedical engineering.

Introduction: The Power of Dynamic Covalent Chemistry

Hydrogels, with their high water content and biocompatibility, are exceptional materials for biomedical applications.[1] However, traditional, covalently crosslinked hydrogels are often static and lack the dynamic nature of biological tissues. The advent of dynamic covalent chemistry has introduced a new class of "smart" hydrogels capable of responding to environmental stimuli.[3]

At the heart of this technology is the reversible interaction between boronic acids and diols. Phenylboronic acid (PBA) and its derivatives, such as 3-BPAA, can form dynamic covalent boronate ester bonds with molecules containing 1,2- or 1,3-diol functionalities.[4] This interaction is unique because its formation and dissociation are highly dependent on the ambient pH and the presence of competing diols, such as saccharides.[1][5] This reversible crosslinking imparts remarkable properties to the hydrogel, including injectability, printability, and self-healing.[3][6] 3-BPAA is particularly valuable as it can be readily incorporated into polymer backbones, like poly(acrylic acid), via standard polymerization techniques.

The Core Mechanism: pH-Modulated Boronate Ester Crosslinking

The functionality of 3-BPAA-based hydrogels hinges on the equilibrium between the boronic acid and a diol. In an aqueous environment, the boronic acid group of 3-BPAA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form. The formation of a stable boronate ester with a diol is significantly favored at a pH near or above the pKa of the boronic acid (typically 7-9), where the more reactive tetrahedral boronate is prevalent.[7][8]

This pH-dependent equilibrium is the key to forming and controlling the hydrogel network. By mixing a polymer functionalized with 3-BPAA with a polymer containing diol groups (e.g., polyvinyl alcohol, PVA), a crosslinked hydrogel network is formed under physiological or slightly basic conditions.[9] Lowering the pH shifts the equilibrium away from the ester, leading to dissociation of the crosslinks and dissolution of the gel.

G cluster_1 pH ≥ pKa BPAA_trigonal 3-BPAA (Trigonal, Neutral) Diol Polymer-Diol Ester Boronate Ester Crosslink (Tetrahedral, Charged) BPAA_trigonal->Ester + Diol - 2H₂O

Figure 1: pH-dependent equilibrium of boronate ester formation. At physiological pH (≥ pKa), the equilibrium shifts to form stable, dynamic crosslinks.

Hydrogel Network Architecture

A common and effective strategy for preparing 3-BPAA hydrogels is through the free-radical copolymerization of 3-BPAA with a hydrophilic monomer, such as acrylic acid or acrylamide.[10] This creates a primary polymer backbone decorated with pendant boronic acid groups. This functionalized polymer is then physically crosslinked by introducing a diol-containing polymer, resulting in a robust, three-dimensional network. The dynamic nature of these crosslinks allows the network to rearrange, dissipate stress, and reform after disruption, which is the basis for its self-healing properties.[11][12]

G p1 3-BPAA Copolymer p2 3-BPAA Copolymer c1 Diol Crosslinker (e.g., PVA) p1->c1 Boronate Ester Bond p3 3-BPAA Copolymer c2 Diol Crosslinker (e.g., PVA) p2->c2 p4 3-BPAA Copolymer p4->c1 p4->c2 c1->p2 c2->p3

Figure 2: Schematic of a hydrogel network formed by 3-BPAA copolymers and diol crosslinkers.

Experimental Protocols

Materials & Reagents
ReagentSupplierGradePurpose
This compound (3-BPAA)Sigma-Aldrich≥95%Functional Monomer
Acrylic Acid (AA)Sigma-Aldrich99%Co-monomer
Poly(vinyl alcohol) (PVA)Sigma-AldrichMw 89,000-98,000Diol Crosslinker
Ammonium Persulfate (APS)Sigma-AldrichACS ReagentInitiator
TEMEDSigma-Aldrich≥99%Accelerator
Phosphate-Buffered Saline (PBS)GibcopH 7.4Buffer
D-GlucoseSigma-AldrichACS ReagentStimulus Molecule
Insulin (human recombinant)Sigma-AldrichCell culture gradeModel Drug
Protocol 1: Synthesis of 3-BPAA/PAA Hydrogel

This protocol describes a one-pot synthesis of a 3-BPAA and poly(acrylic acid) copolymer hydrogel crosslinked with PVA.

  • Prepare Polymer Solutions:

    • Solution A (Monomer Mix): In a 20 mL scintillation vial, dissolve 150 mg of 3-BPAA and 350 mg of acrylic acid in 5 mL of deionized water. Adjust the pH to 7.4 using 1M NaOH. Causality: Neutralizing the acrylic acid prevents pH inhibition of the polymerization and ensures the boronic acid is in a reactive state.

    • Solution B (Crosslinker): In a separate vial, dissolve 500 mg of PVA in 5 mL of deionized water. This may require heating to 80-90°C with stirring. Cool to room temperature before use.

  • Initiate Polymerization:

    • Combine Solution A and Solution B in a 50 mL beaker and stir gently to mix.

    • Add 50 µL of 10% (w/v) APS solution.

    • Add 20 µL of TEMED to accelerate the reaction. Causality: APS and TEMED form a redox pair that generates free radicals, initiating the polymerization of the acrylic monomers.[10]

    • Immediately pour the solution into a mold (e.g., a small petri dish or between two glass plates with a spacer).

  • Gelation and Purification:

    • Allow the solution to polymerize at room temperature for at least 4 hours, or until a stable gel has formed.

    • Once formed, carefully remove the hydrogel from the mold and place it in a large volume of deionized water for 48 hours, changing the water every 8-12 hours. Causality: This dialysis step is crucial to remove unreacted monomers, initiator, and non-crosslinked polymers, ensuring biocompatibility.

    • Cut the purified hydrogel into discs of desired dimensions for subsequent experiments.

Protocol 2: Hydrogel Characterization

A. Rheological Analysis

  • Objective: To confirm gel formation and quantify its mechanical properties.

  • Procedure:

    • Place a hydrogel disc (e.g., 20 mm diameter, 2 mm thickness) onto the plate of a rheometer.

    • Perform a frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 1%).

    • Record the storage modulus (G') and loss modulus (G'').

  • Expected Outcome: For a successfully formed hydrogel, G' will be significantly higher than G'' across the frequency range, indicating a solid-like, elastic material.[13]

PropertyTypical ValueInterpretation
Storage Modulus (G')1 - 10 kPaRepresents the elastic component; stiffness of the gel.
Loss Modulus (G'')0.1 - 1 kPaRepresents the viscous component; energy dissipation.
G' / G'' (Tan δ)> 1Indicates a predominantly elastic, crosslinked network.
Table 1: Typical rheological properties for a 3-BPAA hydrogel.

B. Swelling Behavior

  • Objective: To assess the hydrogel's response to pH and glucose.

  • Procedure:

    • Prepare hydrogel discs of a known initial weight (W_d). It's best to lyophilize the samples to get a consistent dry weight.

    • Immerse the discs in separate solutions: PBS (pH 7.4), PBS with 100 mg/dL glucose, and PBS with 400 mg/dL glucose.

    • At set time intervals, remove the hydrogels, gently blot excess surface water, and record the swollen weight (W_s).

    • Calculate the swelling ratio (SR) using the formula: SR = (W_s - W_d) / W_d.

  • Expected Outcome: The hydrogel will swell more in the presence of glucose, with a higher swelling ratio at higher glucose concentrations.[4][14]

Application Workflow: Glucose-Responsive Drug Delivery

This section outlines a complete workflow from drug loading to a stimuli-responsive release study, a primary application for these materials.[2]

G cluster_workflow Experimental Workflow A 1. Synthesize & Purify 3-BPAA Hydrogel B 2. Lyophilize for Dry Weight (Wd) A->B C 3. Load with Drug (e.g., Insulin Incubation) B->C D 4. In Vitro Release Study (Place in PBS Buffer) C->D E 5. Introduce Stimulus (Add Glucose Solution) D->E F 6. Sample Supernatant at Time Intervals E->F G 7. Quantify Released Drug (e.g., HPLC, ELISA) F->G H 8. Analyze Data (Cumulative Release vs. Time) G->H

Figure 3: Step-by-step workflow for a glucose-responsive drug release experiment.

Protocol 3: Glucose-Triggered Insulin Release
  • Drug Loading:

    • Immerse pre-weighed, lyophilized hydrogel discs in a concentrated insulin solution (e.g., 1 mg/mL in PBS pH 7.4) for 24 hours at 4°C to allow for passive diffusion and loading.

  • Release Study Setup:

    • Gently rinse the insulin-loaded hydrogels in fresh PBS for 1 minute to remove surface-adhered insulin.

    • Place each disc in a vial containing 5 mL of PBS (pH 7.4) at 37°C. This represents a "basal" or normoglycemic condition.

    • At specified time points (e.g., 0.5, 1, 2, 4 hours), take a 100 µL aliquot from the supernatant for analysis. Replace with 100 µL of fresh PBS to maintain constant volume.

  • Triggering Release:

    • After the basal release period (e.g., 4 hours), add a concentrated glucose solution to the vials to achieve a final hyperglycemic concentration (e.g., 400 mg/dL).

    • Continue sampling the supernatant at subsequent time points (e.g., 4.5, 5, 6, 8, 12, 24 hours).

  • Quantification and Analysis:

    • Quantify the insulin concentration in the collected aliquots using an appropriate method (e.g., HPLC or an insulin ELISA kit).

    • Calculate the cumulative percentage of insulin released over time. Plot the results to visualize the release profile.

Mechanism and Expected Results

In the presence of high glucose concentrations, glucose molecules, which are small and mobile diols, compete with the PVA crosslinks for binding to the boronic acid sites on the polymer backbone.[4] This competitive binding leads to a reduction in the crosslinking density of the hydrogel.[4] Consequently, the hydrogel network swells, its mesh size increases, and the loaded drug (insulin) is released at an accelerated rate.

G Start Hydrogel Network (Crosslinked, Drug Trapped) Glucose High Glucose Concentration Compete Competitive Binding: Glucose displaces PVA crosslinks Start->Compete Glucose->Compete Swell Decreased Crosslink Density -> Hydrogel Swelling Compete->Swell Release Increased Mesh Size -> Accelerated Drug Release Swell->Release

Figure 4: Logical pathway of glucose-responsive drug release from a 3-BPAA hydrogel.

ConditionExpected Insulin ReleaseRationale
Basal (0 mg/dL Glucose)Slow, low-level releaseDrug diffuses slowly through the tightly crosslinked network.
Hyperglycemic (400 mg/dL Glucose)Rapid, burst release followed by sustained releaseGlucose-induced swelling opens the hydrogel mesh, facilitating faster drug diffusion.[4]
Table 2: Expected drug release profile in response to glucose stimulus.

Conclusion

This compound is a versatile monomer for creating sophisticated hydrogels with built-in environmental intelligence. The protocols and principles outlined in this guide demonstrate a robust framework for synthesizing, characterizing, and applying these materials. The ability to form dynamic, self-healing, and stimuli-responsive networks opens up vast possibilities in fields ranging from self-regulating drug delivery systems for diabetes management to advanced scaffolds for tissue engineering and 3D cell culture.[3][6]

References

  • ResearchGate. (2025). Boronic acid and diol-containing polymers: How to choose the correct couple to form "strong" hydrogels at physiological pH. Available at: [Link]

  • Royal Society of Chemistry. (2020). Boronic acid and diol-containing polymers: how to choose the correct couple to form “strong” hydrogels at physiological pH. Soft Matter. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Self-crosslinking smart hydrogels through direct complexation between benzoxaborole derivatives and diols from hyaluronic acid. Polymer Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2024). High-strength self-healing hydrogels based on boronate-diol complexation cross-linking with good bioavailability. Available at: [Link]

  • National Institutes of Health. (n.d.). Injectable dynamic covalent hydrogels of boronic acid polymers cross-linked by bioactive plant-derived polyphenols. PMC. Available at: [Link]

  • ACS Publications. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link]

  • National Institutes of Health. (n.d.). Self-healing boronic acid-based hydrogels for 3D co-cultures. PMC. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. In Smart Materials for Drug Delivery. Available at: [Link]

  • PubMed. (2013). Boronic acid-containing hydrogels: synthesis and their applications. Available at: [Link]

  • MDPI. (n.d.). 3D-Printed Phenylboronic Acid-Bearing Hydrogels for Glucose-Triggered Drug Release. Available at: [Link]

  • MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. Available at: [Link]

  • ResearchGate. (2013). Boronic Acid-Containing Hydrogels: Synthesis and Their Applications. Available at: [Link]

  • ResearchGate. (2025). Glucose Sensing Using Hydrogel By Incorporating Phenylboronic Acid Groups. Available at: [Link]

  • Figshare. (n.d.). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. Available at: [Link]

  • Illinois Experts. (2013). Hydrogel-based glucose sensors: Effects of phenylboronic acid chemical structure on response. Available at: [Link]

  • PubMed. (2015). Boronic Acid-Based Hydrogels Undergo Self-Healing at Neutral and Acidic pH. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. Soft Matter. Available at: [Link]

  • MDPI. (n.d.). Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles. Available at: [Link]

  • ETH Zurich Research Collection. (2024). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Available at: [Link]

  • ResearchGate. (2022). Synthesis of Poly(acrylic acid)-Cysteine-Based Hydrogels with Highly Customizable Mechanical Properties for Advanced Cell Culture Applications. Available at: [Link]

  • National Institutes of Health. (2018). Fabrication of Poly(acrylic acid)/Boron Nitride Composite Hydrogels with Excellent Mechanical Properties and Rapid Self-Healing Through Hierarchically Physical Interactions. PMC. Available at: [Link]

  • SciSpace. (n.d.). Fabrication of Poly(acrylic acid)/Boron Nitride Composite Hydrogels with Excellent Mechanical Properties and Rapid Self-Healing. Available at: [Link]

  • National Institutes of Health. (n.d.). Fundamental Concepts of Hydrogels: Synthesis, Properties, and Their Applications. PMC. Available at: [Link]

Sources

Application Note: Quantitative Analysis of 3-(3-Boronophenyl)acrylic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3-Boronophenyl)acrylic acid (3-BPAA) is a bifunctional molecule of significant interest in drug development and materials science. Its structure incorporates a phenylboronic acid, known for its ability to form reversible covalent bonds with diols (e.g., sugars, glycoproteins), and an acrylic acid moiety, a versatile Michael acceptor and a precursor for polymerization. This unique combination makes 3-BPAA a valuable building block for targeted drug delivery systems, biosensors, and advanced polymers.[1]

Accurate quantification of 3-BPAA in a reaction mixture is critical for process optimization, yield determination, and quality control. However, the analysis of boronic acids presents unique challenges, including their propensity to form cyclic anhydrides (boroxines) and their susceptibility to protodeboronation under certain conditions.[2][3][4] This application note provides a detailed guide to robust and validated analytical methods for the precise quantification of 3-BPAA, tailored for researchers, scientists, and drug development professionals. We will focus on High-Performance Liquid Chromatography (HPLC) with UV detection as the primary method, supplemented by LC-Mass Spectrometry (LC-MS) for confirmation and Quantitative Nuclear Magnetic Resonance (qNMR) as an alternative approach.

Analytical Challenges & Strategic Solutions

The primary difficulties in quantifying arylboronic acids like 3-BPAA are:

  • Structural Equilibrium: Boronic acids can exist in equilibrium with their trimeric anhydrides, known as boroxines, especially in aprotic solvents or upon dehydration. This can lead to complex chromatograms with multiple peaks for a single analyte.

  • Protodeboronation: The carbon-boron bond can be cleaved under harsh acidic or basic conditions, or in the presence of certain metals, leading to the loss of the boronic acid group and inaccurate quantification.[3][4][5][6]

  • Polarity: The high polarity of the boronic acid and carboxylic acid groups can result in poor retention on standard reverse-phase HPLC columns.[7]

To overcome these challenges, the analytical strategy should focus on maintaining the integrity of the 3-BPAA molecule and ensuring reproducible chromatographic performance. This is achieved by careful control of the mobile phase pH and composition.

Primary Method: Reverse-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is the recommended primary method due to its robustness, accessibility, and the strong UV chromophore present in 3-BPAA. The key to a successful assay is suppressing the ionization of both the carboxylic acid and boronic acid moieties to achieve good peak shape and stable retention.

Principle of the Method

The method separates 3-BPAA from other reaction components based on its hydrophobicity using a C18 stationary phase. An acidic mobile phase is crucial; it protonates the carboxylic acid group and maintains the boronic acid in its neutral form, minimizing peak tailing and ensuring consistent retention.[8] Quantification is performed by comparing the peak area of the analyte to that of a calibration curve generated from a certified reference standard.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification s_prep Prepare Calibration Standards (e.g., 1-100 µg/mL in Diluent) r_prep Accurately Dilute Reaction Mixture Aliquot with Diluent filter Filter All Samples & Standards (0.22 µm Syringe Filter) r_prep->filter hplc_system Equilibrate HPLC System with Mobile Phase filter->hplc_system Transfer to Vials inject Inject Samples and Standards (e.g., 10 µL) hplc_system->inject separate Isocratic/Gradient Elution (C18 Column) inject->separate detect UV Detection (e.g., 210-254 nm) separate->detect integrate Integrate Peak Area of 3-BPAA detect->integrate Acquire Data curve Generate Calibration Curve (Peak Area vs. Concentration) integrate->curve quantify Calculate Concentration of 3-BPAA in Reaction Sample curve->quantify

Caption: Workflow for the quantification of 3-BPAA by RP-HPLC-UV.

Detailed Protocol: RP-HPLC-UV

1. Materials and Reagents:

  • This compound reference standard (≥95% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Phosphoric acid or Formic acid (Analytical grade)

  • Reaction mixture sample

2. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/DAD detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acidified water and an organic solvent. A good starting point is Water:Acetonitrile (90:10) with 0.1% Phosphoric Acid.[8] The ratio can be adjusted to optimize retention time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C to ensure reproducibility.

  • Detection Wavelength: 210 nm or 254 nm. A diode array detector (DAD) is recommended to check for peak purity.[9]

  • Injection Volume: 10 µL

3. Standard & Sample Preparation:

  • Diluent: Mobile phase or a similar composition (e.g., Water:Acetonitrile 50:50).

  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of 3-BPAA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately dilute an aliquot of the reaction mixture with the diluent to bring the expected concentration of 3-BPAA within the calibration range. For example, if the expected concentration is ~2 mg/mL, a 1:40 dilution would yield a target concentration of 50 µg/mL.

  • Filtration: Filter all standards and samples through a 0.22 µm syringe filter before placing them in autosampler vials.

4. Data Analysis and Quantification:

  • Inject the calibration standards and construct a calibration curve by plotting peak area against concentration.

  • Perform a linear regression on the calibration curve. The coefficient of determination (R²) should be >0.99 for a valid curve.

  • Inject the prepared reaction mixture sample(s).

  • Determine the concentration of 3-BPAA in the diluted sample using the regression equation from the calibration curve.

  • Calculate the original concentration in the reaction mixture by applying the dilution factor.

    Concentration (mg/mL) = (Concentration from curve) × (Dilution Factor)

Method Validation (Trustworthiness)

To ensure the reliability of the results, the HPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)). Key validation parameters are summarized below.

Parameter Purpose Acceptance Criteria
Specificity To ensure the peak for 3-BPAA is free from interference from other components (starting materials, byproducts).Peak purity analysis (using DAD), comparison with blank chromatogram.
Linearity To demonstrate a proportional relationship between concentration and detector response.R² > 0.99 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.Typically 80% to 120% of the target concentration.
Accuracy The closeness of the measured value to the true value.Recovery of 97.0% to 103.0% for spiked samples.[2]
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[2]
LOD/LOQ The lowest amount of analyte that can be detected/quantified reliably.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[2][10][11]

Confirmatory Method: UPLC-MS

For higher sensitivity, enhanced specificity, or for complex reaction mixtures, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is an excellent confirmatory technique.

Principle of the Method

UPLC provides faster analysis times and better resolution than traditional HPLC.[2] The mass spectrometer detects ions based on their mass-to-charge ratio (m/z), providing definitive confirmation of the analyte's identity and enabling quantification even if it co-elutes with other components. For boronic acids, electrospray ionization (ESI) in negative mode is often highly effective.[12][13][14]

Protocol Outline: UPLC-MS
  • Chromatography: Utilize a sub-2 µm particle size C18 column (e.g., Acquity BEH C18). A rapid gradient using a mobile phase of 10 mM ammonium acetate in water and acetonitrile can achieve separation in under 2 minutes.[2]

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Monitor for the deprotonated molecule [M-H]⁻. For 3-BPAA (MW: 191.98 g/mol ), the expected ion would be at m/z 191.0.

  • Quantification: Use Selected Ion Monitoring (SIM) for enhanced sensitivity or Multiple Reaction Monitoring (MRM) on a tandem quadrupole mass spectrometer for the highest selectivity and sensitivity.[13][15][16]

This method can achieve Limits of Quantification (LOQ) in the low pg/mL to ng/mL range, making it ideal for trace-level analysis.[13][14]

Alternative Method: Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of analyte concentration without the need for an analyte-specific reference standard.[17] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.

QNMR_Concept Analyte Analyte (3-BPAA) Unknown Concentration (Cx) Known protons (Nx) NMR_Sample Mix Analyte and Standard in NMR Solvent (e.g., DMSO-d6) Analyte->NMR_Sample Standard Internal Standard Known Concentration (Cstd) Known protons (Nstd) Standard->NMR_Sample Acquire_NMR Acquire ¹H NMR Spectrum NMR_Sample->Acquire_NMR Integrate Integrate Signals Analyte (Ix), Standard (Istd) Acquire_NMR->Integrate Calculate Calculate Cx: Cx = Cstd * (Ix/Nx) / (Istd/Nstd) Integrate->Calculate

Caption: Conceptual workflow for Quantitative NMR (qNMR) analysis.

Protocol Outline: ¹H qNMR
  • Select Internal Standard: Choose a stable, high-purity standard with simple, non-overlapping signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh a known amount of the reaction mixture and a known amount of the internal standard into an NMR tube. Add a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum ensuring full relaxation of all signals (long relaxation delay, D1).

  • Processing: Carefully phase and baseline the spectrum.

  • Integration: Integrate a well-resolved signal from 3-BPAA (e.g., one of the vinyl protons) and a signal from the internal standard.

  • Calculation: Use the standard qNMR equation to determine the concentration of 3-BPAA.

While less sensitive than chromatographic methods, qNMR is invaluable for certifying the purity of reference standards or for direct quantification when a standard is unavailable.[11][17] Additionally, ¹¹B NMR can be used to provide qualitative information about the boron species in solution.[10][18][19]

Conclusion

The accurate quantification of this compound in reaction mixtures can be reliably achieved using RP-HPLC-UV with an optimized acidic mobile phase. This method is robust, accessible, and can be fully validated to ensure data integrity. For applications requiring higher sensitivity or confirmation of identity, UPLC-MS provides a powerful and rapid alternative. Finally, qNMR serves as an essential tool for absolute quantification and standard certification. The choice of method should be guided by the specific requirements of the analysis, including required sensitivity, sample complexity, and available instrumentation.

References

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

  • Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Analyst (RSC Publishing). Available at: [Link]

  • ResearchGate. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry | Request PDF. Available at: [Link]

  • ResearchGate. Pushing the frontiers: Boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides. Available at: [Link]

  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Available at: [Link]

  • ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]

  • ACS Publications. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available at: [Link]

  • ResearchGate. Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. Available at: [Link]

  • SCIEX. Quantitation of boronic acids at pg/mL levels of sensitivity. Available at: [Link]

  • PubMed Central. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link]

  • ResearchGate. Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Available at: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • PubMed. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. Available at: [Link]

  • ACS Publications. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Wageningen University & Research. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Available at: [Link]

  • PubChem. 3-Acrylamidophenylboronic acid. Available at: [Link]

  • KNAUER. Determination and quantification of acrylic acid derivatives. Available at: [Link]

  • LookChem. This compound CAS NO.216144-91-1. Available at: [Link]

  • Semantic Scholar. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Available at: [Link]

  • Scientific Research Publishing. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. Available at: [Link]

  • OSHA. Acrylic Acid. Available at: [Link]

  • Google Patents. Method of determining impurity in acrylic acid.
  • Semantic Scholar. Hplc Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

  • Chinese Journal of Modern Applied Pharmacy. Determination of Acrylic Acid in Carbomer Copolymer by HPLC. Available at: [Link]

  • PubMed. Validation of analytical methods for acrylic acid from various food products. Available at: [Link]

  • NIH. Validation of analytical methods for acrylic acid from various food products. Available at: [Link]

  • Waters. HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Available at: [Link]

  • Synthomer. ACRYLIC ACID - STABILIZED - PURE. Available at: [Link]

  • ScienceDirect. Thermal hazard evaluation of runaway polymerization of acrylic acid. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(3-Boronophenyl)acrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-boronophenyl)acrylic acid. This molecule, while valuable, presents several synthetic challenges that can lead to frustratingly low yields. This guide is structured as a series of troubleshooting questions and in-depth FAQs to directly address the specific issues you may encounter during your experiments. As Senior Application Scientists, our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.

Troubleshooting Guide: A Problem-Oriented Approach

This section is designed to help you diagnose and solve specific problems encountered during the synthesis, most commonly approached via a Suzuki-Miyaura cross-coupling reaction.

Q1: My Suzuki-Miyaura reaction is failing or giving a very low yield. What are the most critical initial checks?

A1: When a Suzuki-Miyaura coupling reaction underperforms, the issue can almost always be traced back to one of three areas: the integrity of your reagents, the reaction conditions, or the setup procedure. A systematic check is the most efficient way to identify the culprit.

Initial Diagnostic Workflow:

  • Reagent Quality & Stability:

    • Boronic Acid Integrity: Boronic acids are notoriously susceptible to degradation.[1] The primary degradation pathway is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1][2] They can also undergo dehydration to form cyclic trimers known as boroxines, which can complicate stoichiometry.[1][3] Before starting, verify the purity of your 3-halophenylboronic acid or acrylic acid boronate precursor. If it's an old reagent, consider purchasing a fresh bottle or purifying the existing stock.

    • Aryl Halide Reactivity: The reactivity of the coupling partner is paramount. The general trend is I > Br > OTf >> Cl.[2] If you are using an aryl chloride, a standard catalyst system like Pd(PPh₃)₄ may be insufficient, requiring more specialized, electron-rich ligands.[4][5]

    • Catalyst & Ligand Activity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are highly susceptible to oxidation by air.[2] Ensure your catalyst and ligand are fresh and have been stored properly under an inert atmosphere.

  • Reaction Conditions & Setup:

    • Inert Atmosphere: The Pd(0) active catalyst is readily oxidized by atmospheric oxygen, which is a common cause of reaction failure. Ensure your reaction flask is rigorously purged of air by performing at least three evacuate-backfill cycles with an inert gas like argon or nitrogen.[2]

    • Solvent Purity: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a primary catalyst poison.[2]

    • Base Purity and Role: The base is not just a spectator; it is essential for activating the boronic acid to form a more nucleophilic 'ate' complex, which is required for the transmetalation step.[6][7][8][9] Ensure your base is pure and dry.

Below is a workflow to guide your troubleshooting process:

graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

}

Caption: A logical workflow for troubleshooting low yields.
Q2: I suspect my boronic acid reagent is unstable. How can I mitigate degradation and protodeboronation?

A2: Boronic acid instability is a very common and significant hurdle. Protodeboronation is often accelerated by heat, base, and the palladium catalyst itself—precisely the conditions of the reaction.[1][10]

Strategies to Counteract Boronic Acid Degradation:

  • Use a More Stable Boron Reagent: This is the most robust solution. Free boronic acids can be converted into more stable derivatives that slowly release the active species in situ. This keeps the concentration of the unstable free boronic acid low at any given time, minimizing decomposition.[10]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and compatible with chromatography.[10] They are now the gold standard for handling unstable boronic acids.

    • Pinacol Esters: While more stable than boronic acids, pinacol esters can still be challenging to purify via standard silica gel chromatography.[11]

    • Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easily handled and purified.[3]

  • Optimize Reaction Conditions:

    • Choice of Base: Milder bases like K₃PO₄ or Cs₂CO₃ are often recommended to reduce the rate of protodeboronation compared to stronger bases like NaOH.[2]

    • Temperature and Time: Use the lowest temperature and shortest reaction time that allows for complete conversion of your starting material. Modern, highly active catalysts can enable reactions at room temperature, which significantly preserves the boronic acid.[12]

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can be the proton source for protodeboronation. Using anhydrous conditions with a suitable base can sometimes be beneficial.[2]

Q3: I am observing significant homocoupling of my boronic acid and other side products. How can I suppress these?

A3: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a classic side reaction, often promoted by the presence of Pd(II) species and oxygen.[5] The acrylic acid moiety also introduces the risk of polymerization.

Minimizing Side Reactions:

  • Suppressing Homocoupling:

    • Thorough Degassing: The most effective way to prevent homocoupling is to rigorously exclude oxygen from your reaction.[5]

    • Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure the reduction to Pd(0) is efficient.

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid reagent relative to the aryl halide.

  • Preventing Polymerization: The acrylate double bond can polymerize, especially at high temperatures.

    • Add an Inhibitor: Including a small amount of a radical inhibitor like hydroquinone or butylated hydroxytoluene (BHT) in the reaction mixture can prevent polymerization of the acrylic acid component.

    • Lower Temperature: As with protodeboronation, lower reaction temperatures will reduce the rate of polymerization.

graph ReactionScheme { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=none];

}

Caption: Key reaction pathways in the synthesis.
Q4: My reaction seems complete, but my isolated yield is poor. What purification challenges should I be aware of?

A4: Boronic acids are notoriously difficult to purify using standard silica gel chromatography.[3][11] Their polarity and ability to interact with the silanol groups on the silica surface can lead to significant streaking, low recovery, or even decomposition on the column.[3][11]

Effective Purification Strategies:

  • Acid-Base Extraction: This is often the most effective method. Boronic acids are weakly acidic (pKa ~9).[13]

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer.

    • Wash the organic layer to remove non-acidic impurities.

    • Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) to precipitate the pure boronic acid, which can then be filtered or extracted back into an organic solvent.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining high-purity material.[14]

  • Derivatization: If all else fails, consider converting the crude boronic acid to a stable, easily purified derivative like a pinacol or MIDA ester.[3][10] After purification, the boronic acid can be regenerated by hydrolysis if needed, though often the ester itself is used in subsequent steps.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand system for this synthesis?

A1: There is no single "best" catalyst, as the optimal choice depends on the reactivity of your aryl halide.

  • For Aryl Iodides/Bromides (More Reactive): Traditional catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) source like Pd(OAc)₂ with triphenylphosphine (PPh₃) are often sufficient.[15]

  • For Aryl Chlorides (Less Reactive): Couplings with aryl chlorides are more challenging and require more advanced catalyst systems. Modern bulky, electron-rich phosphine ligands developed by groups like Buchwald and Fu are highly effective.[4][15] Using precatalysts such as XPhos Pd G2 or SPhos Pd G2 is highly recommended as they are air-stable and generate the active Pd(0) species efficiently under mild conditions.[12][15]

graph SuzukiCycle { graph [label="Simplified Suzuki-Miyaura Catalytic Cycle", labelloc="t", fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: The Suzuki-Miyaura catalytic cycle.
Q2: How do I choose the right base, and what is its precise role?

A2: The base is a critical component with multiple roles in the catalytic cycle. Its primary function is to react with the boronic acid to form an anionic boronate 'ate' complex ([R-B(OH)₃]⁻).[6][7][9] This complex is significantly more nucleophilic than the neutral boronic acid, which is essential for the transmetalation step (the transfer of the organic group from boron to palladium).[7][8] The base can also influence the other steps of the cycle, including reductive elimination.[6]

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling

BaseFormulaStrengthTypical Use & Comments
Potassium PhosphateK₃PO₄ModerateAn excellent all-around choice. Often provides high yields and is effective for coupling challenging substrates, including aryl chlorides.[8]
Cesium CarbonateCs₂CO₃StrongHighly effective, especially in difficult couplings. Its high solubility in organic solvents can be advantageous. However, it is more expensive.[8]
Sodium CarbonateNa₂CO₃ModerateA common, inexpensive choice. Often used in aqueous solvent mixtures (e.g., Toluene/H₂O or Dioxane/H₂O).[8]
Potassium FluorideKFMildThe fluoride ion is thought to play a unique role in activating the boronic acid. Can be effective when other bases fail, particularly for minimizing protodeboronation.[2][8]
Q3: Can I use a Heck reaction as an alternative synthetic route?

A3: Yes, the Mizoroki-Heck reaction is a viable alternative for forming the C-C bond between an aryl halide and acrylic acid.[16][17] The reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.[17]

Heck vs. Suzuki for this Synthesis:

  • Heck Reaction: Couples 3-halophenylboronic acid with acrolein/acrylate OR 3-haloaniline with acrylic acid . This avoids handling potentially unstable acrylic acid boronic esters.

  • Key Considerations: The Heck reaction can sometimes suffer from issues with regioselectivity and E/Z selectivity of the resulting double bond.[18] However, for simple acrylates, it is often very effective.[19] A phosphine-free palladium source like Pd(OAc)₂ is often used.[17][20]

Protocols & Methodologies

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a representative starting point. Optimization of catalyst, ligand, base, and temperature is likely required.

  • Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), the boronic acid reagent (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times.[2]

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble argon through the solution for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) or precatalyst system (e.g., XPhos Pd G2, 0.02 mmol) to the flask under a positive stream of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. Proceed with an acid-base extraction for purification as described in the troubleshooting section.

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction . Wiley Online Library. [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . ChemistryOpen. [Link]

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications . Wiley-VCH. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts . PNAS. [Link]

  • Synthesis scheme for the reaction of 3-aminophenylboronic acid with acryloyl chloride . ResearchGate. [Link]

  • Suzuki Coupling . Organic Chemistry Portal. [Link]

  • Synthetic method of 3-aminophenylboronic acid.
  • How to purify boronic acids/boronate esters? . ResearchGate. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions . ACS Publications. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates . NIH National Library of Medicine. [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids . Journal of the American Chemical Society. [Link]

  • Boronic acid - Wikipedia . Wikipedia. [Link]

  • HELP: Purifying boronic acids sucks : r/OrganicChemistry . Reddit. [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions . Organometallics. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? . ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros . Reddit. [Link]

  • Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros . Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? . ResearchGate. [Link]

  • Suzuki-Miyaura Coupling . Chemistry LibreTexts. [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium . PMC - NIH. [Link]

  • Mizoroki-Heck reactions with acrylic derivatives using the polymeric palladacycle 3 a . Beilstein Journal of Organic Chemistry. [Link]

  • Heck Reaction . Chemistry LibreTexts. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins . NIH National Library of Medicine. [Link]

  • Intro to Organometallics: The Heck Reaction . Odinity. [Link]

  • Multi-Responsive and Antibacterial Dynamic Covalent Hydrogels Cross-Linked by Amphiphilic Copolymer Micelles . MDPI. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . MDPI. [Link]

  • Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery . PMC - NIH. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis . University of Windsor. [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions . ResearchGate. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . MDPI. [Link]

Sources

Technical Support Center: A Guide to Improving the Stability of 3-(3-Boronophenyl)acrylic acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Boronophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the unique stability challenges presented by this molecule. By understanding the underlying chemical principles, you can mitigate degradation, ensure experimental reproducibility, and maintain the integrity of your results.

Section 1: Core Stability Challenges & Frequently Asked Questions

The structure of this compound contains two chemically active moieties: an arylboronic acid and an α,β-unsaturated carboxylic acid (an acrylic acid). This duality is the source of its utility and its instability. Successful handling requires addressing potential degradation pathways for both functional groups.

Q1: What are the primary degradation pathways for this compound in solution?

There are three primary degradation pathways you must consider:

  • Protodeboronation: This is a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding cinnamic acid.[1] This process is highly dependent on the pH, solvent, and temperature of the solution.[1][2]

  • Polymerization: The acrylic acid moiety, with its reactive carbon-carbon double bond, is susceptible to polymerization.[3] This can be initiated by heat, light (UV radiation), or the presence of radical species.[4][5] This process leads to the formation of oligomers or polymers, which may precipitate from the solution and will significantly reduce the concentration of the active monomer.

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration, particularly in aprotic solvents or upon concentration, to form a cyclic trimeric anhydride called a boroxine.[6] While often reversible in the presence of water, boroxine formation can lead to solubility issues and complicate analytical characterization.[6]

Q2: How does pH critically influence the stability of the boronic acid group?

The pH of an aqueous solution is arguably the most critical factor governing the stability of the boronic acid group. It controls the equilibrium between the neutral, trigonal planar form (Ar-B(OH)₂) and the anionic, tetrahedral boronate form (Ar-B(OH)₃⁻).[1]

  • Acidic to Neutral pH: The neutral trigonal form is predominant.

  • Alkaline pH (above the pKa, typically ~9): The equilibrium shifts towards the tetrahedral boronate form.[1]

This structural change is a double-edged sword. The tetrahedral boronate is more nucleophilic and is the active species required for crucial cross-coupling reactions like the Suzuki-Miyaura coupling.[1] However, this increased reactivity also makes it more susceptible to protodeboronation, especially at very high pH.[1][2] Therefore, maintaining the optimal pH is a balancing act between activating the molecule for a reaction and preventing its degradation during storage.

Q3: Why is the acrylic acid moiety a concern for stability, and how can it be managed?

The acrylic acid portion of the molecule contains a vinyl group directly attached to a carboxylic acid, making it an activated alkene. This structure is prone to free-radical polymerization.[3][7] The polymerization process can be initiated by:

  • Heat and UV Light: Provide the energy needed to initiate radical formation.[4][5]

  • Oxygen and Peroxides: Can act as initiators.[4]

  • Metal Contaminants: Traces of certain metals can catalyze radical formation.

To manage this, solutions should be protected from light and heat.[4][5] For long-term storage, the addition of a radical inhibitor (e.g., a low concentration of hydroquinone or phenothiazine) can be considered, though this may interfere with downstream applications and must be evaluated on a case-by-case basis.

Section 2: Troubleshooting Guide for Common Issues

This section provides rapid diagnostics for problems encountered during the handling and use of this compound solutions.

Diagnostic Workflow

start Problem Observed precipitate Solution is Hazy or Precipitated start->precipitate bad_analysis Unexpected Peaks in HPLC/LC-MS start->bad_analysis low_yield Low Yield in Downstream Reaction start->low_yield cause_boroxine Probable Cause: Boroxine Formation precipitate->cause_boroxine Aprotic solvent? cause_polymer Probable Cause: Polymerization precipitate->cause_polymer Exposed to light/heat? cause_solubility Probable Cause: Poor Solubility / pH precipitate->cause_solubility bad_analysis->cause_boroxine Broad peaks or shifting retention times? bad_analysis->cause_polymer Baseline noise or broad humps? cause_deboron Probable Cause: Protodeboronation bad_analysis->cause_deboron Peak for cinnamic acid? cause_degradation Probable Cause: Analyte Degraded Prior to Use low_yield->cause_degradation cause_check_ph cause_check_ph low_yield->cause_check_ph Using basic conditions? solution_hydrate Solution: Add small amount of water to reverse boroxine formation. cause_boroxine->solution_hydrate solution_filter Solution: Filter solution (0.22 µm). Prepare fresh if severe. cause_polymer->solution_filter solution_solvent Solution: Optimize solvent system or adjust pH. cause_solubility->solution_solvent solution_fresh Solution: Prepare solution fresh. Store under inert gas, cold & dark. cause_deboron->solution_fresh cause_degradation->solution_fresh solution_check_ph Solution: Verify reaction pH is optimal for activation, not degradation. cause_check_ph->solution_check_ph

Caption: Diagnostic workflow for troubleshooting common issues.

Detailed Troubleshooting Table
Problem Observed Probable Cause(s) Recommended Solution & Explanation
Solution appears hazy, cloudy, or contains a white precipitate shortly after preparation. 1. Boroxine Formation: Dehydration of the boronic acid to its cyclic anhydride, common in aprotic solvents.[6]2. Polymerization: Initiation of the acrylic acid moiety due to light/heat exposure.3. Low Solubility: The compound has exceeded its solubility limit in the chosen solvent or at the current pH.1. For Boroxines: Add a small, controlled amount of water to the solution to hydrolyze the boroxine back to the monomeric boronic acid.2. For Polymerization: Filter the solution through a 0.22 µm syringe filter. If the problem persists, the solution is likely compromised and should be prepared fresh under conditions that minimize light and heat exposure.3. For Solubility: Gently warm the solution or switch to a more suitable solvent system (e.g., a co-solvent like DMSO/water). Adjusting the pH can also improve solubility.
Analytical results (HPLC/LC-MS) show new peaks, inconsistent retention times, or peak tailing. 1. Protodeboronation: A new peak corresponding to the mass of cinnamic acid appears.2. On-Column Degradation: The boronic acid is sensitive to the HPLC mobile phase or stationary phase, causing degradation during the analysis.[8][9]3. Peak Tailing: Secondary interactions between the boronic acid and free silanol groups on the HPLC column.[8]1. Confirm Protodeboronation: Use a mass spectrometer to confirm the identity of the new peak. This indicates the solution is degrading and should be discarded.2. Optimize HPLC Method: Use a faster gradient to reduce residence time on the column. Dissolve the sample in an aprotic diluent like acetonitrile immediately before injection.[8] Consider using a column with end-capping or a different stationary phase to minimize interactions.[8]3. Reduce Tailing: Add a modifier like formic acid to the mobile phase to suppress the ionization of the boronic acid.[6]
Poor or inconsistent yields in downstream applications (e.g., Suzuki-Miyaura coupling). 1. Degradation During Storage: A significant portion of the starting material has degraded via protodeboronation or polymerization before use.2. Incorrect Reaction pH: The pH of the reaction mixture is too high, leading to rapid protodeboronation that outcompetes the desired coupling reaction.[1]1. Use Fresh Solutions: Always prepare solutions of this compound fresh for critical applications. If storage is necessary, follow the stringent protocols outlined in Section 3.2. Optimize Reaction pH: While basic conditions are required, screen different bases or buffer systems to find a pH that facilitates transmetalation without causing rapid decomposition of the boronic acid.

Section 3: Recommended Protocols for Enhanced Stability

Adhering to strict preparation and storage protocols is the most effective way to ensure the stability and reliability of your this compound solutions.

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol aims to create a moderately concentrated stock solution in a co-solvent system, which can be diluted for final use.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purified, deoxygenated water (prepared by sparging with Nitrogen or Argon for 30 minutes)

  • Sterile, amber glass vials with PTFE-lined caps

  • Syringe filters (0.22 µm, PTFE for organic solvents)

Procedure:

  • Weigh Solid: In a clean, dry amber vial, weigh the required amount of this compound. Perform this step quickly to minimize exposure to atmospheric moisture.

  • Inert Atmosphere: Purge the vial containing the solid with an inert gas (Argon or Nitrogen) for 1-2 minutes.

  • Initial Dissolution: Add anhydrous DMSO to dissolve the solid, aiming for a concentration of 50-100 mM. Cap the vial and vortex until fully dissolved.

  • Aqueous Dilution: While stirring, slowly add the deoxygenated water to the DMSO concentrate to reach your final desired concentration and solvent ratio (e.g., 1:1 DMSO/water). The addition of water helps prevent boroxine formation.

  • pH Check (Optional but Recommended): For aqueous-rich solutions, check the pH. It will likely be mildly acidic. Do not adjust to be strongly basic for a stock solution. A pH range of 4-6 is generally suitable for storage.

  • Sterile Filtration: Draw the solution into a syringe and pass it through a 0.22 µm syringe filter into a final, sterile amber vial. This removes any microscopic particulates or potential microbial contaminants.

  • Final Purge & Seal: Purge the headspace of the final vial with inert gas before tightly sealing the cap.

Protocol 2: Recommended Storage Conditions

Improper storage is a primary cause of degradation.

  • Temperature: Store solutions at 2-8°C.[10] Do NOT freeze aqueous solutions , as freeze-thaw cycles can accelerate degradation and cause precipitation.

  • Light: Always store vials in the dark (e.g., in a sealed box within the refrigerator). The acrylic moiety is light-sensitive.[4]

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation of the boronic acid.[10]

  • Duration: Even under ideal conditions, it is highly recommended to prepare solutions fresh and use them within 1-2 weeks. For long-term needs, storing the compound as a dry solid under an inert atmosphere at 2-8°C is the most stable option.

Section 4: Quality Control & Stability Monitoring

Regularly assessing the quality of your solution is crucial, especially if it is not used immediately after preparation.

Recommended Method: HPLC-UV High-Performance Liquid Chromatography (HPLC) is an effective tool for monitoring the stability of this compound.[8]

  • Establish a Baseline: Immediately after preparing a fresh solution (t=0), run an HPLC analysis to obtain a reference chromatogram.

  • Monitor for Degradants: Periodically re-analyze the stored solution. The appearance of a new, growing peak is a clear indicator of degradation. The primary degradant to watch for is cinnamic acid, which results from protodeboronation.

  • Quantify Purity: Integrate the peak areas to calculate the purity of the main compound over time. A decrease in the main peak's area percentage indicates degradation. A stability-indicating method should be developed to ensure all degradants are separated from the parent compound.[8]

Section 5: Visual Summary of Degradation Pathways

cluster_degradation Degradation Pathways main This compound (in Solution) protodeboronation Protodeboronation main->protodeboronation High pH H₂O polymerization Polymerization main->polymerization Light / Heat Radicals boroxine Boroxine Formation (Dehydration) main->boroxine Aprotic Solvent -H₂O cinnamic_acid Cinnamic Acid (Inactive Product) protodeboronation->cinnamic_acid polymer Oligomers / Polymers (Precipitate) polymerization->polymer boroxine_product Boroxine (Cyclic Trimer) boroxine->boroxine_product

Caption: Competing degradation pathways for this compound.

References

  • Soundararajan, S., & Smith, M. K. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Soundararajan, S., & Smith, M. K. (2010). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]

  • Soundararajan, S., & Smith, M. K. (2010). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

  • Whiting, A., & Mistry, N. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH). Available at: [Link]

  • Royal Society of Chemistry. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. Available at: [Link]

  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]

  • Kumar, A., Ng, T., & Wigman, L. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. Available at: [Link]

  • LookChem. This compound. Available at: [Link]

  • Wikipedia. Acrylic acid. Available at: [Link]

  • Adame, A., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. National Institutes of Health (NIH). Available at: [Link]

  • Georganics. (E)-3-(3-Fluorophenyl)acrylic acid. Available at: [Link]

  • Ozkanlar, S., & Akbulut, O. (2023). Molecular Simulation Strategies for Understanding the Degradation Mechanisms of Acrylic Polymers. National Institutes of Health (NIH). Available at: [Link]

  • Adame, A., et al. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. PubMed. Available at: [Link]

  • PubChem. Acrylic Acid. Available at: [Link]

  • Sanjaya, A. (2018). Degradation Behaviour of Gamma Irradiated Poly(Acrylic Acid)-graft-Chitosan Superabsorbent Hydrogel. ResearchGate. Available at: [Link]

  • Czech, Z., & Milker, R. (2005). Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers. Materials Science-Poland. Available at: [Link]

  • PubChem. (Z)-3-(3-Aminophenyl)acrylic acid. Available at: [Link]

Sources

Preventing self-polymerization of 3-(3-Boronophenyl)acrylic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-(3-Boronophenyl)acrylic acid (3,3-BPAA). This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 3,3-BPAA during storage. This molecule's unique bifunctional nature, containing both a polymerizable acrylic acid moiety and a sensitive boronic acid group, presents specific storage challenges. This guide provides in-depth, evidence-based solutions to prevent self-polymerization and chemical degradation.

Understanding the Molecule: A Duality of Reactivity

This compound combines two reactive functional groups, each with distinct stability concerns that must be addressed simultaneously.

  • The Acrylic Acid Moiety: The vinyl group is susceptible to spontaneous, exothermic radical polymerization. This process can be initiated by heat, light (especially UV), or the presence of radical species.[1][2] Uncontrolled polymerization is the primary risk, potentially rendering the material unusable.

  • The Boronic Acid Moiety: This group is prone to several degradation pathways, including:

    • Oxidative Deboronation: Reaction with atmospheric oxygen or other oxidants can cleave the carbon-boron bond.[3]

    • Protodeboronation: Cleavage of the C-B bond by protic species, especially in aqueous environments.

    • Anhydride Formation: Dehydration between three boronic acid molecules to form a cyclic trimer known as a boroxine. While often reversible, this can complicate analysis and may influence reactivity.[4]

A critical feature of 3,3-BPAA is the ortho-relationship between the acrylic acid's carboxylic group and the phenylboronic acid. This proximity allows for an intramolecular interaction, forming a boralactone structure. This intramolecular ligation significantly enhances the oxidative stability of the boronic acid group, potentially by several orders of magnitude, by reducing electron density at the boron center.[5][6]

Logical Flow: Prioritizing Stability

The following diagram illustrates the key degradation pathways for 3,3-BPAA and the primary defense mechanisms that will be discussed in this guide.

cluster_molecule This compound cluster_degradation Degradation Pathways cluster_prevention Preventative Measures Molecule C₉H₉BO₄ Polymerization Self-Polymerization (Acrylic Moiety) Molecule->Polymerization Heat, Light, Radicals Oxidation Oxidation (Boronic Acid) Molecule->Oxidation Oxygen Boroxine Boroxine Formation (Boronic Acid) Molecule->Boroxine Dehydration Inhibitors Polymerization Inhibitors (e.g., MEHQ) Inhibitors->Polymerization Scavenges Radicals Temp Temperature Control (Refrigeration) Temp->Polymerization Reduces Rate Temp->Oxidation Reduces Rate Temp->Boroxine Reduces Rate Atmosphere Inert Atmosphere (Argon/Nitrogen) Atmosphere->Oxidation Excludes O₂ Light Exclusion of Light Light->Polymerization Prevents Initiation

Caption: Key degradation pathways of 3,3-BPAA and corresponding preventative strategies.

Frequently Asked Questions (FAQs)

Q1: My 3,3-BPAA arrived as a solid. What is the optimal storage temperature?

The optimal storage temperature is 2-8°C (refrigerated) . This presents the best compromise to address the compound's dual nature.

  • Why not room temperature? While acrylic acid is often stored at 15-25°C to prevent freezing, this temperature is too high for the long-term stability of the boronic acid group, which is susceptible to degradation over time.[1][7]

  • Why not frozen (-20°C)? Glacial acrylic acid has a freezing point of approximately 13°C (55°F).[3][6][8] When frozen, the polymerization inhibitor (like MEHQ) can be excluded from the solid monomer crystals. Upon partial thawing, the liquid phase becomes inhibitor-rich, while the solid phase is inhibitor-deficient and extremely prone to violent, runaway polymerization.[7][9] Therefore, freezing must be strictly avoided.

Refrigeration at 2-8°C keeps the compound well below its freezing point's danger zone and significantly slows the degradation kinetics of both the acrylic and boronic acid functionalities.

Q2: Does this compound require a polymerization inhibitor? Is it compatible with the boronic acid?

Yes, a polymerization inhibitor is essential. Commercial preparations of 3,3-BPAA should contain an inhibitor such as hydroquinone monomethyl ether (MEHQ) at a concentration of 180-220 ppm.[6]

There is no direct evidence of adverse reactions between common phenolic inhibitors (like MEHQ) and boronic acids under standard storage conditions. Phenothiazine, another common inhibitor, has even been functionalized with boronic acids for use as fluorescent probes, indicating compatibility of the core structures.[1] The low concentration of the inhibitor makes significant interaction that would compromise either the inhibitor or the boronic acid highly unlikely.

Q3: Is an inert atmosphere necessary for storage?

Yes, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended.

While inhibitors like MEHQ require a small amount of oxygen to be effective at preventing polymerization, the primary goal for long-term storage of a boronic acid-containing compound is to prevent oxidation.[1] An inert atmosphere directly protects the boronic acid C-B bond from oxidative cleavage. The minimal oxygen present in the sealed container's headspace upon packaging is generally sufficient to activate the inhibitor for its purpose. For long-term stability, prioritizing the prevention of irreversible oxidation of the boronic acid is critical.

Q4: I noticed some clumping in my solid 3,3-BPAA. Is this polymerization?

Not necessarily. Boronic acids are hygroscopic and can absorb atmospheric moisture, leading to clumping.[5] They can also reversibly form cyclic trimers (boroxines) through dehydration.[4] However, any sign of insoluble material, discoloration, or heat generation upon dissolving should be treated as potential polymerization.

Troubleshooting Guide: Identifying and Addressing Instability

Observed Issue Potential Cause(s) Corrective & Preventative Actions
Material is discolored (yellow/brown tint) 1. Oxidation of the boronic acid.2. Degradation of the phenolic inhibitor.1. Action: Discard the material. Discoloration indicates significant degradation.2. Prevention: Always store under an inert atmosphere (argon/nitrogen) and protect from light. Ensure the container is tightly sealed.
Insoluble particles or gel observed upon dissolution 1. Self-Polymerization: The most likely cause.2. Advanced boroxine formation leading to insolubility.1. Action: Do not use. The material has polymerized. Attempting to filter may not remove oligomers that can affect downstream applications.2. Prevention: Strictly adhere to recommended storage temperature (2-8°C). Ensure the inhibitor is present and has not been removed. Avoid exposure to heat or light.
Reduced reactivity in downstream applications (e.g., Suzuki coupling) 1. Protodeboronation: The boronic acid has been cleaved.2. Oxidation: The boronic acid has degraded to a phenol.1. Action: Confirm the structure via NMR or Mass Spectrometry. If degradation is confirmed, discard the reagent.2. Prevention: Store in a desiccator or dry box to minimize moisture exposure. Use anhydrous solvents for reactions where possible.
Inconsistent analytical results (e.g., varying mass) 1. Hygroscopicity: Absorption of water from the atmosphere.2. Boroxine Formation: Reversible dehydration is occurring.1. Action: For accurate weighing, handle the material quickly in a low-humidity environment or a glovebox. Dry a small aliquot under high vacuum if necessary, but be aware this can promote boroxine formation.2. Prevention: Store in a desiccator over a drying agent (e.g., Drierite).

Protocols for Stability Assessment

Consistent monitoring is key to ensuring the quality of your 3,3-BPAA stock. Below are protocols for quantifying the presence of polymer, which is the most critical degradation product.

Protocol 1: Detection of Polymer using ¹H NMR Spectroscopy

This method is excellent for detecting low levels of polymer by identifying characteristic broad signals of the polymer backbone that are distinct from the sharp peaks of the monomer.

Workflow Diagram: NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Accurately weigh ~10-15 mg of 3,3-BPAA B Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆ or MeOD) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR spectrum (e.g., 400 MHz) C->D E Ensure sufficient scans for good signal-to-noise D->E F Integrate sharp vinyl proton peaks of the monomer (typically ~6.5-8.0 ppm) H Quantify polymer by comparing integral of broad polymer signal to monomer vinyl signal F->H G Look for broad signals in the aliphatic region (~1.5-3.0 ppm) G->H

Caption: Workflow for detecting polymer in 3,3-BPAA monomer via ¹H NMR.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of the 3,3-BPAA sample into a clean vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (DMSO-d₆ or Methanol-d₄ are good starting points). Ensure the sample dissolves completely.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard proton (¹H) NMR spectrum.

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, which is crucial for detecting low-level impurities.

  • Spectral Analysis:

    • Identify Monomer Peaks: The monomer will show sharp, well-defined peaks. Key signals include the vinyl protons (doublets, typically between 6.5 and 8.0 ppm) and aromatic protons.

    • Identify Polymer Signals: The corresponding polymer, poly(this compound), will not have sharp vinyl peaks. Instead, it will exhibit broad signals corresponding to the saturated polymer backbone, typically in the 1.5-3.0 ppm region.

    • Quantification: Compare the integration of a characteristic broad polymer signal to the integration of a well-resolved monomer vinyl proton signal. Even a small, broad "hump" under the baseline in the aliphatic region can indicate the onset of polymerization. A sample is generally considered high-purity if the polymer integral is less than 1% of the monomer integral.[2][10][11]

Protocol 2: Quantification of High Molecular Weight Polymer by GPC/SEC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. It is the definitive method for visualizing the molecular weight distribution and quantifying high molecular weight polymer.

Workflow Diagram: GPC/SEC Analysis

A Prepare Mobile Phase (e.g., 0.25M NaNO₃ + 0.01M NaH₂PO₄, pH 7) B Prepare Sample (~2-5 mg/mL in Mobile Phase) A->B C Filter Sample (0.2 µm Syringe Filter) B->C D Inject onto GPC System (Aqueous SEC Columns, e.g., PL aquagel-OH) C->D E Analyze Chromatogram (RI Detector) D->E F Monomer Peak (Late Elution) E->F Quantify Area G Polymer Peak(s) (Early Elution) E->G Quantify Area

Caption: Workflow for quantifying polymer in 3,3-BPAA monomer via GPC/SEC.

Step-by-Step Methodology:

  • System Preparation:

    • Mobile Phase: Prepare an aqueous buffer. A common mobile phase for poly(acrylic acid) analysis is 0.25 M Sodium Nitrate (NaNO₃) + 0.01 M Sodium Dihydrogen Phosphate (NaH₂PO₄), adjusted to pH 7 .[11] The salt is crucial to prevent ionic interactions between the acidic polymer and the column stationary phase.[12]

    • Columns: Use aqueous-compatible GPC columns, such as Agilent PL aquagel-OH or similar.[11]

    • Detector: A Refractive Index (RI) detector is standard.

  • Sample Preparation:

    • Accurately weigh and dissolve the 3,3-BPAA sample directly in the mobile phase to a concentration of approximately 2-5 mg/mL.[5]

    • Gently agitate until fully dissolved. Avoid vigorous shaking to prevent shear degradation of any polymer present.

    • Filter the solution through a 0.2 µm syringe filter (e.g., PVDF or PTFE) compatible with aqueous solutions to remove any particulate matter.[5]

  • Analysis:

    • Inject the filtered sample onto the equilibrated GPC system.

    • The resulting chromatogram will show peaks as a function of elution time. Larger molecules (polymer) elute earlier, while smaller molecules (monomer) elute later.

    • The area under the early-eluting polymer peak relative to the total area of all peaks (polymer + monomer) gives the weight percentage of polymer in the sample.

Summary of Recommendations

To maximize the shelf-life and ensure the experimental reliability of this compound, adhere to the following guidelines, summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Optimal compromise to slow both polymerization and boronic acid degradation while strictly avoiding freezing .[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Primarily protects the boronic acid from irreversible oxidative degradation.[3]
Inhibitor Maintain as supplied (e.g., 200 ppm MEHQ)Essential for scavenging free radicals that initiate polymerization. Do not remove until immediately prior to use.[1][6]
Light Store in an amber vial or in the dark Prevents light-induced radical formation and polymerization.[2]
Moisture Store in a tightly sealed container, preferably in a desiccator Minimizes water absorption, which can lead to clumping and potential protodeboronation of the boronic acid.[5]

By implementing these specialized storage and handling procedures, researchers can confidently maintain the integrity of this compound, ensuring the validity and reproducibility of their experimental results.

References

  • Acrylic Acid - PubChem. National Center for Biotechnology Information. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Synthesis of ethynylated phenothiazine based fluorescent boronic acid probes. PubMed. [Link]

  • Tips & Tricks GPC/SEC Aqueous GPC/SEC for Water-Soluble Macromolecules. LCGC International. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Glacial Acrylic Acid Uses & FAQ. Gantrade Corporation. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Using NMR for Studying Polymer Structures. Creative Biostructure. [Link]

  • Polymer Chemistry - Bruker. Bruker. [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

  • Self-Reinforced Polyphenolic Nanoantioxidants. CCS Chemistry. [Link]

  • Tips & Tricks: GPC/SEC Analysis of Aqueous Polymer Dispersions. LCGC International. [Link]

  • SEC Analysis of Polyacrylic Acid. Agilent. [Link]

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Technical Support Center: Optimizing Suzuki Coupling Reactions for Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for optimizing Suzuki-Miyaura cross-coupling reactions involving boronic acids. As a self-validating system, the protocols and troubleshooting advice herein are grounded in established mechanistic principles to empower you to resolve common experimental challenges and enhance your reaction outcomes.

Introduction to the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base.[4][5] Its versatility has made it indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[6]

Despite its widespread use, the reaction is complex, with numerous variables that can significantly impact its success.[7] This guide will address common issues encountered during the reaction, providing a structured approach to troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[4][8] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl.[2][8]

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step is critically dependent on the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)Ln     |     X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)Ln     |     R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (Aryl/Vinyl Halide) R1X->OxAdd R2B R²-B(OH)₂ (Boronic Acid) R2B->Transmetalation Base Base Base->Transmetalation HX HX BOH3 B(OH)₃

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured to directly address specific issues you may encounter during your experiments.

Q1: My reaction has a very low or no yield. Where should I start troubleshooting?

A1: A failed Suzuki coupling can often be traced back to a few critical parameters. A systematic check is the most effective approach.[12]

  • Catalyst Activity: The active species is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ.[7][12] Ensure your palladium source and phosphine ligands are not degraded or oxidized.[13] Consider using a fresh batch or a more robust, air-stable precatalyst.[12]

  • Inert Atmosphere: Oxygen can deactivate the catalyst through oxidation of the Pd(0) species and the phosphine ligands, and can also promote the unwanted homocoupling of boronic acids.[12][13] It is crucial to properly degas your solvents and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[12][13]

  • Reagent Purity and Stability: Verify the purity of your starting materials. Boronic acids can degrade over time, particularly through protodeboronation.[12]

  • Base and Solvent Selection: The choice of base and solvent are interdependent and critical for success.[12] The base must be strong enough to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[12]

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling Check_Catalyst 1. Check Catalyst System - Active Pd(0) source? - Ligand integrity? - Correct Pd:Ligand ratio? Start->Check_Catalyst Check_Atmosphere 2. Verify Inert Atmosphere - Solvents degassed? - Proper N₂/Ar purge? Check_Catalyst->Check_Atmosphere Check_Reagents 3. Assess Reagent Quality - Boronic acid purity/stability? - Halide reactivity (I>Br>Cl)? Check_Atmosphere->Check_Reagents Check_Conditions 4. Evaluate Base & Solvent - Appropriate base strength? - Anhydrous/Aqueous? - Sufficient stirring? Check_Reagents->Check_Conditions Optimization Systematic Optimization (Screen catalysts, bases, solvents, temp.) Check_Conditions->Optimization

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major competing pathway that consumes your starting material.[14] This is particularly problematic with electron-rich, heteroaryl, or vinyl boronic acids.[12]

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[12] Consider switching to a weaker base like K₃PO₄, Cs₂CO₃, or KF.[12][15]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[12][15]

  • Use Boronic Acid Surrogates: More stable derivatives like pinacol esters, MIDA boronates, or organotrifluoroborates are excellent alternatives.[7][14] These reagents often exhibit a "slow-release" of the active boronic acid, keeping its concentration low and minimizing decomposition.[16]

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Optimization of the reaction temperature is key.

Q3: A significant amount of homocoupling product from my boronic acid is forming. What is the cause and solution?

A3: The formation of a biaryl product from two molecules of your boronic acid (R²-R²) is a common side reaction that lowers the yield of your desired product.

  • Exclude Oxygen: The primary cause is often the presence of oxygen, which facilitates a Pd-catalyzed oxidative coupling of the boronic acid.[7][13] Rigorous degassing of solvents and maintaining a strict inert atmosphere are critical.[12][13]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can be beneficial. If using a Pd(II) source, such as Pd(OAc)₂, homocoupling can occur during the in situ reduction to Pd(0).[7]

  • Optimize Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[15]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can keep its concentration low, disfavoring the homocoupling reaction.[15]

Q4: How do I choose the optimal catalyst, base, and solvent for my specific substrates?

A4: The optimal conditions are highly substrate-dependent. A systematic screening of parameters is often the most effective approach to optimization.[7]

ParameterKey Considerations & Recommendations
Palladium Source For challenging couplings (e.g., with aryl chlorides), highly active pre-catalysts like Buchwald or PEPPSI-type catalysts are often necessary.[7][17] For simpler couplings, Pd(PPh₃)₄ or Pd(OAc)₂ are common starting points.[9]
Ligand The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich and bulky ligands (e.g., trialkylphosphines, Buchwald ligands like SPhos and XPhos, or N-heterocyclic carbenes (NHCs)) promote the oxidative addition step, which is crucial for less reactive halides like aryl chlorides.[7][15]
Base The base activates the boronic acid for transmetalation.[10][11] The choice is often linked to the solvent. Inorganic bases are common: K₂CO₃, Cs₂CO₃ (often good for sensitive substrates), K₃PO₄ (a strong, non-nucleophilic base), and NaOH.[1][10] The physical state of the base (e.g., finely powdered) can also impact reactivity.[15]
Solvent A wide range of solvents can be used, often with added water to help dissolve the inorganic base.[7] Common choices include ethers (Dioxane, THF), aromatics (Toluene), and amides (DMF).[7] The solvent can influence reaction rates and even selectivity.[18][19] For biphasic systems, vigorous stirring is essential.[12]

Experimental Protocols

General Protocol for a Screening Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing your reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 10 mL)

Procedure:

  • To a flame-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, and base.[10]

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[10]

  • Add the degassed solvent system via syringe.[10]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[12]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).[10][12]

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[12]

Protocol for Masking a Boronic Acid with Diethanolamine

For boronic acids prone to decomposition, conversion to a more stable diethanolamine adduct can be highly effective.[20]

Procedure:

  • In a vial, dissolve the boronic acid (1.0 equiv) in a suitable solvent (e.g., methylene chloride or a protic solvent).[12][20]

  • Add diethanolamine (1.0 equiv) dropwise while stirring.[12]

  • A precipitate will typically form. Stir the resulting slurry for 15-20 minutes.

  • Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

  • This stable adduct can now be used directly in Suzuki coupling reactions, typically in protic solvents.[20]

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Schmalzbauer, M., et al. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Newman, S. G., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • Singh, U. P., & Singh, R. P. (2016). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. [Link]

  • Sharma, S., et al. (2018). Recent advances in the Suzuki–Miyaura cross-coupling reaction using efficient catalysts in eco-friendly media. Green Chemistry. [Link]

  • ResearchGate. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Wiley Online Library. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • Chemistry Notes. (2022). Suzuki reaction: easy mechanism,application. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Wikipedia. (2024). Protodeboronation. [Link]

  • Alonso, D. A., & Nájera, C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. [Link]

  • Lenormand, C., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules. [Link]

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guides. [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • White Rose Research Online. (2015). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • ResearchGate. (2011). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Boron Reagent Activation in Suzuki–Miyaura Coupling. Organometallics in Synthesis, A Manual.
  • ResearchGate. (2001). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • ResearchGate. (2020). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. [Link]

  • ACS Publications. (2008). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. [Link]

  • ACS Publications. (2007). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

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Technical Support Center: Overcoming Poor Solubility of 3-(3-Boronophenyl)acrylic Acid in Aqueous Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(3-Boronophenyl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles. Our approach is rooted in the fundamental physicochemical properties of boronic acids and acrylic acid derivatives, offering scientifically sound and field-proven solutions.

Understanding the Challenge: The Dual Nature of this compound

This compound possesses two key functional groups that dictate its solubility: a boronic acid and a carboxylic acid. Both are ionizable, making the compound's solubility highly dependent on the pH of the aqueous medium. Phenylboronic acids, in general, exhibit low aqueous solubility.[1][2] The introduction of a carboxylic acid group can either increase or decrease solubility compared to the parent phenylboronic acid, depending on the overall molecular properties.[1][2] This dual acidic nature provides multiple avenues for solubility enhancement, which we will explore in detail.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments. Each problem is followed by a step-by-step protocol to resolve the issue.

Problem 1: My this compound is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4).

Cause: At neutral pH, both the carboxylic acid and the boronic acid moieties are likely to be in a partially ionized state. The overall charge of the molecule may not be sufficient to overcome the intermolecular forces of the solid crystal, leading to poor solubility.

Solution: The most direct approach is to adjust the pH of your solvent to fully ionize the molecule, thereby increasing its interaction with the aqueous environment.[3][4][5][6]

Protocol 1: pH Adjustment for Solubilization
  • Prepare a stock solution of a suitable base: A 1 M solution of sodium hydroxide (NaOH) is recommended.

  • Weigh the desired amount of this compound and place it in a suitable container.

  • Add a small amount of your aqueous buffer (e.g., 50% of the final desired volume).

  • Slowly add the NaOH solution dropwise while stirring or vortexing the mixture.

  • Monitor the pH of the solution using a calibrated pH meter.

  • Continue adding the base until the solid completely dissolves. The pH will likely need to be raised significantly, potentially above 9, to fully deprotonate both acidic groups.

  • Once dissolved, carefully adjust the pH back down to your target experimental pH using a dilute acid (e.g., 0.1 M HCl) if your experiment allows. Be aware that the compound may precipitate if the pH is lowered too much.

  • Bring the solution to the final desired volume with your aqueous buffer.

dot

Caption: pH-dependent solubility of this compound.

Problem 2: The compound dissolves at high pH, but precipitates when I adjust the pH back to my experimental range.

Cause: This indicates that the protonated form of the compound is significantly less soluble than its ionized form. The solution becomes supersaturated as the pH is lowered, leading to precipitation.

Solution 1: Utilize Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[][8][9][10]

Protocol 2: Co-solvent System Development
  • Select a biocompatible co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs).[][10]

  • Prepare a concentrated stock solution of this compound in 100% of your chosen co-solvent.

  • Determine the maximum tolerable co-solvent concentration for your specific experiment (e.g., many cell-based assays can tolerate up to 0.5% DMSO).

  • Perform a dilution series of your stock solution into your aqueous buffer to determine the highest concentration of the compound that remains soluble at your final desired co-solvent percentage.

  • Always add the co-solvent stock solution to the aqueous buffer , not the other way around, to avoid precipitation.

Co-solventTypical Starting ConcentrationNotes
DMSO1-10% (v/v)High solubilizing power, but can be toxic at higher concentrations.
Ethanol5-20% (v/v)Generally well-tolerated, but can affect protein stability.
Propylene Glycol10-40% (v/v)A common vehicle for pharmaceutical formulations.
PEG 40010-50% (v/v)Low toxicity and good solubilizing properties.

Solution 2: Employ Cyclodextrins for Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.[11][12][13][14]

Protocol 3: Cyclodextrin Complexation
  • Choose a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[13]

  • Prepare a concentrated aqueous solution of the cyclodextrin (e.g., 10-40% w/v).

  • Add the this compound powder directly to the cyclodextrin solution.

  • Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., UV-Vis spectroscopy).

dot

Caption: Encapsulation of the compound within a cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound at neutral pH?

Q2: What are the pKa values for this compound?

The pKa of the acrylic acid moiety is likely to be in the range of 4.0-4.5, similar to other acrylic acids. The pKa of the phenylboronic acid group is typically around 8.8.[15] The exact values for this specific molecule may vary due to the electronic effects of the substituents on the phenyl ring.

Q3: Can I use heat to dissolve the compound?

Heating can increase the solubility of many compounds, including phenylboronic acids.[16] However, this may lead to the formation of a supersaturated solution that can precipitate upon cooling. Additionally, prolonged heating could potentially cause degradation of the compound or the formation of boroxine anhydrides, which are trimers of boronic acids.[15] If you use heat, it is advisable to cool the solution to your experimental temperature to ensure the compound remains in solution.

Q4: Are there any specific handling and storage recommendations for this compound?

This compound should be stored in an inert atmosphere at 2-8°C. Like many boronic acids, it can be sensitive to air and moisture. When preparing solutions, it is best to use them fresh. If storage is necessary, filter-sterilize the solution and store it at 2-8°C for short periods.

Q5: My experiment involves diols (e.g., sugars, glycerol). Will this affect the solubility?

Yes, boronic acids are known to form reversible covalent complexes with diols, such as mannitol or sorbitol.[17][18] This complexation can significantly increase the aqueous solubility of the boronic acid.[17] If your experimental system contains diols, you may observe enhanced solubility. This property can also be exploited as a purification method.[19]

References

  • D. Dobrzyńska, A. Sporzyński, P. Leszczyński, M. K. Cyranski, "Solubility of phenylboronic compounds in water," Mediterranean Journal of Chemistry, vol. 6, no. 5, pp. 125-133, 2017. [Link]

  • A. Sporzyński, P. Leszczyński, M. Dąbrowski, U. Domańska, "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents," Journal of Solution Chemistry, vol. 49, pp. 814-824, 2020. [Link]

  • Wikipedia, "Phenylboronic acid," [Online]. Available: [Link].

  • A. Sporzynski and P. Leszczynski, "Solubility of phenylboronic compounds in water," SciSpace, 2017. [Link]

  • Y. Shiraishi et al., "A simple supramolecular complex of boronic acid-appended β-cyclodextrin and a fluorescent boronic acid-based probe with excellent selectivity for d-glucose in water," RSC Publishing, 2013. [Link]

  • ResearchGate, "How i can dissolve boric acid to get a Boron % yield of more than 10%?" [Online]. Available: [Link].

  • Fiveable, "pH and Solubility - AP Chem," [Online]. Available: [Link].

  • World Pharma Today, "Innovative Formulation Strategies for Poorly Soluble Drugs," [Online]. Available: [Link].

  • V. J. Stella and Q. He, "Physical and Chemical Properties of Boronic Acids: Formulation Implications," KU ScholarWorks, 2008. [Link]

  • Reddit, "Purification of boronic acids? : r/chemistry," [Online]. Available: [Link].

  • A. F. G. Ribeiro et al., "Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications," Molecules, vol. 26, no. 1, p. 199, 2021. [Link]

  • askIITians, "How does pH affect solubility?" [Online]. Available: [Link].

  • YouTube, "Does Solution pH Control The Extent Of Solubility?" [Online]. Available: [Link].

  • J. E. D. Johansson et al., "Release of a Poorly Soluble Drug from Hydrophobically Modified Poly (Acrylic Acid) in Simulated Intestinal Fluids," PLoS One, vol. 10, no. 10, p. e0140342, 2015. [Link]

  • Chemistry LibreTexts, "16.4: The Effects of pH on Solubility," [Online]. Available: [Link].

  • Wikipedia, "Cosolvent," [Online]. Available: [Link].

  • K. S. Egorova et al., "Deep Eutectic Solvents Comprising Organic Acids and Their Application in (Bio)Medicine," Pharmaceutics, vol. 15, no. 5, p. 1445, 2023. [Link]

  • Q. He, "Physical and chemical properties of boronic acids: Formulation implications," ProQuest, 2007. [Link]

  • J. N. Starr and C. J. King, "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report)," OSTI.GOV, 1991. [Link]

  • S. T. Lim, "Inclusion complex formation of cyclodextrin with its guest and their applications," OAText, 2017. [Link]

  • PubChem, "3-Acrylamidophenylboronic acid," [Online]. Available: [Link].

  • LookChem, "this compound CAS NO.216144-91-1," [Online]. Available: [Link].

  • ResearchGate, "Formulation strategies for poorly soluble drugs," [Online]. Available: [Link].

  • A. A. A. de Sousa et al., "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects," Molecules, vol. 27, no. 1, p. 28, 2021. [Link]

  • J. H. L. B. F. et al., "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications," Pharmaceutics, vol. 14, no. 1, p. 176, 2022. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement, [Online]. Available: [Link].

  • S. D. G. et al., "Cyclodextrins, Surfactants and Their Inclusion Complexes," Molecules, vol. 29, no. 1, p. 11, 2023. [Link]

  • Georganics, "(E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN," [Online]. Available: [Link].

  • S. P. et al., "Kinetic and Structural Insights into β-Cyclodextrin Complexation with Asparagine Enantiomers: An Experimental and Theoretical Study," Molecules, vol. 28, no. 21, p. 7349, 2023. [Link]

  • C. A. G. et al., "Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water," SciSpace, 2015. [Link]

  • PubChem, "(Z)-3-(3-Aminophenyl)acrylic acid," [Online]. Available: [Link].

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Technical Support Center: Navigating Boronic Acid Deboronation in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions regarding the common challenge of boronic acid deboronation during cross-coupling reactions, such as the Suzuki-Miyaura coupling. Our goal is to equip you with the scientific understanding and practical solutions to enhance the success and reproducibility of your experiments.

Troubleshooting Guide: Low Yields and Byproduct Formation

Here, we address specific issues you may encounter during your cross-coupling reactions, providing potential causes and actionable solutions based on established scientific principles.

Issue 1: My Suzuki-Miyaura coupling reaction is resulting in low yields of the desired product, and I observe a significant amount of a byproduct corresponding to the protonated form of my starting boronic acid.

This is a classic symptom of protodeboronation, a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[1] This process competes with the desired cross-coupling pathway, consuming your starting material and reducing your yield.

Potential Causes & Solutions:

  • Inappropriate Base or pH: The rate of protodeboronation is highly pH-dependent.[2] Both acidic and basic conditions can promote this side reaction.[1][3] For many simple aromatic boronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]

    • Actionable Advice:

      • Evaluate your base: Strong bases can accelerate protodeboronation, especially with electron-deficient or heteroaromatic boronic acids.[3] Consider using a milder base. The choice of base can be critical for the stability of the boronic acid.[4]

      • pH control: If your reaction conditions are highly basic (pH > 10), this could be the primary driver of deboronation for substrates like thienylboronic acids.[3] Attempt to run the reaction under less basic conditions if your catalytic cycle allows.

      • Consider base-free conditions: For particularly sensitive substrates, base-free Suzuki-Miyaura coupling protocols have been developed and may be a viable option.[5]

  • Sub-optimal Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the rate of protodeboronation.

    • Actionable Advice:

      • Temperature Optimization: Determine the minimum temperature required for efficient catalytic turnover. Running the reaction at a lower temperature, even if it requires a longer reaction time, can sometimes suppress deboronation.[6]

      • Monitor Reaction Progress: Closely monitor your reaction by TLC or LC-MS.[6] Once the starting material is consumed, work up the reaction promptly to avoid extended exposure to conditions that promote deboronation.

  • Presence of Protic Solvents: Water and other protic solvents can be a source of protons for protodeboronation.[1]

    • Actionable Advice:

      • Anhydrous Conditions: If your protocol allows, using anhydrous and degassed solvents can minimize protodeboronation.[6]

      • Solvent Choice: The choice of solvent can influence the rate of deboronation. Consider exploring different solvent systems.[7]

  • Inefficient Catalytic System: If the rate of the desired cross-coupling is slow, the competing deboronation pathway has more time to occur.

    • Actionable Advice:

      • Catalyst and Ligand Selection: Ensure your palladium catalyst and phosphine ligands are fresh and stored under an inert atmosphere to prevent degradation.[6] Highly active catalyst systems can accelerate the cross-coupling reaction, outcompeting deboronation.[3]

      • Catalyst Loading: Increasing the catalyst loading might accelerate the productive reaction relative to the background deboronation.[8]

Issue 2: My boronic acid appears to be degrading even before the reaction is complete, leading to inconsistent results.

Boronic acids can be unstable under various conditions, not just during the catalytic cycle. Hydrolysis and oxidation are common degradation pathways.[9]

Potential Causes & Solutions:

  • Hydrolytic Instability: The C-B bond can be susceptible to cleavage by water.[9] While some water is often necessary to activate the boronic acid for transmetalation, excess water or prolonged exposure can be detrimental.[10]

    • Actionable Advice:

      • Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[6][11] These reagents can act as "protected" forms of the boronic acid.

      • "Slow Release" Strategy: Employing reagents like MIDA boronates or organotrifluoroborates allows for the slow release of the active boronic acid into the reaction mixture. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing its decomposition.[1][12][13][14][15][16]

  • Oxidative Degradation: Boronic acids are susceptible to oxidation, which can be mediated by residual oxygen in the reaction setup or by peroxides that can form in ethereal solvents.[13][17] This leads to the formation of phenols as byproducts.[13]

    • Actionable Advice:

      • Inert Atmosphere: It is crucial to exclude oxygen from the reaction. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[6]

      • Solvent Purity: Use freshly distilled or high-purity, deoxygenated solvents. Ethereal solvents like THF and dioxane should be checked for peroxides.[7]

  • Instability of Specific Boronic Acids: Certain classes of boronic acids are inherently more unstable. This includes many 2-heterocyclic, vinyl, and cyclopropyl derivatives.[11] Electron-deficient arylboronic acids are also particularly prone to protodeboronation.[6][18]

    • Actionable Advice:

      • Utilize Stabilized Boron Reagents: For these challenging substrates, the use of MIDA boronates has proven to be a general and effective solution, transforming them into shelf-stable and highly efficient coupling partners.[11][12] Diethanolamine (DABO) boronates also offer enhanced stability.[19][20]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of protodeboronation?

A1: Protodeboronation is the protonolysis of a boronic acid, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] The mechanism is highly dependent on the reaction pH.[1] It can be catalyzed by both acids and bases.[1] Under basic conditions, which are common in Suzuki-Miyaura coupling, a boronate species is formed, which then reacts with a proton source (like water) in the rate-limiting step.[1] For certain basic heteroaromatic boronic acids, a zwitterionic intermediate can lead to rapid unimolecular fragmentation of the C-B bond.[1]

Q2: How can I detect and quantify boronic acid degradation in my reaction?

A2: Several analytical techniques can be employed to monitor the degradation of your boronic acid:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for separating and quantifying the boronic acid and its degradation products.[9] A stability-indicating method is crucial to ensure all degradants are resolved from the parent compound.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): UPLC-MS offers higher resolution and sensitivity and is invaluable for identifying the structures of degradation products.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the formation of the protonated byproduct. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or complex formation.[9]

  • Thin-Layer Chromatography (TLC) with Staining: A simple and rapid qualitative method involves using a curcumin-based stain on a TLC plate. A red coloration indicates the presence of boron-containing compounds.[21]

Q3: Are boronic esters always more stable than boronic acids?

A3: While boronic esters are generally considered more stable than their corresponding boronic acids, this is not always the case.[22] The stability imparted by esterification is nuanced and depends on the specific diol used and the reaction conditions.[2][23] For instance, pinacol esters offer enhanced stability but can still be prone to hydrolysis, deboronation, and oxidation.[23][24][25] The primary advantage of many boronic esters is their ability to act as a protected form, with slow hydrolysis releasing the active boronic acid, thus minimizing its concentration and subsequent degradation.[13]

Q4: What is the role of the base in the Suzuki-Miyaura reaction, and how does it influence deboronation?

A4: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transmetalation step with the palladium complex.[4][26] However, as discussed, basic conditions can also promote the undesired protodeboronation side reaction.[1][13] Therefore, the choice and amount of base represent a critical balance between promoting the desired coupling and minimizing the undesired deboronation.[4]

Q5: How should I properly store and handle my boronic acids to ensure their stability?

A5: To maximize the shelf-life of organoboronic acids, they should be stored in a cool, dry, and dark environment, such as a refrigerator (2-8 °C), under an inert atmosphere.[7] For preparing stock solutions, use dry, deoxygenated solvents.[7] Be mindful that the stability of boronic acids can be highly dependent on pH.[7] For particularly unstable boronic acids, consider converting them to more stable derivatives like MIDA boronates for long-term storage.[11][12]

Visualizing the Pathways: Deboronation vs. Cross-Coupling

The following diagram illustrates the competition between the productive Suzuki-Miyaura cross-coupling cycle and the off-cycle protodeboronation pathway.

G cluster_suzuki Suzuki-Miyaura Cycle cluster_deboronation Protodeboronation Pathway A R¹-X + Pd(0) B Oxidative Addition A->B C R¹-Pd(II)-X B->C D Transmetalation C->D E R¹-Pd(II)-R² D->E F Reductive Elimination E->F G R¹-R² F->G H Pd(0) F->H H->A I R²-B(OH)₂ K [R²-B(OH)₃]⁻ I->K J Base (e.g., OH⁻) J->K M R²-H K->M N B(OH)₃ K->N L Proton Source (e.g., H₂O) L->M BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + Base Boronate->D To Transmetalation Boronate->M Undesired Deboronation

Caption: Competing pathways for the boronate intermediate.

Key Parameters for Minimizing Deboronation

ParameterRecommendation to Minimize DeboronationRationale
Boron Reagent Use stable derivatives (MIDA, Trifluoroborates, Pinacol esters)Reduces concentration of unstable boronic acid via slow release or inherent stability.[1][6][11][12][13]
Base Use the mildest effective base; avoid excessively high pH.Strong bases can accelerate protodeboronation.[1][3]
Temperature Use the lowest effective temperature.Higher temperatures increase the rate of deboronation.[6]
Solvent Use anhydrous, degassed solvents.Reduces proton source for protodeboronation and prevents oxidative degradation.[6][7]
Atmosphere Maintain a strictly inert atmosphere (Ar or N₂).Prevents oxidative degradation of the boronic acid and the catalyst.[6]
Catalyst System Use a highly active catalyst and fresh ligands.A fast cross-coupling reaction outcompetes the slower deboronation pathway.[3][6]
Reaction Time Monitor closely and work up promptly upon completion.Minimizes exposure to conditions that promote side reactions.[6]

Experimental Protocol: Screening for Optimal Conditions to Mitigate Deboronation

This protocol provides a general framework for systematically optimizing your reaction to minimize deboronation.

  • Reagent Preparation and Purity Check:

    • Ensure the purity of your boronic acid or its derivative using NMR or LC-MS.

    • Use a freshly opened or properly stored palladium catalyst and ligands.

    • Use anhydrous, degassed solvents. If using ethereal solvents, test for peroxides.

  • Reaction Setup (General):

    • To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv.), boronic acid derivative (1.1-1.5 equiv.), and base (2.0-3.0 equiv.).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]

    • Under a positive pressure of inert gas, add the degassed solvent.

    • Add the palladium catalyst and ligand.

    • Heat the reaction to the desired temperature with vigorous stirring.

  • Systematic Screening of Variables:

    • Base Screening: Set up parallel reactions using different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, KOAc).

    • Solvent Screening: Evaluate different solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, anhydrous DMF).

    • Temperature Screening: Run the reaction at a range of temperatures (e.g., 60 °C, 80 °C, 100 °C).

  • Monitoring and Analysis:

    • At regular time intervals (e.g., 1h, 4h, 12h, 24h), take aliquots from the reaction mixture under inert conditions.

    • Quench the aliquots and analyze by LC-MS to determine the ratio of the desired product to the deboronated byproduct.

  • Optimization:

    • Based on the screening results, identify the combination of base, solvent, and temperature that provides the highest yield of the desired product with the minimal amount of deboronation.

G cluster_workflow Optimization Workflow Start Identify Deboronation Issue Step1 Reagent Purity Verification Start->Step1 Step2 Screen Bases (e.g., K₂CO₃, Cs₂CO₃, KOAc) Step1->Step2 Step3 Screen Solvents (e.g., Dioxane, Toluene, 2-MeTHF) Step2->Step3 Step4 Screen Temperatures (e.g., 60°C, 80°C, 100°C) Step3->Step4 Step5 Monitor by LC-MS (Product vs. Byproduct) Step4->Step5 End Optimized Conditions Step5->End

Caption: Workflow for optimizing reaction conditions.

By understanding the mechanisms of boronic acid deboronation and systematically applying these troubleshooting strategies, you can significantly improve the outcome of your cross-coupling reactions.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids - ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - NIH. Available at: [Link]

  • A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates - Illinois Experts. Available at: [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Unstable boronic acid and pinacol ester cross-coupling enabled by an “on-cycle” precatalyst. Available at: [Link]

  • A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - NIH. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. Available at: [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids - PMC - NIH. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]

  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing). Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents.
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC - NIH. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - PubMed. Available at: [Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. Available at: [Link]

  • Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - ResearchGate. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - ResearchGate. Available at: [Link]

  • Boronic acid synthesis by hydrolysis - Organic Chemistry Portal. Available at: [Link]

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). Available at: [Link]

  • Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed. Available at: [Link]

  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling - ResearchGate. Available at: [Link]

  • Solvent Effects in Boronic Acid-Diol Binding - PubMed. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • For the pro's (Suzuki) : r/Chempros - Reddit. Available at: [Link]

  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface | Accounts of Chemical Research - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Suzuki Reactions with Acrylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving acrylic acids and their derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will delve into the common challenges, with a specific focus on catalyst poisoning, and provide field-proven troubleshooting strategies to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of acrylic acids in Suzuki couplings.

Q1: Why is my Suzuki reaction with acrylic acid failing or giving low yields?

There are several potential reasons for failure or low yield. A primary concern is catalyst poisoning. The carboxylic acid moiety of acrylic acid can coordinate to the palladium catalyst, leading to deactivation. Other common issues include suboptimal choice of base, solvent, ligand, or the quality of the reagents themselves. Protodeboronation, a side reaction that consumes the boronic acid partner, can also be a significant factor.[1]

Q2: What is catalyst poisoning in the context of Suzuki reactions?

Catalyst poisoning, or deactivation, occurs when a component of the reaction mixture binds to the palladium catalyst and inhibits its catalytic activity.[2] In the case of acrylic acids, the carboxyl group can act as a ligand, coordinating to the palladium center and preventing it from participating in the catalytic cycle. This can lead to the formation of inactive palladium species.

Q3: Can I use acrylic acid directly, or should I use an ester or other derivative?

While direct coupling with acrylic acid is possible, it is often more challenging due to catalyst poisoning and potential side reactions. Using an acrylic acid ester, such as a methyl or ethyl ester, can circumvent many of these issues. The ester group is less coordinating to the palladium catalyst. After a successful coupling, the ester can be hydrolyzed back to the carboxylic acid if needed.

Q4: How critical is the choice of base in Suzuki reactions with acrylic acids?

The choice of base is crucial.[3] The base activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.[3][4] However, strong bases, particularly hydroxides, can promote protodeboronation and may also lead to unwanted side reactions with the acrylic acid.[1] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a better starting point.[5]

Q5: What are the key steps in a typical Suzuki-Miyaura catalytic cycle?

The generally accepted mechanism involves three main steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the bond between the aryl/vinyl group and the halide (or triflate) of the electrophile, forming a palladium(II) species.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst, which can then re-enter the cycle.[6][7]

II. Troubleshooting Guide: Catalyst Poisoning and Low Yield

This section provides a structured approach to diagnosing and solving common problems encountered when performing Suzuki reactions with acrylic acids.

Problem 1: Reaction Stalls or Fails to Initiate

Symptoms:

  • No product formation observed by TLC or LC-MS.

  • Starting materials remain largely unconsumed.

  • The reaction mixture may change color, often turning black, indicating the formation of palladium black (inactive palladium).[8]

Root Cause Analysis & Solution Workflow

G cluster_0 Troubleshooting Workflow: Reaction Failure A Reaction Failure (Stalled or No Initiation) B Investigate Catalyst & Ligand System A->B Primary Check C Evaluate Base & Solvent Conditions A->C Secondary Check D Assess Reagent Quality & Stability A->D Tertiary Check E Consider Alternative Coupling Strategies B->E If issues persist C->E If issues persist D->E If issues persist

Caption: Troubleshooting workflow for failed Suzuki reactions.

Step-by-Step Troubleshooting

1. Re-evaluate the Catalyst and Ligand System:

  • The "Why": Standard palladium catalysts like Pd(PPh₃)₄ may be susceptible to poisoning by the carboxylic acid.[1] Electron-rich and sterically hindered phosphine ligands can protect the palladium center and promote the desired catalytic cycle over deactivation pathways.

  • Actionable Protocol:

    • Switch to a more robust catalyst system. Consider using a pre-catalyst with a Buchwald-type biarylphosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[9] These ligands are known to enhance catalyst stability and activity.

    • Increase catalyst loading. While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.

    • Ensure a Pd(0) source. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ. This reduction is often facilitated by phosphine ligands.[6]

2. Optimize the Base and Solvent:

  • The "Why": The base's strength and solubility are critical. A base that is too strong can lead to side reactions, while one that is too weak or insoluble may not effectively promote transmetalation.[3][5] The solvent must be able to dissolve all reaction components.

  • Actionable Protocol:

    • Screen different bases. If you are using a strong base like NaOH or KOH, switch to a milder inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5][10]

    • Use a biphasic solvent system. A mixture of an organic solvent (e.g., toluene, dioxane) and water can be beneficial. The base is often dissolved in the aqueous phase, while the organic components and catalyst reside in the organic phase. This can help to modulate the base's activity.

    • Ensure anhydrous conditions if necessary. While some water can be beneficial, excess water can promote protodeboronation.[1] If this is suspected, use dry solvents.

3. Verify Reagent Quality:

  • The "Why": Boronic acids can degrade over time, especially if they are not stored properly.[11] This degradation leads to the formation of boroxines and can also contribute to protodeboronation.

  • Actionable Protocol:

    • Check the purity of your boronic acid. If it is old, consider purchasing a fresh batch or purifying the existing material.

    • Consider using a boronic ester. Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[1][11] They act as a "slow-release" source of the boronic acid under the reaction conditions.[1]

    • Degas your reaction mixture. Ensure that all oxygen is removed from the reaction vessel by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw method.[1][8] Oxygen can lead to oxidative degradation of the catalyst and phosphine ligands.[6]

Problem 2: Significant Formation of Side Products

Symptoms:

  • The desired product is formed, but in low yield, with significant amounts of byproducts.

  • Common side products include the homocoupled product of the boronic acid and the protodeboronated starting material.[6][12]

Root Cause Analysis & Mitigation Strategies

1. Protodeboronation:

  • The "Why": This is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond.[1] This is often exacerbated by high temperatures, strong bases, and the presence of excess water.[1]

  • Mitigation Strategies:

    • Use a milder base: Switch from hydroxide bases to carbonates or phosphates.[1]

    • Lower the reaction temperature: Attempt the reaction at the lowest temperature that still allows for efficient catalytic turnover (e.g., 60-80 °C).[1]

    • Use a boronic ester: As mentioned previously, pinacol or MIDA esters are more resistant to protodeboronation.[1][11]

2. Homocoupling:

  • The "Why": This side reaction involves the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen and can be a sign of issues with the catalyst's oxidative addition step.[6]

  • Mitigation Strategies:

    • Thoroughly degas the reaction mixture: The removal of oxygen is critical to suppress this side reaction.[6]

    • Use a highly active catalyst system: A more active catalyst can promote the desired cross-coupling at a rate that outcompetes homocoupling.

III. Advanced Protocols and Data

Comparative Table of Reaction Conditions

The following table summarizes starting conditions for a Suzuki coupling of an aryl bromide with an acrylic acid derivative. These should be considered as starting points for optimization.

ParameterCondition A (Standard)Condition B (Robust)Rationale for Condition B
Palladium Source Pd(PPh₃)₄ (2 mol%)[Pd(XPhos)G3] (2 mol%)Buchwald pre-catalysts are often more stable and active.[9]
Ligand (Included in catalyst)(Included in catalyst)XPhos is a bulky, electron-rich ligand that promotes efficient catalysis.
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)K₃PO₄ is a stronger base that can be effective in challenging couplings.[1]
Solvent Toluene/H₂O (4:1)Dioxane/H₂O (4:1)Dioxane can sometimes offer better solubility for all components.
Temperature 90 °C100 °CHigher temperatures may be needed for less reactive substrates.
Acrylic Acid Form Methyl AcrylateMethyl AcrylateUsing the ester avoids direct interaction of the carboxylic acid with the catalyst.
Experimental Workflow: General Procedure for a Robust Suzuki Coupling

G cluster_0 Experimental Workflow A 1. Reagent Preparation (Aryl Halide, Acrylic Ester, Base, Pd Catalyst, Ligand) B 2. Reaction Setup (Dry Schlenk flask, add solid reagents) A->B C 3. Inert Atmosphere (Evacuate and backfill with Argon/Nitrogen 3x) B->C D 4. Solvent Addition (Degassed solvent via syringe) C->D E 5. Reaction (Heat to desired temp with vigorous stirring) D->E F 6. Monitoring (TLC, LC-MS, or GC-MS) E->F G 7. Workup & Purification (Quench, extract, purify) F->G

Caption: A generalized experimental workflow for Suzuki coupling.

Detailed Protocol:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the acrylic acid ester (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), the palladium pre-catalyst (e.g., [Pd(XPhos)G3], 0.02 eq), and any additional ligand if required.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure all oxygen is removed.[1]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water mixture) via syringe. The typical concentration is 0.1 - 0.5 M with respect to the aryl halide.[1]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench with water or a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

IV. References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

  • ResearchGate. (n.d.). Table 2: The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Acyl Suzuki Cross-Coupling. Retrieved from [Link]

  • Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Retrieved from [Link]

  • ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Retrieved from [Link]

  • MDPI. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Confirmation of Suzuki-Miyaura Cross-Coupling Reaction Mechanism through Synthetic Architecture of Nanocatalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Palladium-catalyzed Suzuki–Miyaura coupling of amides by carbon–nitrogen cleavage: general strategy for amide N–C bond activation. Retrieved from [Link]

Sources

Technical Support Center: A Researcher's Guide to Inhibitor Removal from Acrylic Acid Monomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with acrylic acid and need to control its polymerization. Commercial acrylic acid is stabilized with inhibitors to prevent hazardous, spontaneous polymerization during shipping and storage.[1] However, for controlled, high-purity polymerization reactions, removing these inhibitors is often a critical prerequisite.[2][3]

This document provides in-depth, field-tested guidance on why, when, and how to remove these inhibitors, troubleshoot common issues, and handle the purified monomer with the utmost safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of understanding inhibitor removal.

Q1: Do I always need to remove the inhibitor before polymerization?

Not necessarily. The need for inhibitor removal depends on the desired control over the polymerization process.[1]

  • For Industrial-Grade or Bulk Polymerizations: It's often possible to overcome the inhibitor's effect by adding a higher concentration of the free-radical initiator.[3] This approach is common when precise control over molecular weight and polydispersity is not the primary goal.

  • For Controlled/Living Polymerizations (e.g., ATRP, RAFT) or High-Purity Applications: Removal is mandatory. Inhibitors like the monomethyl ether of hydroquinone (MEHQ) function by scavenging free radicals.[4] This mechanism directly interferes with the initiators used in polymerization, leading to unpredictable initiation rates, induction periods, and poor control over the final polymer's properties.

Q2: What is the most common inhibitor in commercial acrylic acid?

The most widely used inhibitor for storing and transporting acrylic acid is the monomethyl ether of hydroquinone (MEHQ) , also known as 4-methoxyphenol.[2][4] It is typically present at a concentration of about 200 ± 20 ppm.[5] Hydroquinone (HQ) is another common inhibitor.[2] These phenolic compounds are highly effective in the presence of oxygen.

Q3: What are the primary laboratory methods for inhibitor removal?

The three most common lab-scale techniques are:

  • Column Chromatography: Passing the monomer through a column packed with basic alumina. This is often the most effective and cleanest method for lab-scale work.[2][6]

  • Caustic Wash: Using an aqueous solution of a base like sodium hydroxide (NaOH) to extract the weakly acidic phenolic inhibitor into the aqueous phase.[6][7]

  • Vacuum Distillation: Separating the monomer from the less volatile inhibitor. This method carries a significant risk of polymerization in the distillation flask if not performed correctly.[1][2]

Q4: How do I handle and store acrylic acid before purification?

Safe handling of inhibited acrylic acid is crucial to prevent accidents.

  • Safety Gear: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][8] Work in a well-ventilated area or a chemical fume hood.[4]

  • Storage Conditions: Store acrylic acid in its original container in a cool, dry, and dark place, ideally between 15°C and 25°C.[5] It is critical to store it under an air atmosphere, as oxygen is essential for the MEHQ inhibitor to function effectively.[5] Never store acrylic acid under an inert gas like nitrogen or argon.

  • Avoid Freezing: Acrylic acid freezes at 13°C.[5] If it freezes, the inhibitor and dissolved oxygen concentrate in the remaining liquid, leaving the frozen crystals with very little protection.[5] Improper thawing can lead to violent, localized polymerization. If thawing is necessary, use a water bath with a temperature no higher than 35°C and ensure gentle agitation to redistribute the inhibitor.[5] Never use steam or direct, high heat.

Q5: How should I store acrylic acid after the inhibitor has been removed?

Uninhibited acrylic acid is extremely reactive and should be used immediately after purification.[9]

  • Do Not Store: It is highly recommended not to store purified, uninhibited acrylic acid for any length of time.

  • If Temporary Storage is Unavoidable: If you must store it for a very short period (i.e., a few hours), keep it in a refrigerator (2-8°C) in a loosely capped container to allow for air (oxygen) access, which can provide some minimal, temporary inhibition. Ensure the container is clearly labeled as "INHIBITOR-FREE ACRYLIC ACID - HIGHLY REACTIVE."

Section 2: In-Depth Methodologies & Protocols

Method 1: Column Chromatography (Primary Recommendation)

This is the preferred method for lab-scale purification due to its high efficiency, simplicity, and relatively low risk of inducing polymerization.

Principle of Operation: Basic alumina (Aluminum oxide, Al₂O₃) is a polar adsorbent. The phenolic hydroxyl group in inhibitors like MEHQ and HQ is weakly acidic and polar, causing it to adsorb strongly onto the basic alumina surface while the less polar acrylic acid monomer passes through the column.[6]

Detailed Step-by-Step Protocol:

  • Column Preparation:

    • Select a glass chromatography column appropriate for the volume of monomer you wish to purify. A simple setup can be made using a glass syringe (e.g., 20-50 mL) or a Pasteur pipette for very small volumes.

    • Place a small plug of glass wool or cotton at the bottom of the column to retain the alumina.

    • Dry-pack the column with basic alumina (activated, Brockmann I). A general rule is to use approximately 10-15g of alumina for every 100 mL of monomer.[6] Gently tap the side of the column to ensure even packing.

  • Purification:

    • Place a clean, dry collection flask (e.g., a round-bottom flask or Erlenmeyer flask) under the column outlet. For best results, the receiving flask should be cooled in an ice bath.

    • Carefully pour the inhibited acrylic acid directly onto the top of the alumina bed. Do not pre-wet the column with a solvent.

    • Allow the monomer to percolate through the column via gravity. Do not apply positive pressure, as this can increase the risk of polymerization due to heat generation.

  • Collection & Use:

    • Collect the purified, inhibitor-free monomer. The first few drops may be discarded.

    • The purified monomer is now ready for immediate use.

Workflow for Inhibitor Removal via Column Chromatography

InhibitorRemovalWorkflow start Start: Inhibited Acrylic Acid prep_column 1. Prepare Column - Plug with glass wool - Dry-pack with basic alumina start->prep_column add_monomer 2. Load Monomer - Pour inhibited monomer onto alumina bed prep_column->add_monomer elute 3. Elute via Gravity - Collect in ice-cooled flask add_monomer->elute product Product: Purified Inhibitor-Free Monomer elute->product use_now USE IMMEDIATELY Do Not Store product->use_now

Caption: Workflow for removing inhibitors from acrylic acid using a basic alumina column.

Comparison of Inhibitor Removal Methods
FeatureColumn ChromatographyCaustic Wash (NaOH)Vacuum Distillation
Principle Adsorption of polar inhibitorAcid-base extractionSeparation by boiling point
Efficiency Very HighHighVery High
Scale Lab-scale (mL to L)Lab to Pilot-scaleLab to Industrial-scale
Speed ModerateFastSlow
Purity Excellent (removes inhibitor)Good (may introduce water)Excellent (removes inhibitor & dimers)
Risks Low risk of polymerizationPotential for monomer loss, emulsion formation, generates aqueous waste.[6][7]High risk of violent polymerization if overheated or not properly managed.[2][9]
Best For Controlled polymerizations, high-purity applications.Rapid purification where trace water is acceptable or can be removed.Highly experienced users requiring removal of both inhibitor and dimers.

Section 3: Troubleshooting Guide

Q: My polymerization is still slow or completely inhibited after purification. What went wrong?

  • Possible Cause 1: Exhausted Alumina Column. The alumina has a finite capacity for adsorbing the inhibitor. If you pass too much monomer through a small amount of alumina, the column will become saturated, and inhibited monomer will elute.

    • Solution: Use a fresh column with a sufficient amount of basic alumina for the volume of monomer being purified. As a rule of thumb, discard the alumina after a single use.

  • Possible Cause 2: Presence of Oxygen. While oxygen is required for the inhibitor to work, it is also a potent inhibitor of free-radical polymerization itself.[3]

    • Solution: After purification, ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization. This is typically done by purging with an inert gas like nitrogen or argon for 20-30 minutes.[3]

Q: The monomer polymerized in the column/distillation flask. How can I prevent this?

This is a serious safety hazard indicating a runaway reaction.

  • Cause (Column): Using neutral or acidic alumina, which can generate heat upon interaction with the monomer, or applying pressure, which can also generate heat.

    • Solution: Always use basic alumina. Allow the monomer to flow via gravity only. Cooling the collection flask in an ice bath helps to keep the purified monomer stable.

  • Cause (Distillation): Overheating the distillation pot, lack of a secondary inhibitor in the distillation flask, or distilling to dryness.

    • Solution: Distillation should only be performed under reduced pressure to keep the temperature low.[1] It is critical to add a secondary, less volatile inhibitor (like copper(I) oxide or copper shavings) to the distillation flask to prevent polymerization during heating.[1] Never distill the entire volume to dryness.

Q: My purified monomer appears cloudy or contains a white precipitate.

  • Cause: The cloudiness is likely due to the formation of insoluble poly(acrylic acid). This indicates that some polymerization has already occurred, either due to exposure to light, heat, or contaminants after purification.

    • Solution: Discard the monomer safely. Do not attempt to use it, as the presence of polymer can accelerate further polymerization. To prevent this, use the purified monomer immediately and protect it from light and heat sources.

Section 4: Verification of Inhibitor Removal (Self-Validating Protocol)

To ensure your protocol is effective, you must verify that the inhibitor has been removed. A simple and effective method for quantifying MEHQ is UV-Vis spectrophotometry.

Principle: MEHQ has a distinct UV absorbance profile. By measuring the absorbance of the monomer before and after purification and comparing it to a calibration curve, you can quantify the residual MEHQ concentration. A more complex but accurate method involves reacting MEHQ with sodium nitrite in an acidic medium to produce a yellow nitroso compound, which is then measured colorimetrically.[1]

Simplified UV-Vis Procedure:

  • Create a Calibration Curve: Prepare several standards of known MEHQ concentrations (e.g., 10, 50, 100, 200 ppm) in unpurified acrylic acid or a suitable UV-transparent solvent.

  • Measure Absorbance: Measure the UV absorbance of your standards at the wavelength of maximum absorbance (λ_max) for MEHQ. Plot absorbance vs. concentration.

  • Test Your Sample: Dilute your purified acrylic acid sample with the same solvent and measure its absorbance at the same wavelength.

  • Quantify: Use the calibration curve to determine the concentration of MEHQ in your purified sample. The concentration should be below the limit of detection for most controlled polymerization applications. For highly sensitive polymerizations, more advanced techniques like HPLC may be required.[6]

Mechanism of Inhibition by MEHQ

InhibitionMechanism cluster_initiation 1. Radical Formation cluster_inhibition 2. Inhibition by MEHQ cluster_outcome 3. Outcome R Monomer Radical (R●) ROO Peroxy Radical (ROO●) R->ROO + O₂ O2 Oxygen (O₂) MEHQ_O Stable MEHQ Radical (MEHQ-O●) ROO->MEHQ_O + MEHQ-OH ROOH Hydroperoxide (ROOH) ROO->ROOH H atom transfer MEHQ MEHQ-OH NoPoly Polymerization Terminated MEHQ_O->NoPoly

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(3-Boronophenyl)acrylic acid vs. 4-(3-Boronophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of drug development and bioconjugation, the rational selection of chemical linkers is paramount. These molecular bridges are not merely passive spacers but active modulators of a conjugate's stability, targeting specificity, and therapeutic efficacy. Phenylboronic acids have garnered significant attention for their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols—moieties abundant in biological structures like saccharides on cell surfaces.[1][2][3] This property has made them invaluable tools for creating targeted drug delivery systems and advanced biosensors.[1][4][5]

This guide provides a detailed comparative analysis of two constitutional isomers: 3-(3-Boronophenyl)acrylic acid and 4-(3-Boronophenyl)acrylic acid. While differing only in the substitution pattern on the phenyl ring, this subtle structural variance instigates significant differences in their electronic properties and, consequently, their chemical reactivity. Understanding these nuances is critical for researchers aiming to optimize the performance of their bioconjugates, whether for therapeutic delivery or diagnostic applications. We will dissect these differences through the lens of established chemical principles and provide a framework for their experimental validation.

The Decisive Role of Isomeric Position: Electronic and Structural Effects

The core of a boronic acid's reactivity lies in the Lewis acidity of its boron atom. The boron atom exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state. The sp² form is the active species for esterification with diols. The position of the electron-withdrawing acrylic acid group relative to the boronic acid moiety directly governs this equilibrium.

  • This compound (The meta Isomer): In this configuration, the acrylic acid substituent is in the meta position. Its electron-withdrawing influence on the boronic acid is primarily exerted through an inductive effect. This effect polarizes the sigma bonds of the phenyl ring, pulling electron density away from the boron atom, thereby increasing its Lewis acidity, albeit moderately.

  • 4-(3-Boronophenyl)acrylic acid (The para Isomer): With the acrylic acid group in the para position, its electron-withdrawing character is amplified through both an inductive effect and a more dominant resonance (mesomeric) effect. The conjugated π-system allows for the delocalization of electron density from the ring onto the carboxyl group, significantly reducing the electron density at the boron atom.

This enhanced electron withdrawal in the para isomer makes its boron center substantially more Lewis acidic than that of the meta isomer. A higher Lewis acidity translates to a lower acid dissociation constant (pKa) for the boronic acid. This is a critical parameter, as a lower pKa means a larger fraction of the boronic acid will be in the reactive, neutral sp² state at physiological pH (≈7.4), facilitating more efficient and stable boronate ester formation with target diols.

Comparative Reactivity: A Quantitative Perspective

The difference in Lewis acidity directly translates to measurable differences in reactivity. The pKa of the boronic acid and its binding affinity for a model diol are key experimental metrics used to quantify this. While direct pKa values for these specific acrylic acid derivatives are not readily published, data from their simpler carboxyl analogs provide a reliable proxy.

ParameterThis compound (meta)4-(3-Boronophenyl)acrylic acid (para)Scientific Rationale & Significance
Predicted pKa Higher (e.g., ~8.2 for 3-carboxyphenylboronic acid)[6][7][8]Lower (e.g., ~7.8 for 4-carboxyphenylboronic acid)[9]A lower pKa indicates a stronger acid. This facilitates the formation of stable boronate esters at physiological pH (7.4), enhancing binding under biological conditions.
Binding Affinity (Kd) with Diols Weaker (Higher Kd)Stronger (Lower Kd)The greater Lewis acidity of the para isomer leads to the formation of more stable boronate ester complexes, resulting in tighter binding to target molecules like cell-surface saccharides.
Reactivity in Coupling Reactions Moderately reactiveMore reactiveThe electron-deficient nature of the aryl ring in the para isomer can also accelerate reactions like the Suzuki-Miyaura cross-coupling, a common method for incorporating these moieties.[10][11]

Experimental Validation Protocol: A Self-Validating System

To empirically confirm the superior reactivity of the para isomer, a straightforward set of experiments can be performed. This protocol provides a robust method for determining both the pKa and the relative binding affinity.

Materials:

  • This compound[12][13]

  • 4-(3-Boronophenyl)acrylic acid[14][15]

  • Alizarin Red S (ARS) dye

  • A series of aqueous buffers (pH 5.0 - 10.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Experimental Workflow Diagram:

Caption: Experimental workflow for comparing boronic acid isomer reactivity.

Step-by-Step Methodology:

  • Part A: pKa Determination a. Prepare stock solutions of each isomer. b. In a 96-well plate, dilute a fixed amount of each stock solution into a series of buffers with precisely known pH values (e.g., in 0.5 pH unit increments from 5.0 to 10.0). c. Measure the UV absorbance spectrum for each well. d. Identify a wavelength where the absorbance changes significantly between the protonated and deprotonated forms. e. Plot the absorbance at this wavelength against pH. The resulting data should form a sigmoidal curve. f. The pKa is the pH value at the inflection point of this curve, representing 50% dissociation.

  • Part B: Binding Affinity with Alizarin Red S (ARS) a. Prepare a working solution of ARS in PBS (pH 7.4). b. Prepare serial dilutions of each boronic acid isomer in PBS (pH 7.4). c. In a 96-well plate, mix the ARS solution with each dilution of the boronic acid isomers. Include a control of ARS alone. d. Allow the plate to incubate at room temperature for 30 minutes for the binding to reach equilibrium. e. Measure the absorbance spectrum, noting the decrease in the free ARS peak and the appearance of the boronate ester complex peak. f. Plot the change in absorbance against the concentration of the boronic acid isomer. g. Fit this binding isotherm to a suitable model to calculate the dissociation constant (Kd). A lower Kd value signifies stronger binding.

This experimental design is self-validating; the expected lower pKa for the para isomer in Part A should directly correlate with the lower Kd (stronger binding) observed in Part B.

Implications and Strategic Selection in Drug Development

The choice between these isomers is a strategic one, dictated by the intended application.

Logical Flow for Linker Application:

G cluster_goal Therapeutic Goal cluster_choice Linker Choice cluster_outcome Predicted Outcome Goal Target Cancer Cells (Overexpressing Sialic Acid) Choice4 4-(3-Boronophenyl)acrylic acid Lower pKa Stronger Diol Binding Goal->Choice4 Requires high affinity & stability Choice3 This compound Higher pKa Weaker Diol Binding Goal->Choice3 Outcome4 Stable Conjugate Formation at pH 7.4 Choice4->Outcome4 Outcome3 Inefficient/Labile Conjugate Formation at pH 7.4 Choice3->Outcome3

Caption: Decision logic for selecting the optimal boronic acid linker.

  • 4-(3-Boronophenyl)acrylic acid: The High-Affinity Standard. Its superior reactivity and ability to form stable bonds at physiological pH make it the linker of choice for applications requiring robust and specific targeting. This is especially true for targeting cell-surface glycans like sialic acids, which are frequently overexpressed on cancer cells.[2] The stronger bond ensures the therapeutic payload remains attached during circulation, minimizing off-target toxicity and maximizing delivery to the intended site.

  • This compound: A Tool for Controlled Release. While less suitable for high-affinity targeting, the weaker binding of the meta isomer can be exploited. Its greater propensity to dissociate from diols could be advantageous in designing stimuli-responsive systems. For example, a drug conjugate designed to release its payload in a slightly acidic tumor microenvironment might benefit from the more labile boronate ester formed by this isomer.

Final Recommendation

For the majority of applications in targeted drug delivery and bioconjugation that rely on stable interactions with biological diols, 4-(3-Boronophenyl)acrylic acid is the superior choice . Its para-substitution pattern confers a lower pKa and higher Lewis acidity, leading to more efficient and stable boronate ester formation under physiological conditions. The meta isomer, this compound, should be considered a specialized tool for niche applications where reversible binding or triggered release is the primary design objective. A thorough understanding of the fundamental electronic differences between these isomers empowers researchers to make informed, rational decisions in the design of more effective and sophisticated chemical biology tools and therapeutics.

References

  • ChemScene. (E)-3-(4-Boronophenyl)acrylic acid. CS-0060215.
  • Degruyter. (2018).
  • Sigma-Aldrich. (E)-3-(3-boronophenyl)acrylic acid. 843662-48-6.
  • SpringerLink. (2024).
  • MDPI. (2012).
  • MDPI. (2019).
  • Journal of Nanostructures. (2022). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Royal Society of Chemistry. (2014). Phenylboronic acid-containing block copolymers: synthesis, self-assembly, and application for intracellular delivery of proteins.
  • BLD Pharm. This compound. 216144-91-1.
  • AiFChem. (E)-3-(4-Boronophenyl)acrylic acid. 159896-15-8.
  • ResearchGate. (2023).
  • PubChem. 4-Carboxyphenylboronic Acid. CID 312183.
  • Sigma-Aldrich. 3-Carboxyphenylboronic acid. 25487-66-5.
  • ChemicalBook. 3-Carboxyphenylboronic acid. 25487-66-5.
  • PubChem. 3-Carboxyphenylboronic acid. CID 2733957.

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A Senior Application Scientist's Guide to the Catalytic Activity of Phenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, phenylboronic acids and their derivatives stand as indispensable reagents, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions. However, their utility extends far beyond this, into a diverse array of catalytic transformations. The subtle yet profound impact of substituents on the phenyl ring can dramatically alter the catalytic efficacy of these molecules. This guide offers an in-depth comparison of the catalytic activity of representative phenylboronic acid derivatives, moving beyond a simple cataloging of reactions to elucidate the underlying principles that govern their reactivity. We will explore their performance in three key catalytic processes: the Suzuki-Miyaura cross-coupling, the Chan-Lam coupling, and oxidation reactions.

The Influence of Substitution: A Tale of Electronics and Sterics

The catalytic prowess of a phenylboronic acid derivative is fundamentally dictated by the electronic and steric nature of the substituents on its aromatic ring. These factors directly influence the Lewis acidity of the boron center, the stability of key intermediates, and the kinetics of the catalytic cycle.[1] To illustrate these effects, we will compare the performance of four representative phenylboronic acid derivatives:

  • Phenylboronic Acid (PBA): The unsubstituted parent compound, our baseline for comparison.

  • 4-Methoxyphenylboronic Acid (4-MeO-PBA): Bearing an electron-donating group (EDG), which is expected to increase electron density on the boron atom.

  • 4-(Trifluoromethyl)phenylboronic Acid (4-CF3-PBA): Featuring a strong electron-withdrawing group (EWG), which decreases electron density on the boron atom.

  • 2-Methylphenylboronic Acid (2-Me-PBA): Introducing steric hindrance in proximity to the boronic acid moiety.

I. The Suzuki-Miyaura Cross-Coupling Reaction: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, is a cornerstone of biaryl synthesis.[2] The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. The phenylboronic acid derivative plays a crucial role in the transmetalation step, where the aryl group is transferred from boron to the palladium center.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic and steric properties of the phenylboronic acid derivative significantly impact the transmetalation step. A more Lewis acidic boronic acid can facilitate the formation of the boronate species, which is generally considered the active nucleophile in the transmetalation step.

Suzuki_Miyaura_Cycle

Comparative Performance

The following table summarizes the expected and reported performance of our selected phenylboronic acid derivatives in a model Suzuki-Miyaura coupling reaction.

Phenylboronic Acid DerivativeSubstituent EffectExpected ReactivityRepresentative Yield (%)Reference
Phenylboronic AcidNeutralBaseline~95[3]
4-Methoxyphenylboronic AcidElectron-DonatingIncreased reactivity>95[4]
4-(Trifluoromethyl)phenylboronic AcidElectron-WithdrawingDecreased reactivity~80-90[5][6]
2-Methylphenylboronic AcidSteric HindranceDecreased reactivity~70-85[7]

Yields are representative and can vary significantly with reaction conditions.

Expertise & Experience: The higher reactivity of 4-methoxyphenylboronic acid can be attributed to the electron-donating methoxy group, which increases the nucleophilicity of the aryl group, thereby accelerating the transmetalation step.[8] Conversely, the electron-withdrawing trifluoromethyl group in 4-(trifluoromethyl)phenylboronic acid decreases the electron density of the aromatic ring, slowing down the transmetalation process.[5] For 2-methylphenylboronic acid, the ortho-methyl group introduces steric hindrance, which can impede the approach of the boronic acid to the palladium center, thus reducing the reaction rate and overall yield.[5]

II. The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of C-N and C-O bonds, offering a valuable alternative to traditional methods like the Buchwald-Hartwig amination.[9] This copper-catalyzed reaction couples an arylboronic acid with an amine or an alcohol.

Mechanistic Considerations

The mechanism of the Chan-Lam coupling is complex and still a subject of research, but it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.[10] The phenylboronic acid first transmetalates its aryl group to the copper center. The resulting copper-aryl intermediate then undergoes reductive elimination with the amine or alcohol to form the desired product.

Chan_Lam_Cycle

Comparative Performance
Phenylboronic Acid DerivativeSubstituent EffectExpected ReactivityRepresentative Yield (%)Reference
Phenylboronic AcidNeutralBaseline~85-95[11]
4-Methoxyphenylboronic AcidElectron-DonatingIncreased reactivity>90[12]
4-(Trifluoromethyl)phenylboronic AcidElectron-WithdrawingDecreased reactivity~70-85[13]
2-Methylphenylboronic AcidSteric HindranceDecreased reactivity~60-80[14]

Yields are representative and can vary significantly with reaction conditions.

Expertise & Experience: In the Chan-Lam coupling, electron-rich phenylboronic acids, such as the 4-methoxy derivative, generally exhibit higher reactivity.[12] This is likely due to the enhanced nucleophilicity of the aryl ring, which facilitates the transmetalation to the copper center. Conversely, electron-deficient phenylboronic acids show diminished reactivity.[13] Steric hindrance from ortho-substituents, as in 2-methylphenylboronic acid, can significantly reduce the reaction efficiency by impeding the approach of the boronic acid to the copper catalyst.[14]

III. Catalytic Oxidation: The Transformation to Phenols

Phenylboronic acids can be readily oxidized to the corresponding phenols, a transformation of significant synthetic utility. This reaction can be achieved using various oxidants, and in some cases, can be performed catalytically.

Mechanistic Considerations

The oxidation of a phenylboronic acid typically involves the nucleophilic attack of an oxidant (e.g., hydroperoxide) on the boron atom to form a boronate intermediate. This is followed by a 1,2-migratory insertion of the aryl group from the boron to the oxygen atom, which is often the rate-determining step. Subsequent hydrolysis yields the phenol and boric acid.

Oxidation_Mechanism

Comparative Performance
Phenylboronic Acid DerivativeSubstituent EffectExpected ReactivityRepresentative Yield (%)Reference
Phenylboronic AcidNeutralBaseline>90[15]
4-Methoxyphenylboronic AcidElectron-DonatingIncreased reactivity>95[15]
4-(Trifluoromethyl)phenylboronic AcidElectron-WithdrawingDecreased reactivity~85-95[15]
2-Methylphenylboronic AcidSteric HindranceSlightly decreased reactivity~85-95[15]

Yields are representative and can vary significantly with reaction conditions.

Expertise & Experience: The rate of oxidation is influenced by the electronic properties of the aryl group. Electron-donating groups, like the methoxy group in 4-methoxyphenylboronic acid, can stabilize the transition state of the 1,2-migratory insertion, thus accelerating the reaction.[15] Conversely, electron-withdrawing groups can retard this step. Steric hindrance from an ortho-substituent appears to have a less pronounced effect on the oxidation reaction compared to cross-coupling reactions, though it can still slightly diminish the reaction rate.

Experimental Protocols: A Framework for Comparison

To ensure a rigorous and objective comparison of the catalytic activity of different phenylboronic acid derivatives, it is crucial to employ standardized experimental protocols. The following are general procedures that can be adapted for this purpose.

Experimental_Workflow

General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), the phenylboronic acid derivative (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Reaction: Stir the mixture vigorously and heat to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the desired biaryl.

General Procedure for Chan-Lam Coupling
  • Reaction Setup: In a vial open to the air, combine the amine or alcohol (1.0 mmol), the phenylboronic acid derivative (1.5 mmol), the copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a suitable base (e.g., pyridine or triethylamine, 2.0 mmol) in a solvent such as dichloromethane or methanol.[16]

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Procedure for Oxidation to Phenols
  • Reaction Setup: In a round-bottom flask, dissolve the phenylboronic acid derivative (1.0 mmol) in a suitable solvent (e.g., a mixture of THF and water).

  • Oxidant Addition: Add the oxidant (e.g., hydrogen peroxide or Oxone®) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).[15]

  • Reaction: Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Work-up: Quench the reaction with a suitable reducing agent (e.g., sodium sulfite solution). Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry, and concentrate. Purify the crude phenol by column chromatography.

Conclusion

The catalytic activity of phenylboronic acid derivatives is a nuanced interplay of electronic and steric effects. Electron-donating groups generally enhance reactivity in Suzuki-Miyaura, Chan-Lam, and oxidation reactions, while electron-withdrawing groups tend to have the opposite effect. Steric hindrance, particularly from ortho-substituents, can significantly impede the efficiency of cross-coupling reactions. A thorough understanding of these principles empowers researchers to make informed decisions in the selection of reagents and the design of synthetic strategies, ultimately leading to more efficient and successful outcomes in the laboratory.

References

  • Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism. ACS Catalysis. [Link]

  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives. National Institutes of Health. [Link]

  • Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Chan–Lam coupling. Wikipedia. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. ScienceDirect. [Link]

  • Suzuki-Miyaura Coupling. Organic Synthesis. [Link]

  • Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Royal Society of Chemistry. [Link]

  • Chan-Lam Coupling. Organic Chemistry Portal. [Link]

  • Chan-Lam cross-coupling reaction based on the Cu2S/TMEDA system. ResearchGate. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. National Institutes of Health. [Link]

  • Hydroxylation of phenylboronic acid reaction. ResearchGate. [Link]

  • Mechanistic Insights and Kinetic Analysis for the Oxidative Hydroxylation of Arylboronic Acids by Visible Light Photoredox Catalysis: A Metal-Free Alternative. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Kinetics of the coupling of 4‐methoxyphenylboronic acid with... ResearchGate. [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI. [Link]

  • Reagents and conditions: (a) variously substituted phenylboronic acid,... ResearchGate. [Link]

  • Comparison of catalytic efficiency in arylboric acid oxidation across different catalysts. ResearchGate. [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. American Chemical Society. [Link]

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. [Link]

  • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. [Link]

  • New and Surprising Experimental Results from the Oxidation of Sulfinic and Sulfonic Acids. ResearchGate. [Link]

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A Comparative Guide to Next-Generation Glucose Sensing: Evaluating Alternatives to 3-(3-Boronophenyl)acrylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of emerging and established alternatives to 3-(3-Boronophenyl)acrylic acid (3-BPAA) for glucose sensing. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple listings to offer a causal analysis of different sensing modalities, supported by experimental data and validated protocols. Our objective is to equip you with the necessary insights to select and validate the optimal glucose sensing strategy for your specific research or clinical application.

Introduction: The Need to Move Beyond the Benchmark

The precise and continuous monitoring of glucose is a cornerstone of diabetes management and a critical parameter in numerous biomedical research fields. For years, synthetic chemosensors, particularly those based on boronic acids, have been a major focus of non-enzymatic sensing research. This compound (3-BPAA) serves as a classic benchmark in this area. Its ability to reversibly bind with the cis-diol groups of glucose allows for the creation of sensors that, in principle, can offer long-term, continuous monitoring without the inherent stability issues of biological enzymes.[1][2]

However, 3-BPAA and similar simple monoboronic acids suffer from critical limitations that have hindered their widespread practical application:

  • Suboptimal pKa: The pKa of many phenylboronic acids is significantly higher than physiological pH (~7.4).[3] This means that only a small fraction of the boronic acid is in the active anionic tetrahedral state required for stable diol binding, leading to poor sensitivity in relevant biological media.

  • Lack of Selectivity: Monoboronic acids exhibit a higher affinity for other saccharides, such as fructose, which can cause significant interference and inaccurate glucose readings.[2]

These challenges necessitate a critical evaluation of superior alternatives. This guide will compare advanced boronic acid derivatives, established enzymatic methods, and novel non-enzymatic platforms, providing a clear framework for performance, application, and validation.

The Mechanism of Boronic Acid-Based Sensing

At its core, this sensing modality relies on a reversible covalent interaction between a boronic acid and a diol. In an aqueous environment, the boron atom exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The anionic form is the active species that binds to diols. Glucose binding lowers the apparent pKa of the boronic acid, shifting the equilibrium and providing a mechanism for signal transduction.[4][5]

G cluster_0 Aqueous Equilibrium (pH Dependent) cluster_1 Glucose Binding Trigonal Boronic Acid R-B(OH)₂ Tetrahedral Boronate R-B(OH)₃⁻ Trigonal Boronic Acid->Tetrahedral Boronate + OH⁻ Tetrahedral Boronate->Trigonal Boronic Acid - OH⁻ Active Form Tetrahedral Boronate R-B(OH)₃⁻ Glucose Glucose (Diol) Complex Boronate-Glucose Ester Complex Active FormGlucose Active FormGlucose Active FormGlucose->Complex Reversible Covalent Bond

Caption: Boronic acid equilibrium and glucose binding mechanism.

A Comparative Analysis of Glucose Sensing Modalities

The field has diversified into several distinct approaches, each with a unique profile of advantages and disadvantages.

Advanced Boronic Acid Derivatives

To overcome the selectivity issues of 3-BPAA, researchers have engineered molecules with multiple boronic acid moieties. Diboronic acids (DBAs) are designed to create a molecular "cleft" with a specific size and geometry that preferentially binds glucose over other sugars.[1][2] This structural constraint allows for a "chelate effect," where the two boronic acid groups cooperatively bind to different diol pairs on the same glucose molecule, dramatically increasing the binding affinity and selectivity for glucose.[2]

  • Expert Insight: The key to a successful DBA sensor is the linker connecting the two boronic acid groups. The linker's rigidity and length dictate the geometry of the binding pocket, making it the primary determinant of glucose selectivity.

Enzymatic Sensors (The Gold Standard)

Commercially dominant glucose sensors are overwhelmingly enzymatic, relying on the high specificity of the Glucose Oxidase (GOx) enzyme.[6][7] The sensing principle is based on the GOx-catalyzed oxidation of glucose.

Mechanism: Glucose + O₂ --(Glucose Oxidase)--> Gluconic Acid + H₂O₂

The concentration of glucose is determined by electrochemically measuring either the consumption of oxygen or, more commonly, the production of hydrogen peroxide (H₂O₂).[8][9]

G cluster_0 Enzymatic Reaction cluster_1 Cofactor Regeneration & Signal Generation cluster_2 Electrochemical Detection Glucose β-D-Glucose Products Gluconic Acid + GOx-FADH₂ [Reduced] Glucose->Products GOx Catalysis GOx_FAD Glucose Oxidase (GOx) [Oxidized FAD cofactor] GOx_FADH2_input GOx-FADH₂ [Reduced] O2 Oxygen (O₂) H2O2 Hydrogen Peroxide (H₂O₂) (Signal Molecule) H2O2_input H₂O₂ GOx_FAD_output GOx-FAD [Oxidized] GOx_FADH2_input->GOx_FAD_output O₂ Signal Current (Signal) ∝ [Glucose] H2O2_input->Signal Oxidation at Electrode Electrode Electrode Surface (Applied Potential)

Caption: Workflow of a first-generation enzymatic glucose sensor.

  • Strengths: Unmatched selectivity and high sensitivity for glucose.[6][10]

  • Limitations: The enzyme's stability is susceptible to temperature, pH, and chemical inhibitors.[6][8] The reliance on oxygen can be a limiting factor in certain biological environments, and the finite lifespan of the enzyme makes single-use test strips necessary, increasing long-term costs.[8][11]

Non-Enzymatic Electrochemical Sensors

This class of sensors eliminates the unstable biological enzyme and instead uses nanomaterials to directly catalyze the electro-oxidation of glucose on an electrode surface.[12][13]

  • Materials: Common catalysts include noble metals (Au, Pt), non-noble transition metals and their oxides (Ni, Cu, Co), and carbon-based nanomaterials like graphene and carbon nanotubes.[11][12][14][15]

  • Expert Insight: The high surface-area-to-volume ratio of nanomaterials provides a greater number of active sites for glucose oxidation, which is key to achieving high sensitivity.[12] The choice of metal is critical; for instance, Ni and Cu-based materials are highly active but typically require a highly alkaline environment to function effectively, which can be a limitation for physiological sensing.[11][12]

  • Strengths: Superior stability, longer operational lifespan, and lower manufacturing cost compared to enzymatic sensors.[6][16]

  • Limitations: Generally suffer from lower selectivity.[6] Other electroactive species commonly found in biological fluids (e.g., ascorbic acid, uric acid, dopamine) can also be oxidized at the electrode, causing significant interference.[11]

Advanced Biomimetic and Synthetic Alternatives
  • Molecularly Imprinted Polymers (MIPs): Often called "plastic antibodies," MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional group orientation to the target molecule (glucose).[16][17] They are created by polymerizing functional monomers around a glucose "template" molecule, which is later removed, leaving a specific recognition cavity.

    • Strengths: Combine the recognition specificity of biological receptors with the robustness and stability of synthetic polymers.[16][17] They are a promising solution to the stability issues of enzymes.

    • Limitations: Achieving uniform and accessible binding sites can be challenging. Complete removal of the template molecule is crucial and can be difficult, potentially leading to signal drift.

  • Aptamer-Based Sensors (Aptasensors): Aptamers are short, single-stranded DNA or RNA oligonucleotides selected for their ability to fold into unique 3D structures that bind to specific targets with high affinity and specificity.[18] Upon binding to glucose, the aptamer undergoes a conformational change, which can be transduced into an optical or electrochemical signal.[19][20]

    • Strengths: High stability over a wide range of temperatures and pH, low cost of synthesis, and ease of chemical modification.[18]

    • Limitations: While promising, aptasensors for small molecules like glucose are still an emerging technology facing challenges in achieving the sensitivity required for clinical applications in complex matrices.

Quantitative Performance Comparison

The table below summarizes key performance metrics for various glucose sensing technologies based on data reported in the literature. These values should be considered representative, as performance can vary significantly with specific material synthesis and sensor fabrication methods.

Sensing Modality Recognition Element Typical Limit of Detection (LOD) Linear Range Key Advantages Key Limitations References
Monoboronic Acid 3-BPAA & DerivativesµM to mM rangeVariesSimple chemistry, Reversible bindingPoor selectivity, pKa mismatch[2][3]
Diboronic Acid DBA DerivativesµM rangeVariesImproved glucose selectivityMore complex synthesis[1][2]
Enzymatic Glucose Oxidase (GOx)~0.29 µM - 50 µM1 µM - 30 mMHigh specificity & sensitivityEnzyme instability, O₂ dependence[8][10][21]
Non-Enzymatic Co₃O₄ Nanostructures~0.8 µM0.5 - 5.0 mMHigh stability, Low costLower selectivity, Interference[14]
Non-Enzymatic Ni-based Nanomaterials~0.127 µM0.25 µM - 5 mMHigh sensitivity, StabilityInterference, Requires alkaline pH[14]
MIP-based Synthetic Polymer~0.11 µM1 µM - 1 mMExcellent stability, Low costComplex fabrication, Template bleed[22][23]
Aptamer-based DNA/RNA Aptamer~14 µM0.1 - 30 mMHigh stability, Easy synthesisEmerging tech, Matrix effects[24]

Experimental Protocol: Validation of Sensor Selectivity

A critical step in sensor development is to validate its selectivity against common physiological interferents. This protocol describes a standard amperometric method for this purpose.

Objective: To determine if a novel electrochemical glucose sensor responds specifically to glucose in the presence of common electroactive interfering species.

Materials:

  • Three-electrode system (Working, Reference, Counter electrodes).[12]

  • Potentiostat.

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Stock solutions (e.g., 1 M) of: D-Glucose, Ascorbic Acid (AA), Uric Acid (UA), Fructose, Dopamine (DA).

  • Stir plate and stir bar.

Methodology:

  • System Stabilization:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of PBS (e.g., 10 mL).

    • Apply the optimal working potential (determined previously through cyclic voltammetry) and allow the background current to stabilize to a steady state. This ensures that any initial capacitive currents have decayed.

  • Baseline Glucose Response:

    • While stirring, inject a small volume of the glucose stock solution to achieve a physiologically relevant concentration (e.g., 5 mM).

    • Record the amperometric response (current vs. time) until a new, stable plateau is reached. This is your primary glucose signal (I_glucose).

  • Interference Test (Sequential Addition):

    • Into the same solution, sequentially inject stock solutions of the interfering species to achieve their maximum physiological concentrations (e.g., Ascorbic Acid: ~0.1 mM, Uric Acid: ~0.4 mM, Fructose: ~0.1 mM).[14][25]

    • Causality: We add interferents after glucose to see if they produce an additional, erroneous signal on top of the true glucose reading.

    • Allow the current to stabilize after each addition. Record the final current (I_final).

  • Data Analysis:

    • A highly selective sensor should show no significant change in current upon the addition of interferents.

    • Calculate the interference effect as a percentage: ((I_final - I_glucose) / I_glucose) * 100%.

    • Trustworthiness: A sensor is generally considered selective if the current response from the interferents is less than 5% of the response from glucose.[8]

G start Start: Assemble 3-Electrode System in PBS (pH 7.4) stabilize Apply Working Potential Record until current stabilizes start->stabilize add_glucose Inject Glucose Stock (e.g., to 5 mM) stabilize->add_glucose record_glucose Record Amperometric Response until Plateau (I_glucose) add_glucose->record_glucose add_interferent1 Inject Interferent 1 (e.g., Ascorbic Acid) record_glucose->add_interferent1 record_interferent1 Record Response until Plateau add_interferent1->record_interferent1 add_interferent2 Inject Interferent 2 (e.g., Uric Acid) record_interferent1->add_interferent2 record_interferent2 Record Response until Plateau (I_final) add_interferent2->record_interferent2 analyze Analyze Data: Calculate Interference Effect record_interferent2->analyze end End: Determine Selectivity analyze->end

Caption: Experimental workflow for testing sensor selectivity.

Decision Framework: Selecting the Appropriate Technology

The choice of a glucose sensing technology is fundamentally application-driven. A sensor designed for single-use, point-of-care testing has vastly different requirements than one intended for a long-term, implantable continuous glucose monitor (CGM). The following framework can guide your selection process.

G decision decision result result start Application Need d1 Continuous In Vivo Monitoring? start->d1 d2 Highest Selectivity Required? d1->d2 Yes r5 Single-Use Point-of-Care Test d1->r5 No r1 Advanced Boronic Acids (DBAs) d2->r1 No r2 Enzymatic (GOx) d2->r2 Yes d3 Cost & Stability Primary Concern? d3->r2 No r3 Non-Enzymatic Electrochemical d3->r3 Yes r4 MIPs or Aptasensors (High Stability) r3->r4 Need Higher Selectivity? r5->d3

Caption: Decision framework for selecting a glucose sensing technology.

Conclusion and Future Outlook

While this compound has been a valuable research tool, the demands of modern glucose sensing for clinical and research applications require technologies with superior performance.

  • Enzymatic sensors remain the gold standard for point-of-care testing due to their unparalleled selectivity.

  • Non-enzymatic electrochemical sensors offer the most promising path toward low-cost, stable, and mass-producible sensors, provided the challenge of selectivity can be overcome through advanced nanomaterial engineering.

  • Advanced boronic acids and biomimetic systems like MIPs and aptamers represent the frontier of continuous, long-term monitoring, aiming to merge the stability of synthetic systems with the specificity of biological recognition.

The future of glucose sensing will likely involve multi-modal systems and the integration of these advanced materials into wearable or implantable devices. A thorough understanding of the fundamental trade-offs between selectivity, stability, and cost is essential for driving the next wave of innovation in this critical field.

References

A complete list of all sources cited within this guide.

  • Patsnap Synapse. (2025).
  • MDPI. (n.d.). Recent Advances in Non-Enzymatic Glucose Sensors Based on Nanomaterials. [Link]

  • MDPI. (n.d.). Recent Advances in Molecularly Imprinted Polymers for Glucose Monitoring: From Fundamental Research to Commercial Application. [Link]

  • PubMed. (2025). Molecularly imprinted polymer-based biosensor for detection of salivary glucose in diabetes. [Link]

  • MDPI. (n.d.). Enzyme-Free Monitoring of Glucose Using Molecularly Imprinted Polymers and Gold Nanoparticles. [Link]

  • Taylor & Francis Online. (n.d.). Detection of Body Blood Glucose Index Based on Nano-material-Coupled Aptamer Sensor. [Link]

  • SpringerLink. (n.d.). Developing an impedimetric glucose sensor using multi-layer molecularly imprinting technique. [Link]

  • Maastricht University. (2023). Recent Advances in Molecularly Imprinted Polymers for Glucose Monitoring: From Fundamental Research to Commercial Application. [Link]

  • PMC - NIH. (n.d.). Recent Advances in Non-Enzymatic Glucose Sensors Based on Metal and Metal Oxide Nanostructures for Diabetes Management- A Review. [Link]

  • Google. (n.d.).
  • PMC - NIH. (n.d.). Glucose biosensors in clinical practice: principles, limits and perspectives of currently used devices. [Link]

  • NIH. (n.d.). Recent Advances in Enzymatic and Non-Enzymatic Electrochemical Glucose Sensing. [Link]

  • PubMed. (2023). Aptamer-based Biosensors: Promising Sensing Technology for Diabetes Diagnosis in Biological Fluids. [Link]

  • Google. (n.d.).
  • MDPI. (2018). Fluorescent Nanobiosensors for Sensing Glucose. [Link]

  • Google. (n.d.). Nanomaterial-based electrochemical sensors for detection of glucose and insulin.
  • Taylor & Francis Online. (2019). Glucose Sensing by Fluorescent Nanomaterials. [Link]

  • PubMed. (2019). Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer. [Link]

  • PMC - NIH. (n.d.). Trends in Nanomaterial-Based Non-Invasive Diabetes Sensing Technologies. [Link]

  • PubMed. (2024). Simultaneous and Rapid Detection of Glucose and Insulin: Coupling Enzymatic and Aptamer-Based Assays. [Link]

  • PubMed. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

  • PMC - NIH. (n.d.). Fluorescence Intensity- and Lifetime-Based Glucose Sensing Using Glucose/Galactose-Binding Protein. [Link]

  • ResearchGate. (n.d.). Mechanisms of enzymatic and non-enzymatic glucose sensors. [Link]

  • Google. (n.d.). Modern approach of nanotech and fluorescent technology to glucose biosensor: A review.
  • MDPI. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

  • Semantic Scholar. (n.d.). Recent Progress in Diboronic-Acid-Based Glucose Sensors. [Link]

  • PMC - NIH. (n.d.). Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. [Link]

  • PMC - NIH. (n.d.). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. [Link]

  • ACS Publications. (2024). SERS-Based Aptamer Sensing Strategy for Diabetes Biomarker Detection. [Link]

  • Journal of Innovative Optical Health Sciences. (n.d.). Blood glucose sensors and recent advances: A review. [Link]

  • Frontiers. (n.d.). Recent advances in glucose monitoring utilizing oxidase electrochemical biosensors integrating carbon-based nanomaterials and smart enzyme design. [Link]

  • ResearchGate. (2025). Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer | Request PDF. [Link]

  • Google. (n.d.). Glucose Biosensors: 40 Years of Advances and Challenges.
  • ResearchGate. (n.d.). Glucose sensing with glucose aptamer sensor delivered via.... [Link]

  • Books. (n.d.). CHAPTER 3: Blood‐Glucose Biosensors, Development and Challenges. [Link]

  • American Diabetes Association. (2004). The Need for Separate Performance Goals for Glucose Sensors in the Hypoglycemic, Normoglycemic, and Hyperglycemic Ranges. [Link]

  • ResearchGate. (n.d.). Specificity and selectivity of the glucose sensor were determined in.... [Link]

  • MDPI. (n.d.). Design Key Points of High-Performance Diffuse Reflectance Optical Sensors for Non-Invasive Blood Glucose Measurement. [Link]

  • PMC - NIH. (2018). Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers. [Link]

  • MDPI. (n.d.). The Evolving Role of Continuous Glucose Monitoring in Hospital Settings: Bridging the Analytical and Clinical Needs. [Link]

  • MDPI. (n.d.). Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. [Link]

  • SpringerLink. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. [Link]

  • University of Bath. (2022). Novel Chemical Glucose Sensing Method based on Boronic acids and Graphene Foam. [Link]

  • ResearchGate. (2025). Hydrogel-Based Glucose Sensors: Effects of Phenylboronic Acid Chemical Structure on Response | Request PDF. [Link]

  • MDPI. (n.d.). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. [Link]

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A Comparative Guide to the Validation of 3-(3-Boronophenyl)acrylic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(3-Boronophenyl)acrylic acid is a pivotal building block in medicinal chemistry and materials science. Its utility is directly contingent on its purity, as contaminants can lead to unpredictable reaction outcomes and compromise the integrity of final products. This guide provides a comprehensive comparison of analytical methodologies for purity assessment, establishing High-Performance Liquid Chromatography (HPLC) as the benchmark. We delve into the nuanced challenges of boronic acid analysis, present a detailed, step-by-step protocol for developing and validating a robust, stability-indicating HPLC method in accordance with ICH Q2(R1) guidelines, and furnish illustrative experimental data to ground the principles in practice. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to ensuring the highest standards of chemical purity.

The Imperative of Purity in this compound

This compound serves as a critical intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials. The boronic acid moiety is particularly susceptible to various degradation pathways, including oxidation and protodeboronation, which can generate significant impurities.[1][2] The presence of these impurities, even at trace levels, can have profound consequences, ranging from altered reaction kinetics in synthetic schemes to potential toxicity in drug development. Therefore, a rigorously validated analytical method to confirm purity is not merely a quality control checkpoint but a fundamental requirement for reliable and reproducible scientific outcomes.

HPLC as the Gold Standard: A Comparative Analysis

While several analytical techniques can be employed for purity determination, HPLC offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy for non-volatile molecules like this compound.

Why HPLC?

High-Performance Liquid Chromatography (HPLC) is the preferred method for several reasons:

  • Specificity: HPLC excels at separating the target analyte from structurally similar impurities and degradation products.

  • Quantification: With appropriate detection (e.g., UV-Vis), HPLC provides precise and accurate quantification of the main component and its impurities.

  • Versatility: A wide range of stationary phases (columns) and mobile phases can be used to optimize the separation for various boronic acids.[3]

Comparison with Alternative Methods

Other methods, while useful, have limitations for this specific application.

Method Principle Advantages Limitations for this compound
HPLC-UV Differential partitioning between a mobile and stationary phase.High resolution, quantitative, versatile.Requires a chromophore for UV detection.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides structural information.Lower sensitivity, difficult to quantify minor impurities.
GC-MS Separation of volatile compounds followed by mass detection.High sensitivity and specificity.Not suitable for non-volatile compounds; derivatization is often required.[4]
Titration Reaction with a standard solution.Simple, inexpensive.Non-specific; impurities may also react, leading to inaccurate results.[5]
LC-MS HPLC separation coupled with mass spectrometry detection.Very high sensitivity and specificity.More complex instrumentation and method development.[4][6]
Unique Challenges in Boronic Acid Analysis

The analysis of boronic acids by HPLC is not without its challenges. These compounds can be susceptible to on-column degradation, particularly hydrolysis of boronate esters if they are present as impurities or derivatives.[7][8][9] Furthermore, their inherent instability can lead to the formation of boroxines (cyclic trimers) or oxidative degradation products, complicating chromatographic analysis.[2][10][11][12] Method development must therefore focus on conditions that preserve the integrity of the analyte throughout the analytical process.

Developing a Robust HPLC Method

The development of a reliable HPLC method is a systematic process aimed at achieving optimal separation and quantification.

Step-by-Step Method Development Protocol

Objective: To establish a stability-indicating reversed-phase HPLC (RP-HPLC) method capable of separating this compound from its potential impurities.

  • Column Selection:

    • Choice: A C18 stationary phase (e.g., 150 x 4.6 mm, 5 µm) is a suitable starting point due to its hydrophobicity, which provides good retention for the aromatic ring of the analyte.

    • Rationale: The C18 phase offers a balance of retention and efficiency for a broad range of organic molecules.

  • Mobile Phase Optimization:

    • Aqueous Phase (A): 0.1% Formic Acid in Water.

    • Organic Phase (B): Acetonitrile.

    • Rationale: The acidic mobile phase suppresses the ionization of both the boronic acid and carboxylic acid moieties, leading to improved peak shape and retention on a reversed-phase column. Acetonitrile is a common organic modifier that provides good elution strength.

  • Gradient Elution:

    • Profile: A linear gradient from a low to a high percentage of organic phase (e.g., 10% to 90% Acetonitrile over 15 minutes) is employed to elute compounds with a wide range of polarities.

    • Rationale: This ensures that both the main analyte and any potential impurities, which may have different polarities, are effectively separated and eluted from the column.

  • Detector Wavelength Selection:

    • Wavelength: 210 nm and 254 nm.

    • Rationale: The acrylic acid moiety and the phenyl ring are expected to have strong UV absorbance at these wavelengths, providing good sensitivity for the analyte and related impurities.[13][14] A diode array detector (DAD) is recommended to assess peak purity.

  • Other Parameters:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

Workflow for HPLC Method Development

The logical progression of method development is crucial for an efficient and effective outcome.

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Column_Selection Column & Stationary Phase Selection Mobile_Phase_Screening Mobile Phase Screening (pH, Organic) Column_Selection->Mobile_Phase_Screening Initial Tests Gradient_Optimization Gradient Profile Optimization Mobile_Phase_Screening->Gradient_Optimization Select Best System Parameter_Tuning Flow Rate & Temp. Tuning Gradient_Optimization->Parameter_Tuning Refine Separation Wavelength_Selection Detector Wavelength Selection Parameter_Tuning->Wavelength_Selection Finalize Conditions Final_Method Final Validated Method Wavelength_Selection->Final_Method Confirm Sensitivity

Caption: A systematic workflow for HPLC method development.

Validation Protocol: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[15] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for this process.[16][17][18][19]

The Pillars of Method Validation

A validated method is built upon several key performance characteristics.

Validation_Pillars cluster_parameters ICH Q2(R1) Validation Parameters Validated_Method Validated HPLC Method Specificity Specificity Validated_Method->Specificity Linearity Linearity Validated_Method->Linearity Accuracy Accuracy Validated_Method->Accuracy Precision Precision Validated_Method->Precision Range Range Validated_Method->Range LOD_LOQ LOD & LOQ Validated_Method->LOD_LOQ Robustness Robustness Validated_Method->Robustness System_Suitability System Suitability Validated_Method->System_Suitability

Sources

A Senior Application Scientist's Guide to the Cross-Reactivity of 3-(3-Boronophenyl)acrylic Acid-Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cross-reactivity of 3-(3-boronophenyl)acrylic acid-based sensors, offering a comparative perspective against alternative sensing technologies. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying chemical principles, presents supporting experimental data for analogous systems, and provides detailed protocols to empower you to validate and characterize your own sensing platforms.

The Power and Pitfall of Boronic Acid-Based Sensing: A Double-Edged Sword

Boronic acid-based sensors have emerged as a versatile and powerful tool for the detection of a wide array of biologically significant molecules. The foundational principle of their operation lies in the reversible covalent interaction between the boronic acid moiety and molecules bearing cis-1,2- or cis-1,3-diols.[1][2][3][4] This elegant chemistry has been harnessed to create sensors for saccharides, glycoproteins, and catecholamines, all of which play critical roles in various physiological and pathological processes.

The acrylic acid component in this compound often serves as a versatile linker, allowing for the immobilization of the sensor onto surfaces or its incorporation into polymeric matrices, such as hydrogels, for continuous monitoring applications.[5][6] The phenylboronic acid group is the primary recognition element.

However, the very characteristic that makes boronic acid sensors so broadly applicable—their affinity for cis-diols—is also the source of their primary limitation: cross-reactivity .[4] Many biologically abundant molecules possess this structural feature, leading to potential interference and a lack of absolute specificity. Understanding and quantifying this cross-reactivity is paramount for the development of reliable and trustworthy sensing platforms.

Deconstructing Cross-Reactivity: A Tale of Affinity and Structure

The degree of interaction between a boronic acid sensor and a diol-containing analyte is governed by several factors, leading to a hierarchy of binding affinities. This inherent selectivity, while not absolute, can be leveraged with careful sensor design and data analysis.

The Saccharide Selectivity Hierarchy

It is well-established that phenylboronic acids exhibit a general order of binding affinity for common monosaccharides:

Fructose > Galactose > Mannose > Glucose [7]

This selectivity is primarily attributed to the structural conformation of the saccharide in solution. Fructose, in its furanose form, presents a rigid cis-diol that is sterically favorable for forming a stable five-membered boronate ester.[7] In contrast, glucose predominantly exists in a pyranose form where the cis-diol configuration is less favored, resulting in a weaker binding interaction.

Beyond Sugars: Catecholamines and Other Interferents

The catechol moiety of neurotransmitters like dopamine also contains a cis-diol, making them prime targets for boronic acid-based detection. However, this also means that other catechols and structurally similar molecules can act as interferents. Furthermore, in complex biological matrices, other endogenous molecules such as ascorbic acid and uric acid can interfere with electrochemical detection methods, although they do not bind directly to the boronic acid.

Quantitative Assessment of Sensor Performance: A Comparative Look

Performance Metrics of a 3-APBA-Based Glucose Sensor

A study on a non-enzymatic impedimetric sensor utilizing 3-APBA for glucose detection provides a benchmark for performance.

Performance Metric Value Source
Analyte Glucose[8][9]
Limit of Detection (LOD) 8.53 x 10⁻⁹ M[8][9]
Linear Range Broad (specific range not detailed in abstract)[9]
Interference Low signal for fructose and sucrose[9]

This data highlights the high sensitivity that can be achieved with phenylboronic acid-based sensors. The noted low interference from fructose and sucrose is a promising indicator of selectivity, though a more comprehensive panel of interferents is necessary for a complete picture.

Comparison with Alternative Sensing Technologies

To provide a broader context, it is essential to compare the performance of boronic acid-based sensors with established and emerging alternatives.

Sensing Technology Principle Target Analytes Advantages Disadvantages
This compound-based Sensors Reversible covalent binding with cis-diolsSaccharides, Catecholamines, GlycoproteinsReusable, No consumption of analyte, Tunable propertiesInherent cross-reactivity, pH-dependent
Enzymatic Sensors (e.g., Glucose Oxidase) Enzyme-catalyzed reaction with the analyteGlucose, Lactate, etc.High specificityLimited shelf-life, Susceptible to environmental factors (pH, temp.), Irreversible reaction
Electrochemical Sensors (non-boronic acid) Direct oxidation/reduction of the analyteDopamine, Uric Acid, Ascorbic AcidHigh sensitivity, Rapid responseSusceptible to interference from molecules with similar redox potentials
Fluorescent Probes (non-boronic acid) Analyte-induced changes in fluorescenceVarious ions and moleculesHigh sensitivity, Potential for imagingSusceptible to photobleaching, Potential for background fluorescence

Visualizing the Sensing Mechanism and Workflow

To better understand the principles and processes discussed, the following diagrams illustrate the core concepts.

SensingMechanism cluster_sensor This compound Sensor cluster_analyte Analyte with cis-diol cluster_complex Boronate Ester Complex sensor B(OH)₂ Phenyl Ring Acrylic Acid complex B Cyclic Ester Analyte sensor:B->complex:B Reversible Binding analyte OH Analyte OH analyte:OH1->complex:B analyte:OH2->complex:B

Caption: Reversible binding of a boronic acid sensor to a cis-diol containing analyte.

ExperimentalWorkflow A Prepare Sensor Solution B Measure Baseline Signal (Fluorescence/Electrochemical) A->B C Add Analyte (e.g., Glucose) B->C E Add Potential Interferent (e.g., Fructose) B->E D Measure Signal Change C->D G Calculate Selectivity Coefficient D->G F Measure Signal Change E->F F->G

Caption: Workflow for determining the selectivity of a sensor.

Experimental Protocols: Ensuring Scientific Integrity

The trustworthiness of any sensor lies in its rigorous validation. The following protocols provide a framework for characterizing the cross-reactivity of your this compound-based sensor.

Protocol for Determining Selectivity against Common Interferents

This protocol is adapted from standard methods for evaluating the selectivity of chemosensors and biosensors.[8][10]

Objective: To quantify the sensor's response to the primary analyte in the presence of potential interfering substances.

Materials:

  • This compound-based sensor stock solution

  • Phosphate-buffered saline (PBS) at physiological pH (7.4)

  • Stock solutions of the primary analyte (e.g., glucose)

  • Stock solutions of potential interferents (e.g., fructose, galactose, mannose, ascorbic acid, uric acid)

  • Fluorometer or potentiostat, depending on the sensor's reporting mechanism

  • 96-well microplates (for high-throughput screening)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of solutions containing a fixed concentration of the sensor and the primary analyte at a physiologically relevant concentration.

    • Prepare a second series of solutions containing the sensor, the primary analyte at the same fixed concentration, and one of the interfering substances at varying, physiologically relevant concentrations.

    • Prepare a control series with only the sensor and the interferent.

  • Measurement:

    • Dispense the solutions into the microplate wells.

    • Allow the system to equilibrate for a predetermined time.

    • Measure the fluorescence intensity or electrochemical signal for each well.

  • Data Analysis:

    • Calculate the sensor's response to the primary analyte.

    • Calculate the sensor's response in the presence of each concentration of the interferent.

    • The interference effect can be quantified as the percentage change in the signal relative to the signal from the primary analyte alone.

    Interference (%) = [(Signal_with_interferent - Signal_analyte_only) / Signal_analyte_only] * 100

Protocol for Determining the Selectivity Coefficient

For a more quantitative measure, the selectivity coefficient (K) can be determined, particularly for potentiometric sensors, using the Fixed Interference Method (FIM).[11][12]

Objective: To determine the sensor's preference for the primary analyte over an interfering ion.

Procedure:

  • Calibration Curve for Primary Analyte:

    • Prepare a series of standard solutions of the primary analyte.

    • Measure the potential of each solution and plot the potential vs. the logarithm of the analyte activity to generate a calibration curve.

  • Measurement with Interferent:

    • Prepare a solution with a fixed concentration of the interfering ion and varying concentrations of the primary analyte.

    • Measure the potential for each of these solutions.

  • Calculation of Selectivity Coefficient:

    • The selectivity coefficient (K_pot) is calculated from the intersection of the two linear portions of the response curve (one where the sensor responds to the primary analyte and the other where the response is due to the interferent).

Navigating the Alternatives: Making Informed Decisions

While this compound-based sensors offer significant advantages, particularly for continuous, reversible monitoring, certain applications may benefit from alternative technologies.

  • For High-Specificity Glucose Monitoring: Enzyme-based sensors, despite their stability limitations, remain the gold standard for clinical glucose monitoring due to their exceptional specificity.[13]

  • For Sensitive Dopamine Detection in Complex Matrices: Electrochemical methods like fast-scan cyclic voltammetry (FSCV) and techniques coupled with high-performance liquid chromatography (HPLC) offer excellent sensitivity and can distinguish dopamine from its metabolites and other neurotransmitters.[11][14][15][16]

  • For Multi-Analyte Detection: The development of sensor arrays, where the cross-reactive nature of multiple sensors is leveraged with pattern recognition algorithms (e.g., linear discriminant analysis), is a promising strategy for differentiating between structurally similar analytes.[4]

Conclusion and Future Outlook

This compound-based sensors represent a compelling technology with significant potential in diagnostics and drug development. Their primary challenge, cross-reactivity, is not an insurmountable obstacle but rather a characteristic that must be thoroughly understood and quantified. Through rigorous experimental validation, as outlined in this guide, researchers can develop robust and reliable sensing platforms.

Future advancements in this field will likely focus on the rational design of boronic acid derivatives with enhanced selectivity for specific analytes and the integration of these sensors into sophisticated array-based systems for comprehensive molecular profiling. By embracing a systematic and data-driven approach, the scientific community can unlock the full potential of this versatile sensing chemistry.

References

  • Laboratory Protocol and Pilot Results for Dynamic Interference Testing of Continuous Glucose Monitoring Sensors. Journal of Diabetes Science and Technology. [Link]

  • New trends in the electrochemical sensing of dopamine. Analytical and Bioanalytical Chemistry. [Link]

  • Highly Sensitive and Selective Detection of Dopamine Using One-Pot Synthesized Highly Photoluminescent Silicon Nanoparticles. Analytical Chemistry. [Link]

  • The Chemical Tools for Imaging Dopamine Release. Neuron. [Link]

  • All-Solid-State Ion-Selective Electrodes: A Tutorial for Correct Practice. ResearchGate. [Link]

  • Comparison of the performance of various enzymatic and non-enzymatic glucose sensors with the sensor based on SPCE containing 3-aminophenylboronic acid. ResearchGate. [Link]

  • Selectivity coefficient. HORIBA. [Link]

  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. National Institutes of Health. [Link]

  • A Beginners Guide to Ion-Selective Electrode Measurements. Nico2000.net. [Link]

  • Non-Enzymatic Impedimetric Sensor Based on 3-Aminophenylboronic Acid Functionalized Screen-Printed Carbon Electrode for Highly Sensitive Glucose Detection. Sensors. [Link]

  • Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • Molecular Boronic Acid-Based Saccharide Sensors. Sensors. [Link]

  • Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. [Link]

  • Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. MDPI. [Link]

  • Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery. International Journal of Nanomedicine. [Link]

  • Comparison of enzymatic and non-enzymatic glucose sensors based on hierarchical Au-Ni alloy with conductive polymer. Biosensors and Bioelectronics. [Link]

  • A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe. RSC Advances. [Link]

  • Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]

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A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling of Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryls and other conjugated systems.[1][2] The heart of this Nobel Prize-winning reaction is the palladium catalyst, the choice of which profoundly dictates the efficiency, substrate scope, and overall success of the transformation.[1] This guide provides an in-depth, objective comparison of the performance of various palladium catalysts, supported by experimental data, to empower you in selecting the optimal catalytic system for your synthetic challenges.

The Engine of Catalysis: Understanding the Ligand's Role

The performance of a palladium catalyst in the Suzuki coupling is inextricably linked to the nature of the ligand coordinated to the palladium center. The ligand's primary roles are to stabilize the palladium species, facilitate the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination), and influence the catalyst's substrate scope and longevity. The two most critical properties of a ligand are its steric bulk and its electronic character.

  • Steric Bulk: Bulky ligands promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in the rate-determining oxidative addition step.[3] Furthermore, steric hindrance can accelerate the final reductive elimination step, leading to faster product formation.[1]

  • Electronic Properties: Electron-rich ligands increase the electron density on the palladium center, which generally accelerates the oxidative addition of aryl halides.[4] This is a key reason why ligands with electron-donating alkyl or alkoxy groups are often highly effective.

The interplay of these steric and electronic factors is a central theme in the development of high-performance palladium catalysts.

A Tale of Two Catalyst Families: Buchwald vs. PEPPSI

In the landscape of modern palladium catalysis for Suzuki coupling, two families of catalysts, pioneered by Stephen Buchwald and Michael Organ, respectively, have emerged as dominant forces: the Buchwald palladacycles with their associated biarylphosphine ligands, and the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts featuring N-heterocyclic carbene (NHC) ligands.

Buchwald Palladacycles and Biarylphosphine Ligands

The Buchwald laboratory has developed a vast portfolio of bulky, electron-rich biarylphosphine ligands that have revolutionized cross-coupling chemistry.[3] These ligands, such as XPhos, SPhos, and RuPhos, are designed to be highly effective for a broad range of substrates, including challenging aryl chlorides and sterically hindered partners.[3][5] They are often employed as pre-formed palladacycles (e.g., XPhos-Pd-G3), which are air- and moisture-stable, offering excellent reproducibility.

The key to the success of Buchwald-type ligands lies in their ability to promote the formation of the active monoligated Pd(0) species and to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[3] The steric bulk of the biaryl backbone plays a crucial role in this regard.

PEPPSI Catalysts and N-Heterocyclic Carbene (NHC) Ligands

PEPPSI catalysts are characterized by a palladium center coordinated to a strongly σ-donating N-heterocyclic carbene (NHC) ligand and a pyridine "throw-away" ligand.[6] NHCs are generally stronger σ-donors than phosphines, leading to very stable metal-ligand bonds.[7] This increased stability can translate to higher catalyst longevity and resistance to decomposition at elevated temperatures.

The most common PEPPSI catalyst, PEPPSI-IPr, has demonstrated exceptional activity in a wide range of cross-coupling reactions, including the Suzuki coupling of challenging substrates.[6][8] The strong electron donation from the NHC ligand renders the palladium center highly active for oxidative addition.

Head-to-Head Performance Comparison

Choosing between a Buchwald-type and a PEPPSI-type catalyst often depends on the specific substrates, desired reaction conditions, and cost considerations. While both catalyst families are highly effective, there are some general trends in their performance.

Catalyst SystemLigand TypeKey AdvantagesIdeal Applications
Buchwald Palladacycles Bulky Biarylphosphines (e.g., XPhos, SPhos)Broad substrate scope, including aryl chlorides; high reactivity at room temperature for many substrates; extensive literature support.[3][5]General-purpose Suzuki couplings, sterically demanding substrates, reactions requiring mild conditions.
PEPPSI Catalysts N-Heterocyclic Carbenes (e.g., IPr, SIPr)High thermal stability; excellent for challenging, electron-rich aryl chlorides; often require lower catalyst loadings.[6]High-temperature reactions, coupling of deactivated substrates, applications where catalyst longevity is critical.

Comparative Performance Data for Suzuki Coupling of Aryl Chlorides

The coupling of aryl chlorides is a benchmark for catalyst performance due to the strength of the C-Cl bond. The following table summarizes representative data for the coupling of 4-chlorotoluene with phenylboronic acid, a common test reaction.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / XPhos (in-situ)0.5 (Pd)K₃PO₄t-BuOH/H₂O100298[5]
XPhos Palladacycle G21.0K₃PO₄t-AmOH10024>95[5]
PEPPSI-IPr1.0K₂CO₃Dioxane801895[6]

It is important to note that direct comparisons can be challenging as optimal conditions can vary between catalyst systems.[9] However, the data indicates that both Buchwald and PEPPSI catalysts are highly effective for this transformation.

Beyond the Big Two: Other Notable Palladium Catalysts

While Buchwald and PEPPSI catalysts are widely used, other effective systems are also available. Catalysts based on ferrocenylphosphine ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), are commercially available as stable Pd(II) complexes (e.g., Pd(dppf)Cl₂) and are effective for a range of Suzuki couplings. Additionally, various palladacycles that do not incorporate bulky biarylphosphine ligands have been developed and show high activity.

Homogeneous vs. Heterogeneous Catalysis

The catalysts discussed thus far are homogeneous, meaning they are soluble in the reaction medium. This generally leads to high activity and selectivity.[10] However, removal of the catalyst from the product can be challenging, which is a significant concern in the pharmaceutical industry.[10]

Heterogeneous catalysts, where the palladium is supported on a solid material (e.g., carbon, silica), offer the advantage of easy separation and potential for recycling.[10] However, they can suffer from lower activity and leaching of the metal into the reaction mixture. The development of highly active and stable heterogeneous palladium catalysts remains an active area of research.

Experimental Protocols

The following are representative, self-validating protocols for Suzuki-Miyaura coupling reactions using state-of-the-art palladium catalysts. The rationale behind key steps is provided to enhance understanding and facilitate adaptation to other substrates.

Protocol 1: Suzuki Coupling using a Buchwald G3 Palladacycle

This protocol is adapted for the coupling of an aryl bromide with a boronic acid using a third-generation Buchwald palladacycle.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, XPhos Pd G3, and potassium phosphate.

    • Rationale: Assembling the reaction under an inert atmosphere is crucial to prevent oxidation of the catalyst and the boronic acid. The use of a pre-formed palladacycle ensures a consistent 1:1 palladium-to-ligand ratio and enhances reproducibility.[5]

  • Solvent Addition: Add the anhydrous 1,4-dioxane and degassed water via syringe.

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

    • Rationale: The elevated temperature increases the reaction rate, particularly for less reactive substrates. Vigorous stirring ensures efficient mixing of the heterogeneous mixture.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Suzuki Coupling using a PEPPSI-IPr Catalyst

This protocol is suitable for the coupling of an aryl chloride with a boronic acid using the robust PEPPSI-IPr catalyst.

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • PEPPSI-IPr (0.02 mmol, 2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous tert-amyl alcohol (5 mL)

  • Oven-dried vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried vial under an inert atmosphere, combine the aryl chloride, arylboronic acid, PEPPSI-IPr, and potassium carbonate.

    • Rationale: PEPPSI-IPr is air-stable but setting up under an inert atmosphere is good practice. The higher loading of the boronic acid can help to drive the reaction to completion, especially with challenging substrates.

  • Solvent Addition: Add the anhydrous tert-amyl alcohol via syringe.

    • Rationale: tert-Amyl alcohol is a common solvent for Suzuki couplings at higher temperatures due to its high boiling point and ability to dissolve both organic and inorganic components.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by GC-MS or LC-MS.

    • Rationale: The high thermal stability of the PEPPSI-IPr catalyst makes it well-suited for reactions requiring higher temperatures, which are often necessary for the activation of aryl chlorides.[6]

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R¹-Pd(II)L_n-X OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ + Base BoronicAcid->Transmetalation ArylHalide R¹-X ArylHalide->OxAdd

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Ligand Structures

Ligand_Structures cluster_buchwald Buchwald-type Ligand (XPhos) cluster_peppsi PEPPSI-type Ligand (IPr) buchwald peppsi

Caption: Representative structures of a Buchwald biarylphosphine ligand and an NHC ligand.

Conclusion

The choice of palladium catalyst is a critical parameter for the success of a Suzuki-Miyaura coupling reaction. Both Buchwald-type catalysts with their bulky biarylphosphine ligands and PEPPSI-type catalysts with their robust N-heterocyclic carbene ligands offer exceptional performance for a wide range of substrates. Buchwald catalysts are often the first choice for their broad applicability and high reactivity under mild conditions, while PEPPSI catalysts excel in high-temperature applications and with particularly challenging substrates. A thorough understanding of the principles outlined in this guide, combined with careful consideration of the specific synthetic problem at hand, will enable researchers to make informed decisions and achieve optimal results in their cross-coupling endeavors.

References

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (URL: [Link])

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - NIH. (URL: [Link])

  • Suzuki reaction - Wikipedia. (URL: [Link])

  • Mixed phosphine/N-heterocyclic carbene palladium complexes: synthesis, characterization and catalytic use in aqueous Suzuki–Miyaura reactions - Dalton Transactions (RSC Publishing). (URL: [Link])

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling - ResearchGate. (URL: [Link])

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - RSC Publishing. (URL: [Link])

  • PHOSPHINE OR N-HETEROCYCLIC CARBENE LIGANDS? | Collection of scientific papers. (URL: [Link])

  • Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

  • The effect of various bases on the Suzuki coupling reaction - ResearchGate. (URL: [Link])

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (URL: [Link])

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ResearchGate. (URL: [Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC - NIH. (URL: [Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - Semantic Scholar. (URL: [Link])

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications. (URL: [Link])

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki‐Miyaura Reactions | Request PDF - ResearchGate. (URL: [Link])

  • Catalytic performance of nanocatalosome for Suzuki–Miyaura cross‐coupling reaction. a) [Pd] - ResearchGate. (URL: [Link])

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. (URL: [Link])

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Amides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

Sources

The Strategic Advantage of 3-(3-Boronophenyl)acrylic Acid in Advanced Polymer Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of monomer is a critical decision that dictates the ultimate functionality and performance of a synthesized polymer. In the realm of stimuli-responsive materials, boronic acid-functionalized polymers have emerged as a class of "smart" materials with vast potential in applications ranging from targeted drug delivery to continuous glucose monitoring.[1] This guide provides an in-depth technical comparison of 3-(3-Boronophenyl)acrylic acid (3-BPAA) and its analogues, offering field-proven insights and experimental data to inform your selection of the optimal boronic acid monomer for your research and development endeavors.

The Power of the Phenylboronic Acid Moiety: A Gateway to Stimuli-Responsiveness

Phenylboronic acids (PBAs) are unique in their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a class of molecules that includes glucose and other biologically relevant sugars.[2] This interaction is the cornerstone of their utility in creating polymers that can respond to changes in glucose concentration. Furthermore, the boronic acid group exhibits a pH-dependent equilibrium between an uncharged, hydrophobic trigonal planar state and a charged, hydrophilic tetrahedral state. This transition endows polymers incorporating PBA moieties with exquisite pH sensitivity.[3]

The pKa of the boronic acid is a critical parameter, as it dictates the pH range over which this transition occurs. For many biological applications, a pKa around physiological pH (7.4) is highly desirable. The electronic environment of the phenyl ring can be modified to tune the pKa of the boronic acid. Electron-withdrawing groups, for instance, can lower the pKa, making the boronic acid more acidic and responsive at physiological pH.[4]

This compound and Its Acrylamide Analogue: A Comparative Overview

While direct comparative studies on this compound (3-BPAA) are limited in the current literature, a wealth of data exists for its close structural analogue, 3-acrylamidophenylboronic acid (AAPBA). The primary difference between these monomers lies in the linker between the phenylboronic acid and the polymerizable vinyl group: an acrylic acid versus an acrylamide. This seemingly subtle difference can have significant implications for the resulting polymer's properties, including its hydrophilicity, hydrogen bonding capacity, and susceptibility to hydrolysis.

Polymers derived from acrylic acid are known for their anionic character at neutral pH and their ability to form strong hydrogen bonds.[5] In contrast, polyacrylamides are generally more hydrophilic and are not charged.[6] These differences in the polymer backbone can influence the local microenvironment of the boronic acid groups, thereby affecting their pKa and binding affinity for diols.

Performance in Glucose Sensing

The glucose-responsive behavior of polymers derived from AAPBA has been extensively studied. These polymers exhibit a concentration-dependent swelling or aggregation/disaggregation in the presence of glucose, forming the basis for various sensing platforms.[7] For instance, block copolymers of AAPBA can self-assemble into nanoparticles that dissociate upon the addition of glucose, a phenomenon that can be monitored by light scattering.[7][8]

pH-Responsiveness

The pH-responsive nature of poly(AAPBA) is well-documented. The polymer's solubility and conformation are highly dependent on the solution's pH, transitioning from a collapsed, hydrophobic state at acidic pH to a swollen, hydrophilic state at basic pH.[3] This transition is driven by the ionization of the boronic acid groups. The pKa of poly(AAPBA) has been reported to be around 9.3, though this can be influenced by the polymer's architecture and the presence of comonomers.[9]

For poly(3-BPAA), the presence of the carboxylic acid group from the acrylic acid backbone would introduce a second pH-responsive element. The interplay between the ionization of the carboxylic acid groups (typically with a pKa around 4-5) and the boronic acid groups would lead to more complex and potentially highly tunable pH-responsive behavior.

A Broader Perspective: Comparison with Other Boronic Acid Monomers

Beyond the acrylic acid and acrylamide derivatives, other polymerizable boronic acid monomers, such as those with styrenic backbones (e.g., 4-vinylphenylboronic acid), have also been explored.

Monomer TypePolymer BackboneKey CharacteristicsPotential Advantages
This compound (3-BPAA) Poly(acrylic acid)Anionic, hydrophilic, hydrogen bondingTunable pH response from two acidic groups, potential for electrostatic interactions.
3-Acrylamidophenylboronic acid (AAPBA) Poly(acrylamide)Neutral, highly hydrophilic, good hydrogen bondingWell-established synthesis and polymerization, robust glucose and pH sensitivity.[7]
4-Vinylphenylboronic acid (VPBA) PolystyreneHydrophobicCan be used to create amphiphilic block copolymers for self-assembly applications.[10]

The choice of the polymer backbone significantly impacts the overall properties of the resulting material. A more hydrophobic backbone like polystyrene can lead to the formation of micelles or other self-assembled structures in aqueous solutions, which can be advantageous for drug delivery applications.[10] In contrast, more hydrophilic backbones like poly(acrylic acid) or poly(acrylamide) can result in water-soluble polymers or hydrogels.

Experimental Protocols

Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA)

This protocol describes the synthesis of AAPBA, a widely used precursor for boronic acid-functionalized polymers, via the reaction of 3-aminophenylboronic acid with acryloyl chloride.[9] A similar approach could be adapted for the synthesis of other acrylamide-based boronic acid monomers.

Materials:

  • 3-Aminophenylboronic acid

  • Acryloyl chloride

  • Sodium bicarbonate

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve 3-aminophenylboronic acid in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate to the solution and cool the mixture to below 5°C.

  • Slowly add a solution of acryloyl chloride in anhydrous THF to the cooled mixture over 1 hour.

  • Allow the reaction to stir overnight, gradually warming to room temperature.

  • The resulting AAPBA can be purified by extraction and recrystallization.[8]

Synthesis_of_AAPBA cluster_reactants Reactants cluster_conditions Conditions 3-Aminophenylboronic_Acid 3-Aminophenylboronic Acid Reaction Acylation 3-Aminophenylboronic_Acid->Reaction Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Reaction Solvent THF/Water (1:1) Solvent->Reaction Base Sodium Bicarbonate Base->Reaction Temperature < 5°C to RT Temperature->Reaction AAPBA 3-Acrylamidophenylboronic Acid (AAPBA) Reaction->AAPBA

Figure 1: Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA).
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization of Boronic Acid Monomers

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.[11] This method is particularly well-suited for the polymerization of functional monomers like AAPBA.

Materials:

  • 3-Acrylamidophenylboronic acid (AAPBA) monomer

  • RAFT agent (e.g., S-1-dodecyl-S'-(α,α'-dimethyl-α''-acetic acid)trithiocarbonate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., DMSO)

Procedure:

  • Dissolve the AAPBA monomer, RAFT agent, and initiator in the chosen solvent in a reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.

  • Heat the reaction mixture to the desired temperature (e.g., 70°C) to initiate polymerization.

  • Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy to determine monomer conversion.

  • Once the desired conversion is reached, terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer in a non-solvent (e.g., cold ether) to isolate the product.[9]

RAFT_Polymerization cluster_components Reaction Components Monomer Boronic Acid Monomer (e.g., AAPBA) Degassing Degassing (Freeze-Pump-Thaw) Monomer->Degassing RAFT_Agent RAFT Agent RAFT_Agent->Degassing Initiator Initiator (AIBN) Initiator->Degassing Solvent Solvent Solvent->Degassing Polymerization Polymerization (e.g., 70°C) Degassing->Polymerization Termination Termination (Cooling, Air Exposure) Polymerization->Termination Purification Purification (Precipitation) Termination->Purification Polymer Well-defined Boronic Acid Polymer Purification->Polymer

Figure 2: General workflow for RAFT polymerization of boronic acid monomers.

Data-Driven Comparison: A Look at the Numbers

The following table summarizes key performance metrics for polymers derived from AAPBA, which can serve as a benchmark for evaluating 3-BPAA-based polymers.

PropertyValue/ObservationSignificanceReference
pKa of Poly(AAPBA) ~9.3Dictates the pH range of responsiveness; higher than ideal for some physiological applications.[9]
Glucose-Induced Dissociation Nanoparticles of poly(AAPBA) block copolymers show a decrease in light scattering intensity with increasing glucose concentration.Demonstrates the principle of glucose-responsive disassembly for sensing and drug delivery.[7]
pH-Induced Morphological Inversion Micelles of poly(AAPBA)-based block copolymers can undergo reversible inversion from core-shell to shell-core structures with changes in pH.Highlights the sophisticated pH-responsive behavior achievable with these polymers.[3]

Conclusion: Making an Informed Decision

The selection of a boronic acid monomer is a critical step in the design of advanced, stimuli-responsive polymers. While this compound holds significant promise due to its acrylic acid backbone, the current body of literature provides more extensive characterization for its acrylamide analogue, 3-acrylamidophenylboronic acid.

This guide has provided a comparative framework, leveraging the well-documented properties of poly(AAPBA) to infer the potential advantages of poly(3-BPAA). The dual pH-sensitivity arising from both the boronic acid and carboxylic acid moieties in 3-BPAA presents an exciting avenue for the development of polymers with highly tunable and complex responsive behaviors.

As a Senior Application Scientist, my recommendation is to consider the specific requirements of your application. If well-established protocols and predictable performance are paramount, AAPBA is an excellent choice. However, for those seeking to push the boundaries of stimuli-responsive materials and explore novel pH-responsive profiles, 3-BPAA represents a compelling, albeit less explored, frontier. Further head-to-head comparative studies are warranted to fully elucidate the performance benefits of the acrylic acid backbone in this class of functional monomers.

References

  • Katahira, S., et al. (2008). Glucose-responsive gel from phenylborate polymer and poly(vinyl alcohol): prompt response at physiological pH through the interaction of borate with amino group in the gel. Journal of Controlled Release, 127(3), 256-263.
  • Lu, Y., et al. (2012). Glucose-Sensitivity of Boronic Acid Block Copolymers at Physiological pH. ACS Macro Letters, 1(5), 529-532.
  • Végvári, Á. (2002). True Monoliths as Separation Media : Homogeneous Gels for Electrophoresis and Electrochromatography in the Capillary and Microchip Modes.
  • Longo, V. R., et al. (2018). Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study. European Journal of Pharmaceutical Sciences, 123, 293-300.
  • Gale, E. M., et al. (2019). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes. Biomacromolecules, 20(1), 439-448.
  • Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Biomaterials Science, Polymer Edition, 28(10-12), 1029-1043.
  • Jiang, X., et al. (2011). pH-Triggered reversible morphological inversion of orthogonally-addressable poly(3-acrylamidophenylboronic acid)-block-poly(acrylamidoethylamine) micelles and their shell crosslinked nanoparticles. Macromolecules, 44(21), 8537-8547.
  • Sen, M., et al. (2016). pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability. Materials Science and Engineering: C, 62, 474-479.
  • Wang, L., et al. (2019). Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery. International Journal of Nanomedicine, 14, 7935-7947.
  • Vancoillie, G., & Hoogenboom, R. (2016). Synthesis and polymerization of boronic acid containing monomers. Polymer Chemistry, 7(32), 5073-5095.
  • Didehban, K., et al. (2018). Acrylamide vs. Polyacrylamide: A Comprehensive Comparison of Properties, Applications and Market Trends. Journal of Macromolecular Science, Part A, 55(1), 1-15.
  • Jayeoye, T. J., et al. (2020). Synthesis and characterization of novel poly(3-aminophenyl boronic acid-co-vinyl alcohol) nanocomposite polymer stabilized silver nanoparticles with antibacterial and antioxidant applications. Colloids and Surfaces B: Biointerfaces, 193, 111112.
  • Delidovich, I., et al. (2019). Structure-performance correlations of cross-linked boronic acid polymers as adsorbents for recovery of fructose from glucose–fructose mixtures. Green Chemistry, 21(24), 6664-6675.
  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Biomedical applications of boronic acid polymers. Polymer Chemistry, 7(2), 221-233.
  • Lorandi, F., et al. (2016). Multilayered Thin Films from Boronic Acid-Functional Poly(amido amine)s. Pharmaceutical Research, 33(5), 1169-1180.
  • Al-Shehri, H. A., et al. (2023). 3-Aminophenylboronic Acid Conjugation on Responsive Polymer and Gold Nanoparticles for Qualitative Bacterial Detection. Journal of Pharmaceutical and Bioallied Sciences, 15(2), 81-87.
  • Park, H., et al. (2025). Minimally Invasive Power-Free Continuous Glucose Monitoring Sensor Using Full Color Tunable Photonic Gel of Poly(acrylamide-co-3-fluoro-4-acrylamidophenylboronic acid) Operating at Physiological pH.
  • Zhang, Y., et al. (2021). Stimuli-Responsive Boron-Based Materials in Drug Delivery. Pharmaceutics, 13(7), 1044.
  • Zan, X., et al. (2024). Optimization of boronic ester-based amphiphilic copolymers for ROS-responsive drug delivery.
  • Hall, D. G. (Ed.). (2011).
  • Mohammed, A. H., & Al-Issa, M. A. (2012). Copolymerization of Acrylamide with Acrylic acid. Baghdad Science Journal, 9(2), 234-240.

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A Senior Application Scientist's Guide to the Reproducibility of Experimental Results Using 3-(3-Boronophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the quest for reliable and reproducible methodologies is paramount. The choice of a chemical linker can be the determining factor in the success or failure of an experimental campaign. Among the diverse arsenal of chemical tools, 3-(3-Boronophenyl)acrylic acid and its parent class of boronic acids have emerged as versatile reagents. Their unique ability to form reversible covalent bonds with diols has opened new avenues for creating stimuli-responsive systems, particularly in the realm of targeted drug delivery and biosensing.

However, with innovation comes the critical need for scrutiny. How reproducible are experiments involving this compound? How does its performance stack up against more established alternatives? This guide provides an in-depth, objective comparison, grounded in experimental data and field-proven insights, to empower researchers to make informed decisions and design robust, self-validating experimental systems.

The Double-Edged Sword: Understanding Boronic Acid Chemistry and its Impact on Reproducibility

At the heart of this compound's functionality is the boronic acid moiety (-B(OH)₂). This group exists in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. It is the latter that readily reacts with 1,2- or 1,3-diols, such as those found on glycoproteins and carbohydrates, to form cyclic boronate esters.[1] This reversible interaction is the key to its application in stimuli-responsive systems. However, this very dynamism can be a source of experimental variability.

Several factors can influence the reproducibility of experiments involving boronic acids:

  • pH Sensitivity: The formation and stability of boronate esters are highly dependent on pH.[2] Minor fluctuations in buffer preparation can lead to significant variations in conjugation efficiency and release kinetics. This necessitates stringent pH control and validation throughout the experimental workflow.

  • Protodeboronation: A significant challenge with arylboronic acids is the cleavage of the carbon-boron bond, a process known as protodeboronation. This side reaction, which can be influenced by factors such as pH, temperature, and the presence of metal catalysts, leads to the irreversible loss of the boronic acid functionality and can significantly impact yields and reproducibility.[3]

  • Formation of Boroxines: Boronic acids have a propensity to dehydrate and form cyclic trimers called boroxines. While this is often a reversible process in the presence of water, the purity and reactivity of the starting material can be affected, leading to inconsistencies between batches.[3]

  • Reaction Kinetics: The kinetics of boronate ester formation can vary depending on the specific diol, the structure of the boronic acid, and the reaction conditions.[4] Understanding these kinetics is crucial for ensuring complete and consistent conjugation.

These inherent properties of boronic acids underscore the importance of meticulous experimental design and control to ensure reproducible outcomes.

Comparative Analysis: this compound vs. Established Alternatives

To objectively assess the performance of this compound, it is essential to compare it against commonly used alternatives in bioconjugation and drug delivery. This section provides a head-to-head comparison with N-hydroxysuccinimide (NHS) esters and maleimides, two of the most prevalent classes of crosslinkers.

Performance in Bioconjugation: A Comparative Overview
FeatureThis compoundNHS EstersMaleimides
Target Functional Group cis-Diols (e.g., on glycoproteins)Primary Amines (e.g., Lysine residues)Thiols (e.g., Cysteine residues)
Bond Type Reversible Covalent (Boronate Ester)Stable Covalent (Amide)Stable Covalent (Thioether)
Reaction pH Typically neutral to slightly basic (pH 7-8.5)pH 7.2-8.5[5]pH 6.5-7.5
Selectivity Specific for cis-diolsHighly selective for primary aminesHighly selective for thiols
Reversibility Yes, pH- and diol-sensitiveNo, stable bondNo, generally stable bond
Key Reproducibility Factor Strict pH control, boronic acid stabilityHydrolysis of NHS ester, batch-to-batch reagent quality"Off-target" reaction with amines at higher pH, stability of maleimide
Common Applications Glycoprotein labeling, stimuli-responsive drug delivery, biosensorsAntibody-drug conjugates, protein labeling, surface immobilizationSite-specific protein modification, antibody-drug conjugates
Experimental Data Snapshot: Stability of Boronic Acid Linkers in a Biological Milieu

A critical aspect of reproducibility, particularly in drug delivery applications, is the stability of the linker in biological fluids. A study comparing a peroxide-cleavable arylboronic acid linker with a standard enzyme-cleavable valine-citrulline (Val-Cit) linker in an antibody-drug conjugate (ADC) model provides valuable insights.

Table 1: Plasma Stability of Model Linkers [6]

Linker TypePlasma SourceStability after 10 days at 37°C (% remaining)
Arylboronic Acid Human>95%
Arylboronic Acid Mouse>95%
Valine-Citrulline Human~80%
Valine-Citrulline Mouse<10%

This data demonstrates the high plasma stability of the arylboronic acid linker, a crucial factor for ensuring that the therapeutic payload remains attached to the antibody until it reaches the target site.[6] The instability of the Val-Cit linker in mouse plasma highlights a known issue with this commonly used linker in preclinical models.[6] This underscores the importance of selecting a linker that is stable in the relevant biological system to ensure reproducible in vivo results.

Experimental Protocols: A Foundation for Reproducible Research

To facilitate the direct comparison and evaluation of these different chemistries, this section provides detailed, step-by-step protocols for key bioconjugation experiments.

Protocol 1: Protein Modification via NHS Ester Chemistry

This protocol outlines a general procedure for labeling a protein with a molecule containing an NHS ester.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA)

  • NHS ester-functionalized molecule (e.g., a fluorescent dye)

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5, or phosphate-buffered saline (PBS), pH 7.4[5][7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[5]

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix and incubate for 1-2 hours at room temperature or 4 hours at 4°C.

  • Reaction Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted label and quenching reagents by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.

Protocol 2: Site-Specific Protein Modification via Maleimide Chemistry

This protocol describes the labeling of a protein containing a free cysteine residue with a maleimide-functionalized molecule.

Materials:

  • Cysteine-containing protein

  • Maleimide-functionalized molecule

  • Reaction Buffer: PBS, pH 6.5-7.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: Free cysteine or β-mercaptoethanol

  • Anhydrous DMF or DMSO

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If necessary, reduce any disulfide bonds by adding a 10-fold molar excess of TCEP and incubating for 30 minutes at room temperature.

  • Maleimide Solution Preparation: Dissolve the maleimide-functionalized molecule in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved maleimide to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiol.

  • Reaction Quenching: Add free cysteine or β-mercaptoethanol to a final concentration of 10-fold molar excess over the starting maleimide to quench any unreacted maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a desalting column to remove excess reagents.

  • Characterization: Confirm conjugation and determine the DOL using appropriate analytical techniques such as mass spectrometry or UV-Vis spectroscopy.

Protocol 3: Glycoprotein Labeling using this compound (Conceptual Workflow)

Materials:

  • Glycoprotein of interest (e.g., Horseradish Peroxidase, HRP)

  • This compound

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS)

  • Amine-containing reporter molecule (e.g., a fluorescent dye with a primary amine)

  • Reaction Buffer: Mesitylene buffer (MES), pH 6.0 for activation; Borate buffer, pH 8.5 for boronate ester formation.

  • Desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMF).

    • Add EDC and NHS to the solution to activate the carboxylic acid group, forming an NHS ester. This reaction is typically carried out at room temperature for several hours.

  • Conjugation to an Amine-Containing Reporter:

    • Add the amine-containing reporter molecule to the activated this compound solution.

    • The primary amine of the reporter will react with the NHS ester to form a stable amide bond.

    • Purify the resulting boronic acid-functionalized reporter molecule.

  • Labeling of the Glycoprotein:

    • Dissolve the glycoprotein in a suitable buffer at a slightly basic pH (e.g., borate buffer, pH 8.5) to favor the tetrahedral boronate species.

    • Add the boronic acid-functionalized reporter molecule to the glycoprotein solution.

    • Incubate the reaction mixture to allow for the formation of the boronate ester between the boronic acid and the cis-diol moieties on the glycoprotein.

  • Purification and Characterization:

    • Remove the excess, unreacted boronic acid-functionalized reporter by size-exclusion chromatography.

    • Characterize the conjugate to confirm labeling, for example, by measuring the fluorescence of the reporter molecule.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each of the described protocols.

NHS_Ester_Conjugation cluster_0 Protein Preparation cluster_1 NHS Ester Activation cluster_2 Conjugation cluster_3 Purification & Analysis Protein Protein in Reaction Buffer Reaction Incubate 1-2h RT or 4h at 4°C Protein->Reaction NHS_Ester NHS Ester in DMF/DMSO NHS_Ester->Reaction Purification Desalting Column Reaction->Purification Analysis Determine DOL Purification->Analysis

Workflow for Protein Modification via NHS Ester Chemistry.

Maleimide_Conjugation cluster_0 Protein Preparation cluster_1 Maleimide Preparation cluster_2 Conjugation cluster_3 Purification & Analysis Protein Cys-Protein in Reaction Buffer Reduction Optional: TCEP Reduction Protein->Reduction Reaction Incubate 1-2h RT or overnight at 4°C Reduction->Reaction Maleimide Maleimide in DMF/DMSO Maleimide->Reaction Purification Desalting Column Reaction->Purification Analysis Confirm Conjugation Purification->Analysis

Workflow for Site-Specific Protein Modification via Maleimide Chemistry.

Boronic_Acid_Conjugation cluster_0 Activation & Conjugation cluster_1 Glycoprotein Labeling cluster_2 Purification & Analysis Boronic_Acid This compound Activation EDC/NHS Activation Boronic_Acid->Activation Reporter Amine-Reporter Activation->Reporter Conjugated_Reporter Boronic Acid- Functionalized Reporter Reporter->Conjugated_Reporter Reaction Incubate to form Boronate Ester Conjugated_Reporter->Reaction Glycoprotein Glycoprotein in Borate Buffer (pH 8.5) Glycoprotein->Reaction Purification Size-Exclusion Chromatography Reaction->Purification Analysis Characterize Conjugate Purification->Analysis

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(3-Boronophenyl)acrylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic fields of drug discovery and chemical synthesis, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(3-Boronophenyl)acrylic acid, a compound that, while valuable in synthetic chemistry, requires meticulous handling due to its composite chemical nature. By integrating insights from the distinct chemistries of boronic and acrylic acids, this document serves as an essential resource for ensuring a safe and compliant laboratory environment.

Understanding the Hazard Profile of this compound

This compound incorporates two key functional groups that dictate its hazard profile and, consequently, its disposal requirements: the boronic acid moiety and the acrylic acid backbone.

  • Boronic Acid Group: Boronic acids are known for their relative stability but can undergo protodeboronation, a process where the carbon-boron bond is cleaved.[1] They are also susceptible to oxidation.[1] While many boronic acids are considered less hazardous than other organometallic reagents, they still require careful handling.[2]

  • Acrylic Acid Moiety: Acrylic acid is a corrosive material that can cause severe skin burns and eye damage.[3][4] Waste containing acrylic acid is typically managed as dangerous or hazardous waste, particularly if the pH is 6.0 or lower, or if the concentration is 1% or greater.[3]

The safety information for (E)-3-(3-boronophenyl)acrylic acid includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Key Hazard Summary
Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity, Oral (Category 4) Harmful if swallowed.GHS07 (Exclamation Mark)
Skin Irritation (Category 2) Causes skin irritation.GHS07 (Exclamation Mark)
Eye Irritation (Category 2A) Causes serious eye irritation.GHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation May cause respiratory irritation.GHS07 (Exclamation Mark)

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation risk.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber, are required. Double gloving is recommended.[3]

  • Body Protection: A fully buttoned lab coat must be worn. Full-length pants and closed-toe shoes are also required at all times in the laboratory.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Segregation

Proper segregation is the first critical step in safe chemical waste management.

  • Dedicated Waste Stream: this compound waste should be segregated from other chemical waste streams.[5]

  • Avoid Incompatibilities: Never mix boronic acid waste with strong oxidizing agents, strong bases, or reactive metals. For the acrylic acid component, avoid contact with peroxides which may initiate polymerization.[6]

Step 2: Waste Collection and Containerization
  • Solid Waste:

    • Collect unused, solid this compound and any contaminated disposable materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable, and chemically compatible container. A polyethylene container is a suitable choice.[3][5]

    • The container must be clearly labeled as "Hazardous Waste," with the full chemical name: "this compound."[5]

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, clearly labeled, and sealable container intended for liquid hazardous waste.[5] The container should be made of a compatible material like polyethylene.[3]

    • As with the solid waste container, label it clearly with "Hazardous Waste" and the full chemical name.

Step 3: Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[5] Transfer the rinseate to your designated liquid hazardous waste container for this compound.

  • Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for regular laboratory glassware or plastic recycling.[5]

Step 4: Storage and Final Disposal
  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area. This storage area should be away from incompatible materials and sources of ignition.[3][5]

  • Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

Spill Management

In the event of a spill, the response will depend on the size of the release.

  • Small Spills: For a small spill that can be cleaned up in approximately 10 minutes by trained personnel, you may proceed with caution.[3]

    • Ensure you are wearing the appropriate PPE.

    • Absorb the spill with an inert, dry material such as sand, clay, or a commercial absorbent.[6]

    • Place the absorbent material into a sealable bag or container.[3]

    • Dispose of the sealed container as hazardous waste, following the procedures outlined above.

  • Large Spills: For a significant spill, especially outside of a fume hood:

    • Immediately evacuate the area and alert others in the vicinity.

    • If there is an immediate threat of fire or if personnel are exposed and require medical attention, call emergency services.

    • Secure the area to prevent re-entry.

    • Contact your institution's EHS office for assistance.[3]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following flowchart outlines the key decision points and actions.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (Solid or Liquid) PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate Waste (Dedicated Container) CollectSolid Collect Solid Waste in Labeled Container Segregate->CollectSolid Solid Waste CollectLiquid Collect Liquid Waste in Labeled Container Segregate->CollectLiquid Liquid Waste PPE->Segregate Store Store Sealed Waste Container in Designated Area CollectSolid->Store CollectLiquid->Store Decontaminate Decontaminate Empty Containers (Triple Rinse) Decontaminate->CollectLiquid Collect Rinseate EHS Contact EHS for Pickup Store->EHS End Proper Disposal EHS->End SmallSpill Small Spill Procedure (Absorb and Collect) Spill->SmallSpill Small LargeSpill Large Spill Procedure (Evacuate and Call EHS) Spill->LargeSpill Large SmallSpill->CollectSolid LargeSpill->EHS

Caption: Decision-making workflow for the safe disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the principles of waste segregation, proper containerization, and established protocols for both routine disposal and spill management, researchers can mitigate the risks associated with this chemical. This guide provides a framework for these procedures, grounded in the known hazards of its constituent functional groups. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Acrylic Acid Safety Information . Washington State University, Environmental Health & Safety. [Link]

  • Acrylic acid (HSG 104, 1997) . INCHEM. [Link]

  • How do we treat acrylic wastewater and off-gases? . Longchang Chemical. [Link]

  • Method for disposal of waste from acrylic acid process and acrylic ester process.
  • Simultaneous disposal of acrylic acid (ester) wastewater and residue with high efficiency and low energy consumption . Desalination and Water Treatment. [Link]

  • This compound | CAS NO. 216144-91-1 . Arctom. [Link]

  • 3-Acrylamidophenylboronic acid | C9H10BNO3 | CID 10321331 . PubChem. [Link]

  • Safety Data Sheet Acrylic Acid . Redox. [Link]

  • 3-Methacrylamidophenylboronic Acid | C10H12BNO3 | CID 3016474 . PubChem. [Link]

  • Acrylic acid - Substance Information . ECHA. [Link]

  • Acrylic acid - Registration Dossier . ECHA. [Link]

  • 3-(3,5-Difluorophenyl)acrylic acid | C9H6F2O2 | CID 522810 . PubChem. [Link]

Sources

A Researcher's Guide to Handling 3-(3-Boronophenyl)acrylic acid: Essential Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides an in-depth, procedural framework for the safe handling of 3-(3-Boronophenyl)acrylic acid, moving beyond a simple checklist to instill a culture of safety and best practices. Our focus is on not just what to do, but why you're doing it, ensuring each step is a self-validating component of a secure research workflow.

Understanding the Hazard Profile

This compound is a solid organic compound that, while crucial in various research applications, presents a distinct set of hazards that must be managed with diligence.[1][2][3][4] Based on available safety information, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

The assigned GHS pictogram is GHS07, indicating it is an irritant and should be handled with caution.[2]

Core Principles of Safe Handling: The Hierarchy of Controls

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and protective measures to mitigate risks.

  • Elimination/Substitution: The most effective control is to remove the hazard entirely or substitute it with a less hazardous alternative.[5]

  • Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard.[5][6][7]

  • Administrative Controls: These are changes to work practices and procedures to reduce exposure.[5][6]

  • Personal Protective Equipment (PPE): This is the last line of defense, used in conjunction with other controls.[6][8]

Pre-Handling and Engineering Controls: Your First Line of Defense

Before any direct handling of this compound, establishing a safe work environment through engineering and administrative controls is critical. These measures are designed to minimize the potential for exposure from the outset.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid this compound, especially weighing and transferring, must be conducted in a properly functioning chemical fume hood.[7][9][10][11][12] This is crucial to prevent the inhalation of fine powders, which can cause respiratory irritation.[7][10][11][13]

  • Ventilated Balance Enclosure: For precise weighing, a ventilated balance enclosure (also known as a powder hood) is highly recommended to contain any airborne particles.[7]

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. In case of accidental contact, immediate flushing of the affected area is critical.[13]

Administrative Controls
  • Designated Work Area: Cordon off and clearly label a specific area for working with this compound to prevent cross-contamination.[10]

  • Minimize Quantities: Purchase and use the smallest practical quantity of the chemical to minimize the potential impact of a spill or exposure event.[7][10]

  • Pre-weighed Vials: When possible, opt for pre-weighed amounts of the compound to reduce the need for open-air handling.[7][10]

Personal Protective Equipment (PPE): A Detailed Protocol

While engineering and administrative controls significantly reduce risk, appropriate PPE is mandatory for all personnel handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8]

Essential PPE for Handling this compound
PPE ComponentSpecifications and Rationale
Eye and Face Protection Safety Goggles or a Full-Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are required to protect against airborne powder and potential splashes.[8][13][14] A face shield should be worn over goggles when there is a significant risk of splashing.[8]
Hand Protection Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.[8][13] Always inspect gloves for any signs of damage before use.[13] If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.[10][12]
Body Protection Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is essential to protect against skin contact.[14][15] For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[8][16][17]
Respiratory Protection NIOSH-Approved Respirator: In situations where engineering controls are not sufficient to prevent the generation of dust, a NIOSH-approved respirator (e.g., an N95) may be necessary.[7][13] Use of a respirator requires enrollment in a respiratory protection program, including fit testing and medical clearance.[7]

Step-by-Step Handling Procedures

The following protocols provide a clear, sequential guide for the safe handling of this compound, from initial preparation to final disposal.

Workflow for Weighing and Preparing Solutions

cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution prep_ppe 1. Don Appropriate PPE prep_area 2. Prepare Designated Work Area in Fume Hood prep_ppe->prep_area prep_equipment 3. Gather All Necessary Equipment prep_area->prep_equipment weigh_container 4. Tare a Sealed Container prep_equipment->weigh_container weigh_add 5. Add Solid to Container Inside Fume Hood weigh_container->weigh_add weigh_seal 6. Seal Container and Weigh weigh_add->weigh_seal weigh_adjust 7. Adjust Amount in Fume Hood if Necessary weigh_seal->weigh_adjust diss_add 8. Slowly Add Solvent to the Solid weigh_adjust->diss_add diss_mix 9. Mix Gently to Dissolve diss_add->diss_mix

Caption: Workflow for weighing and solution preparation.

Spill Response Protocol

Immediate and correct response to a spill is crucial to mitigate potential harm.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.[13]

  • Containment: For small, manageable spills, prevent the spread of the powder.[13]

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Gently cover the spill with an inert absorbent material.

    • Carefully sweep the material into a designated hazardous waste container.[13]

    • Decontaminate the spill area with soap and water. All cleaning materials must be disposed of as hazardous waste.[13]

  • Reporting: Report all spills to your supervisor and EHS department, regardless of size.[13]

Disposal Plan: A Responsible Conclusion to Your Research

Proper disposal of this compound and any contaminated materials is a critical final step. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Waste Management Workflow

cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage and Disposal collect_solid 1. Collect Solid Waste in a Labeled Container collect_liquid 2. Collect Liquid Waste in a Separate Labeled Container collect_solid->collect_liquid collect_ppe 3. Dispose of Contaminated PPE as Hazardous Waste collect_liquid->collect_ppe label_waste 4. Clearly Label Containers as 'Hazardous Waste' with the Full Chemical Name collect_ppe->label_waste store_waste 5. Store in a Designated, Secure Area label_waste->store_waste dispose_waste 6. Arrange for Professional Disposal via EHS store_waste->dispose_waste

Caption: Waste disposal workflow.

Key Disposal Considerations
  • Segregation: Keep boronic acid waste separate from other waste streams, especially strong oxidizing agents or bases, to prevent potentially hazardous reactions.[9][14]

  • Containerization: Use clearly labeled, sealed, and compatible containers for all waste streams (solid, liquid, and contaminated PPE).[9][13][14]

  • Professional Disposal: All waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company.[9][13]

By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Benchchem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
  • Occupli. (2021, November 3). The controls required for handling powder irritants.
  • Unknown. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • University of Pittsburgh. (2011, April 4). Safety Manual EH&S Guideline Number: 04-022.
  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
  • CoAction Specialty. (n.d.). How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet.
  • Benchchem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
  • IsoLab. (n.d.). Boric Acid.
  • Princeton EHS. (n.d.). Corrosive Materials.
  • Stanford Environmental Health & Safety. (2024, September 11). General Use SOP - Corrosive Materials.
  • Canada Safety Training. (n.d.). Examples of PPE for Dangerous Goods Classes.
  • psi-bfm.com. (n.d.). A Comprehensive Guide to Safe Powder Handling.
  • Sigma-Aldrich. (n.d.). (E)-3-(3-boronophenyl)acrylic acid.
  • Sigma-Aldrich. (n.d.). (E)-3-(3-boronophenyl)acrylic acid.
  • Arctom. (n.d.). CAS NO. 216144-91-1 | this compound.
  • NIST Global Blog. (n.d.). Control Measures for Chemical Safety.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Moldb. (n.d.). 216144-91-1 | this compound.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • BASF. (2025, October 17). Safety data sheet.
  • SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • BLD Pharm. (n.d.). 216144-91-1|this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.